Product packaging for Gacyclidine(Cat. No.:CAS No. 68134-81-6)

Gacyclidine

货号: B1674390
CAS 编号: 68134-81-6
分子量: 263.4 g/mol
InChI 键: DKFAAPPUYWQKKF-GOEBONIOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Gacyclidine (GK-11, OTO-313) is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with significant neuroprotective properties . As a phencyclidine (PCP) derivative, it acts by blocking the NMDA receptor ion channel, thereby inhibiting excessive calcium influx into neurons and protecting against glutamate-induced excitotoxicity . This mechanism underpins its primary research value in models of neurological damage and auditory dysfunction. In preclinical studies, this compound has demonstrated efficacy in reducing lesion size and improving functional outcomes in models of traumatic brain and spinal cord injury , with optimal effects observed when administered shortly after the insult . A key characteristic noted by researchers is its neuroprotective profile, which appears to be accompanied by lower observed neurotoxicity compared to other NMDA receptor antagonists like MK-801 (dizocilpine) . Furthermore, its potential extends to auditory research. A lipid-based formulation known as OTO-313 has been developed for intratympanic delivery and has been evaluated in clinical trials for the treatment of persistent tinnitus, showing a promising proportion of responders in a Phase 1/2 study . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NS B1674390 Gacyclidine CAS No. 68134-81-6

属性

IUPAC Name

1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFAAPPUYWQKKF-GOEBONIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C2=CC=CS2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218313
Record name Gacyclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68134-81-6
Record name Gacyclidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068134816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gacyclidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13096
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gacyclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GACYCLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9290ND070R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gacyclidine's Mechanism of Action on NMDA Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine, a phencyclidine derivative, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] This guide provides a detailed technical overview of its mechanism of action, focusing on its interaction with NMDA receptors, quantitative binding and functional data, and the experimental protocols used for its characterization. This compound has demonstrated neuroprotective properties in various preclinical models, making its mechanism of action a subject of significant interest for drug development in neurological disorders.[2][3][5]

Core Mechanism of Action: Open-Channel Blockade

This compound exerts its inhibitory effect on NMDA receptors through an open-channel block mechanism.[6][7] This means that the drug binds to a site within the ion channel pore of the NMDA receptor only when the channel is in its open, or activated, state.[8] The binding of this compound physically obstructs the flow of ions, primarily Na+ and Ca2+, through the channel, thereby preventing the downstream signaling cascades initiated by NMDA receptor activation.[9] As a phencyclidine derivative, this compound's binding site is located within the channel pore, near the magnesium (Mg2+) binding site.[7]

The open-channel blocking nature of this compound results in two key pharmacological properties:

  • Use-Dependence: The inhibitory effect of this compound is more pronounced with increased activation of NMDA receptors. This is because the drug can only access its binding site when the channel is open.[10][11][12][13]

  • Voltage-Dependence: The blockade is influenced by the transmembrane potential. Typically, depolarization, which expels the endogenous channel blocker Mg2+, facilitates the entry and binding of open-channel blockers like this compound.[14][15][16]

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with NMDA receptors.

Table 1: Radioligand Binding Affinity of this compound and its Enantiomers
CompoundPreparationRadioligandKi (nM)Reference(s)
This compound (racemate)Rat brain membranes[3H]this compound-[2]
(-)GK11 ((-)-enantiomer)Rat brain membranes[3H]this compound2.5[2][4]
(+)GK11 ((+)-enantiomer)Rat brain membranes[3H]this compound~25[2][4]

Note: The (-)enantiomer of this compound exhibits approximately 10-fold higher affinity for the NMDA receptor compared to the (+)enantiomer.[2][4]

Table 2: Regional Binding Affinity of this compound
Brain RegionRelative AffinityReference(s)
ForebrainHigh[5]
Spinal CordHigh[5]
CerebellumLow[5]
Table 3: Functional Inhibition of NMDA Receptor-Mediated Responses
CompoundPreparationAssayIC50Reference(s)
This compoundPrimary cortical culturesGlutamate-induced neurotoxicity0.1 - 5.0 µM[2][5]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel, often using [3H]MK-801 as the radioligand.

1. Membrane Preparation:

  • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
  • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times.
  • Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 250 µL:
  • 50 µL of membrane preparation (50-100 µg of protein).
  • 50 µL of [3H]MK-801 (final concentration ~1-5 nM).
  • 50 µL of competing ligand (this compound or other compounds) at various concentrations.
  • 100 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
  • For total binding, add buffer instead of the competing ligand.
  • For non-specific binding, add a high concentration of a known non-competitive antagonist (e.g., 10 µM unlabeled MK-801).
  • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

3. Filtration and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
  • Wash the filters three times with ice-cold buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a method to measure the functional inhibition of NMDA receptor-mediated currents by this compound in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific NMDA receptor subtypes).

1. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or transfected HEK293 cells on glass coverslips.
  • Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with an external solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine (B1666218), pH adjusted to 7.3 with NaOH. MgCl2 is typically omitted to prevent Mg2+ block of the NMDA receptor.
  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.

3. Recording:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
  • Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
  • Rupture the membrane patch to achieve the whole-cell configuration.
  • Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
  • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell using a rapid application system to evoke an inward current.
  • After recording a stable baseline current, co-apply this compound at various concentrations with the agonists.

4. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of this compound.
  • Plot the percentage of current inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value from the resulting dose-response curve.
  • To study use-dependence, apply repetitive short pulses of NMDA in the presence of this compound and measure the progressive increase in block.
  • To study voltage-dependence, measure the IC50 of this compound at different holding potentials.

Visualizations

Signaling Pathways

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Channel_Opening Channel Opening NMDAR->Channel_Opening Agonist Binding Depolarization Depolarization (e.g., via AMPA-R) Mg_block Mg2+ Block Relief Depolarization->Mg_block Mg_block->Channel_Opening Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx Channel_Block Channel Block Channel_Opening->Channel_Block Binding to Open Channel Downstream Downstream Signaling (CaMKII, CREB, etc.) Ca_Influx->Downstream This compound This compound This compound->Channel_Block Channel_Block->Ca_Influx Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Gene_Expression Gene Expression Downstream->Gene_Expression

Caption: NMDA Receptor Activation and this compound Blockade.

Experimental Workflows

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_epys Whole-Cell Patch-Clamp b_start Start: Membrane Preparation b_homogenize Homogenize Tissue b_start->b_homogenize b_centrifuge1 Low-Speed Centrifugation b_homogenize->b_centrifuge1 b_centrifuge2 High-Speed Centrifugation b_centrifuge1->b_centrifuge2 b_wash Wash Pellet b_centrifuge2->b_wash b_assay Binding Assay Incubation ([3H]MK-801 + this compound) b_wash->b_assay b_filter Filtration b_assay->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Data Analysis (IC50, Ki) b_count->b_analyze b_end End b_analyze->b_end e_start Start: Cell Preparation e_seal Form Gigaohm Seal e_start->e_seal e_whole_cell Achieve Whole-Cell Configuration e_seal->e_whole_cell e_clamp Voltage Clamp at -70mV e_whole_cell->e_clamp e_agonist Apply NMDA + Glycine e_clamp->e_agonist e_record_control Record Control Current e_agonist->e_record_control e_drug Co-apply this compound e_record_control->e_drug e_record_drug Record Inhibited Current e_drug->e_record_drug e_analyze Data Analysis (IC50) e_record_drug->e_analyze e_end End e_analyze->e_end

Caption: Key Experimental Workflows for this compound Characterization.

Conclusion

This compound is a potent, non-competitive, open-channel blocker of the NMDA receptor, with its (-)-enantiomer showing higher affinity. Its mechanism of action is characterized by use- and voltage-dependence, typical of phencyclidine derivatives. While quantitative data on its subtype selectivity and detailed kinetics are not fully elucidated in publicly available literature, the provided experimental protocols offer a robust framework for its further characterization. Understanding the precise molecular interactions of this compound with different NMDA receptor subtypes will be crucial for the development of targeted therapeutics for a range of neurological disorders.

References

Gacyclidine as a phencyclidine (PCP) derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Gacyclidine: A Phencyclidine Derivative

Introduction

This compound, also known as GK-11 or OTO-313, is a psychoactive compound and a derivative of phencyclidine (PCP) with significant neuroprotective properties.[1][2] Structurally, it is more closely related to tenocyclidine (B1683004) (TCP), an analog of PCP.[2] Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[2][3] By blocking the NMDA receptor's ion channel, this compound can prevent excessive calcium influx into neurons, a major cause of excitotoxic cell death in various neurological conditions.[3][4]

This has led to its investigation as a therapeutic agent for conditions such as traumatic brain injury, spinal cord injury, and tinnitus.[1][5][6][7][8] A notable characteristic of this compound is its potentially lower neurotoxicity compared to other NMDA receptor antagonists like dizocilpine (B47880) (MK-801), which may be attributed to its interaction with additional "non-NMDA" binding sites.[1][2][9] This guide provides a comprehensive technical overview of this compound, including its synthesis, pharmacological profile, experimental protocols, and structure-activity relationship, intended for researchers and drug development professionals.

Chemical Structure and Synthesis

This compound is chemically designated as 1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine.[2] It is a semi-rigid molecule featuring a cyclohexane (B81311) ring vicinally substituted with a thiophene (B33073) ring and a piperidine (B6355638) ring.[10]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process as described below:[2]

  • Step 1: Grignard Reaction: 2-Methylcyclohexanone (I) is treated with either 2-thienyl lithium (II) or 2-thienyl magnesium bromide (III). This 1,2-addition reaction yields the corresponding cyclohexanol (B46403) (IV) as a mixture of diastereomers.

  • Step 2: Azide (B81097) Formation: The resulting cyclohexanol mixture (IV) is treated with sodium azide (NaN₃) in trichloroacetic acid to produce the azide derivative (V).

  • Step 3: Reduction to Amine: The azide (V) is reduced to the primary amine (VI) using a reducing agent such as lithium aluminium hydride (LiAlH₄) or Raney nickel in isopropanol. This step preferentially yields the cis-configuration.

  • Step 4: Dialkylation: The final step involves the dialkylation of the amine (VI) with 1,5-dibromopentane (B145557) (VII) in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile. This reaction forms the piperidine ring and yields the target compound, this compound, as a diastereomeric mixture.

Pharmacology

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its effects primarily by acting as a non-competitive antagonist at the PCP binding site located within the ion channel of the NMDA receptor.[11][12] The NMDA receptor is a glutamate-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to open. Upon activation, the channel allows the influx of Na⁺ and, significantly, Ca²⁺ ions. This compound enters the open channel and binds to its site, physically occluding the pore and preventing ion translocation. This "use-dependent" blockade is a hallmark of uncompetitive antagonists. By inhibiting excessive Ca²⁺ influx, this compound mitigates the downstream excitotoxic cascade that leads to neuronal damage and death.[3][4]

NMDA_Pathway Mechanism of this compound Action at the NMDA Receptor cluster_receptor NMDA Receptor cluster_ions Ion Flux Glutamate Glutamate Receptor Receptor Activation Glutamate->Receptor CoAgonist Glycine (B1666218) / D-Serine CoAgonist->Receptor Channel Ion Channel Opens Receptor->Channel Ca_Influx Ca²+ Influx Channel->Ca_Influx Normal Physiology Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Pathological (Excessive) This compound This compound This compound->Channel Blocks Channel Pore

This compound's mechanism as an NMDA receptor channel blocker.
Receptor Binding Profile

This compound and its enantiomers bind with high affinity to the NMDA receptor.[1] The (-) enantiomer, in particular, shows an affinity comparable to that of the potent NMDA antagonist MK-801.[1][9] In addition to the high-affinity NMDA site, this compound also interacts with lower-affinity "non-NMDA" binding sites, which are notably present in the cerebellum and spinal cord and are insensitive to MK-801.[1][12] This dual-site interaction may contribute to its improved safety profile.

Compound Receptor Site Affinity (Ki or Kd) Region Reference
(-)-Gacyclidine ((-)-GK11)NMDA Receptor2.5 nM (Ki)Rat Brain[1][9]
(+)-Gacyclidine ((+)-GK11)NMDA Receptor~25 nM (Ki, 10x lower)Rat Brain[1][9]
[³H]this compoundNMDA Receptor (High Affinity)-Forebrain, Spinal Cord[12]
[³H]this compoundNon-NMDA Site (Low Affinity)-Cerebellum, Spinal Cord[12]
Dizocilpine (MK-801)NMDA ReceptorLow nanomolar rangeRat Brain[12]

Pharmacokinetics

Studies in rats have characterized the pharmacokinetic profile of this compound's enantiomers. Both enantiomers are rapidly and extensively distributed into the spinal cord extracellular fluid (ECF).[13] The plasma concentration decays in a biphasic manner with no significant stereoselectivity observed in clearance, volume of distribution, or protein binding.[13]

Parameter (+)-Gacyclidine (-)-Gacyclidine Units Reference
t½α (Distribution Half-life) ~9~9min[13]
t½β (Elimination Half-life) ~90~90min[13]
Clearance 291275ml/min per kg[13]
Volume of Distribution (Vdβ) 3840L/kg[13]
Protein Binding 9089%[13]

Preclinical and Clinical Evidence

This compound has demonstrated significant neuroprotective effects in various preclinical models of CNS injury. In rats with traumatic brain injury or spinal cord lesions, administration of this compound reduces lesion size, improves functional and behavioral outcomes, and enhances neuronal survival.[1][6][7][14] Optimal effects are typically observed when the drug is administered within 30 minutes of the injury.[1][9]

Clinically, this compound has been investigated in human trials. A pilot trial for acute traumatic brain injury suggested a potential beneficial long-term effect at a specific dose.[5] It has also been studied as a treatment for tinnitus, where local administration showed temporary relief in some patients.[2][15] However, a Phase II trial of a this compound formulation (OTO-313) for tinnitus did not show a significant benefit over placebo, leading to the discontinuation of its development for this indication.[2]

Experimental Methodologies

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a representative method for determining the binding affinity of a test compound like this compound for the PCP site within the NMDA receptor ion channel using [³H]MK-801 as the radioligand.[16]

1. Membrane Preparation:

  • Homogenize fresh or frozen rat cerebral cortex tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed (~1,000 x g) for 10 minutes to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at high speed (~40,000 x g) for 20 minutes to pellet the crude membrane fraction.

  • Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in the binding assay buffer. Determine the protein concentration using a standard method like the Bradford assay. Store aliquots at -80°C until use.[16]

2. Binding Assay:

  • Set up assay tubes or a 96-well plate with the following components:

    • Total Binding: Membrane preparation, [³H]MK-801 (e.g., 1-5 nM), and assay buffer.

    • Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled PCP or MK-801) to saturate the specific binding sites.

    • Test Compound: Same as total binding, but with varying concentrations of this compound (typically a serial dilution across several log units).

  • To enhance channel opening and radioligand access, include glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) in the assay buffer.

  • Incubate all samples at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Quantification:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

  • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[16]

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound (this compound) to generate a competition curve.

  • Use non-linear regression analysis to fit the curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Workflow for NMDA Receptor Radioligand Binding Assay prep 1. Membrane Preparation (Rat Cerebral Cortex) assay 2. Binding Assay Incubation (Membranes + [³H]MK-801 + this compound) prep->assay filter 3. Rapid Vacuum Filtration (Separates Bound from Free Ligand) assay->filter count 4. Scintillation Counting (Quantifies Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC₅₀ and Ki) count->analyze

A typical workflow for a competitive radioligand binding assay.

Structure-Activity Relationship (SAR)

This compound's activity is rooted in the core phencyclidine structure. SAR studies on PCP analogs reveal key structural requirements for NMDA receptor activity.[10][17][18]

  • Aromatic Ring: The presence of an aromatic ring is crucial. Modifications that greatly reduce the electron density of this ring (e.g., with a 3-NO₂ group) lead to a loss of PCP-like activity.[10] this compound possesses a thiophene ring, a bioisostere of the phenyl ring found in PCP.

  • Cycloalkyl Ring: The six-membered cyclohexane ring is optimal. Decreasing or increasing the ring size generally reduces activity.[18]

  • Amine Group: The piperidine nitrogen is important for activity. Substitutions on the nitrogen can alter potency but typically do not abolish efficacy.[10]

This compound is a derivative of tenocyclidine (TCP), which itself is an analog of PCP where the phenyl group is replaced by a thienyl group. This compound further modifies the TCP structure by adding a methyl group to the cyclohexane ring.

SAR_Diagram Structural Relationship of PCP Derivatives PCP Phencyclidine (PCP) (Phenylcyclohexylpiperidine) TCP Tenocyclidine (TCP) (Thienylcyclohexylpiperidine) PCP->TCP Phenyl → Thienyl (Bioisosteric Replacement) This compound This compound (Methyl-thienylcyclohexylpiperidine) TCP->this compound Addition of Methyl Group on Cyclohexane Ring

The structural evolution from PCP to this compound.

Conclusion

This compound is a well-characterized phencyclidine derivative that functions as a potent, non-competitive NMDA receptor antagonist. Its unique binding profile, which includes interactions with non-NMDA sites, may contribute to a favorable safety profile compared to other compounds in its class.[1][9] Extensive preclinical data supports its neuroprotective efficacy in models of acute CNS injury.[1][6][14] While clinical development for indications like tinnitus has faced setbacks, the compound remains a valuable tool for neuroscience research and a significant lead structure in the ongoing development of safer and more effective neuroprotective agents targeting the glutamate system.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Gacyclidine (GK-11)

This compound (GK-11) is a dissociative anesthetic that functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] As a derivative of phencyclidine (PCP) and tenocyclidine (B1683004) (TCP), it has been investigated for its neuroprotective properties, particularly in the context of brain and spinal cord injuries, stroke, and tinnitus.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound, complete with detailed experimental protocols and visualizations.

Discovery and Development

This compound was developed as a neuroprotective agent with the aim of reducing the neurotoxic effects associated with other NMDA receptor antagonists.[2][3] Its original purpose was for treating trauma to the brain and spinal cord.[1] While it has shown promise in animal models for improving motor skills and reducing neuronal damage, its translation to human clinical applications has been limited.[1][4] A lipid-based intratympanic formulation, OTO-313, was studied for the treatment of tinnitus; however, a Phase II clinical trial did not show a significant benefit over placebo, leading to the discontinuation of its development for this indication in 2022.[1]

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from 2-methylcyclohexanone (B44802). The general synthetic route is outlined below.[1]

Experimental Protocol: Synthesis of this compound
  • Step 1: Grignard Reaction. 2-thienyl magnesium bromide or 2-thienyl lithium is reacted with 2-methylcyclohexanone in a 1,2-addition reaction. This step yields a diastereomeric mixture of the corresponding cyclohexanol (B46403).

  • Step 2: Azide (B81097) Formation. The resulting cyclohexanol is treated with sodium azide (NaN₃) in the presence of trichloroacetic acid to produce the azide derivative.

  • Step 3: Reduction of Azide. The azide is then reduced to the corresponding amine using a reducing agent such as lithium aluminium hydride (LiAlH₄) or Raney nickel in isopropanol. This reduction preferentially yields the cis-configuration of the amine.

  • Step 4: Dialkylation. The final step involves the dialkylation of the amine with 1,5-dibromopentane (B145557) in the presence of potassium carbonate (K₂CO₃) in acetonitrile. This reaction forms the piperidine (B6355638) ring, yielding this compound as a diastereomeric mixture.

Gacyclidine_Synthesis node_A 2-Methylcyclohexanone + 2-Thienyl Lithium/Magnesium Bromide node_B Cyclohexanol (diastereomeric mixture) node_A->node_B 1,2-Addition node_C Azide Derivative node_B->node_C NaN₃, Trichloroacetic Acid node_D Amine (preferentially cis) node_C->node_D LiAlH₄ or Raney Ni node_E This compound (diastereomeric mixture) node_D->node_E 1,5-Dibromopentane, K₂CO₃

Caption: Chemical synthesis workflow for this compound.

Mechanism of Action

This compound is a non-competitive antagonist of the NMDA receptor.[4] This receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders.

By binding to a site within the ion channel of the NMDA receptor, this compound blocks the influx of calcium ions (Ca²⁺), thereby preventing the downstream signaling cascades that lead to neuronal cell death.[4] Interestingly, this compound also interacts with "non-NMDA" binding sites, which may contribute to its lower neurotoxicity profile compared to other NMDA antagonists like MK-801.[2][3] These non-NMDA sites are predominantly located in the molecular layer of the cerebellum.[2][3]

Gacyclidine_MoA cluster_receptor NMDA Receptor receptor Ion Channel ca_ion Ca²⁺ Influx receptor->ca_ion Allows binding_site This compound Binding Site glutamate Glutamate glutamate->receptor Activates This compound This compound (GK-11) This compound->binding_site Binds & Blocks excitotoxicity Excitotoxicity & Neuronal Death ca_ion->excitotoxicity Leads to

Caption: Signaling pathway of this compound at the NMDA receptor.

Pharmacological Profile

This compound and its enantiomers have been characterized for their binding affinity to NMDA receptors. The (-)-enantiomer shows a significantly higher affinity than the (+)-enantiomer.

CompoundBinding Affinity (Ki)ReceptorReference
(-)-Gacyclidine ((-)-GK11)2.5 nMNMDA[2][3]
(+)-Gacyclidine ((+)-GK11)~25 nMNMDA[2][3]
Dizocilpine (MK-801)Similar to (-)-GK11NMDA[2][3]

Key Experimental Protocols

Neuroprotection Assay in Primary Cortical Cultures

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in appropriate media.

  • Treatment: Neuronal cultures are pre-incubated with varying concentrations of this compound (e.g., 0.1 to 5.0 µM) for a specified period.[2][3]

  • Induction of Excitotoxicity: Glutamate is added to the culture medium to induce neuronal cell death.

  • Assessment of Neuronal Viability: Cell viability is measured using standard assays such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium. A reduction in cell death in the this compound-treated groups compared to the glutamate-only control indicates neuroprotection.

Neuroprotection_Workflow node1 Isolate & Culture Primary Cortical Neurons node2 Pre-incubate with this compound (0.1-5.0 µM) node1->node2 node3 Induce Excitotoxicity with Glutamate node2->node3 node4 Measure Neuronal Viability (MTT or LDH assay) node3->node4 node5 Data Analysis: Compare Treated vs. Control node4->node5

Caption: Experimental workflow for a neuroprotection assay.

In Vivo Neurotoxicity Study in Rats

This protocol evaluates the potential neurotoxic effects of this compound in a living organism.

  • Animal Model: Adult rats are used as the animal model.

  • Drug Administration: this compound is administered intravenously (i.v.) at various doses (e.g., 1, 5, 10, or 20 mg/kg).[2][3]

  • Observation Period: Animals are monitored for behavioral changes and signs of toxicity.

  • Histological Analysis: At specific time points (e.g., 18 or 96 hours) after drug administration, the animals are sacrificed, and their brains are processed for histological examination.[2][3]

  • Microscopic Examination: Brain sections, particularly from the cerebral cortex, are examined under light and electron microscopy to detect any signs of neuronal damage, such as necrotic neurons or cytoplasmic vacuolization.[2][3] The results are often compared to a potent neurotoxic NMDA antagonist like MK-801.[2][3]

Conclusion

This compound is a well-characterized NMDA receptor antagonist with demonstrated neuroprotective effects in preclinical models. Its unique interaction with non-NMDA binding sites potentially contributes to a more favorable safety profile compared to other drugs in its class. While clinical development for tinnitus has been halted, the extensive research on its synthesis, mechanism of action, and pharmacological properties provides a valuable foundation for future investigations into its therapeutic potential for other neurological conditions characterized by excitotoxicity. The detailed protocols and data presented in this guide serve as a critical resource for researchers in the field of neuropharmacology and drug development.

References

Gacyclidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gacyclidine, a phencyclidine derivative, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has demonstrated neuroprotective properties in various preclinical models of neuronal injury with a notably lower neurotoxicity profile compared to other NMDA receptor antagonists such as dizocilpine (B47880) (MK-801). This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and a summary of its preclinical and clinical development. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Mechanism of Action

This compound exerts its primary pharmacological effect through the non-competitive blockade of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission.[1][2][3] By binding to a site within the ion channel of the receptor, this compound prevents the influx of Ca2+, which, in excess, triggers a cascade of neurotoxic events leading to neuronal damage and death.[1][3]

The (-)-enantiomer of this compound, (-)-GK11, exhibits a significantly higher affinity for the NMDA receptor, comparable to that of MK-801.[1][2][3] The (+)-enantiomer, (+)-GK11, is approximately ten times less potent.[1][2][3]

Interestingly, this compound also interacts with "non-NMDA" binding sites, which are particularly concentrated in the molecular layer of the cerebellum, specifically on the dendritic tree of Purkinje cells.[1][2][3] These sites appear to be distinct from known neurotransmitter receptors and may contribute to this compound's favorable neurotoxicity profile.[1][2]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.

Gacyclidine_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (Channel Closed) Glutamate->NMDA_Receptor Binds NMDA_Receptor_Open NMDA Receptor (Channel Open) NMDA_Receptor->NMDA_Receptor_Open Activation NMDA_Receptor_Open->NMDA_Receptor Deactivation Ca_Influx Ca²⁺ Influx NMDA_Receptor_Open->Ca_Influx Allows Neurotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Neurotoxicity Excess leads to This compound This compound This compound->NMDA_Receptor_Open Blocks Channel

This compound blocks the NMDA receptor ion channel, preventing excessive calcium influx.

Pharmacodynamics

The pharmacodynamic properties of this compound are primarily characterized by its potent antagonism of NMDA receptors, leading to neuroprotective effects.

Receptor Binding Affinity

The binding affinities of this compound and its enantiomers for the NMDA receptor have been determined using radioligand binding assays with [3H]this compound.

CompoundAffinity (nM)RegionReference
(-)-Gacyclidine ((-)-GK11)2.5Rat Brain[1][2][3]
(+)-Gacyclidine ((+)-GK11)~25Rat Brain[1][2][3]
Dizocilpine (MK-801)Similar to (-)-GK11Rat Brain[1][2][3]
Neuroprotection

This compound has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of neuronal injury.

  • Glutamate-Induced Neuronal Death: In primary cortical cultures, this compound and its enantiomers, at concentrations ranging from 0.1 to 5.0 µM, effectively prevent neuronal death induced by glutamate exposure.[1][2][3]

  • Spinal Cord Injury: In rat models of spinal cord injury, intravenous administration of this compound has been shown to reduce the size of the lesion and improve functional recovery.[1][2] A dose of 1 mg/kg was found to be most effective in a contusion model.[1] Optimal neuroprotection is achieved when this compound is administered within 0 to 30 minutes after the injury.[1][2][3]

  • Traumatic Brain Injury: In models of traumatic brain injury, this compound has been shown to improve behavioral outcomes and enhance neuronal survival.[1][2][3]

  • Organophosphate Poisoning: In soman-treated monkeys, this compound enhanced the neuroprotective activity of a standard three-drug cocktail (atropine + diazepam + pralidoxime).[1][2][3]

Neurotoxicity Profile

A key advantage of this compound is its substantially lower neurotoxicity compared to other NMDA receptor antagonists like MK-801.[1][2][3] In vivo studies in rats have shown that even at high doses (up to 20 mg/kg i.v.), this compound does not induce the necrotic neurons characteristic of MK-801 toxicity.[1][2][3] At the highest dose, only a few cytoplasmic or intramitochondrial vacuoles were observed.[1][2][3] This improved safety profile may be related to its interaction with non-NMDA binding sites.[1][2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in rats.

Parameter(+)-Gacyclidine(-)-GacyclidineReference
t½α (min) ~9~9[4]
t½β (min) ~90~90[4]
Clearance (ml/min/kg) 291275[4]
Volume of Distribution (Vdβ; l/kg) 3840[4]
Protein Binding (%) 9089[4]

Data from intravenous administration of 1.25 mg/kg of single enantiomers in rats.

Both enantiomers of this compound rapidly and extensively penetrate the spinal cord extracellular fluid.[4] Interestingly, their concentrations in the spinal cord remain stable over time despite fluctuating plasma concentrations, suggesting a potential active transport mechanism.[4] No enantiomeric inversion has been observed.[4]

Experimental Protocols

[3H]this compound Radioligand Binding Assay (General Protocol)

While a detailed, step-by-step protocol specific to a single study is not publicly available, a general methodology can be outlined based on standard radioligand binding assay procedures.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Brain Membrane Homogenate Incubate Incubate membranes with [3H]this compound and unlabeled ligands Start->Incubate Separate Separate bound and free radioligand (e.g., vacuum filtration) Incubate->Separate Quantify Quantify radioactivity (scintillation counting) Separate->Quantify Analyze Data Analysis: Determine Kd and Bmax (Scatchard or non-linear regression) Quantify->Analyze End End: Determine Ki values for competing ligands Analyze->End

A typical workflow for a radioligand binding assay.

Methodology Outline:

  • Membrane Preparation: Rat brains (or specific brain regions) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the NMDA receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of [3H]this compound in the presence of varying concentrations of the unlabeled test compound (e.g., this compound enantiomers, MK-801).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Glutamate-Induced Neuronal Death Assay

Methodology Outline:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured for a specified period to allow for maturation and synapse formation.

  • Glutamate Exposure: The cultured neurons are exposed to a neurotoxic concentration of glutamate (e.g., 100 µM) for a defined duration.

  • Treatment: this compound or other test compounds are added to the culture medium before, during, or after glutamate exposure.

  • Assessment of Neuronal Viability: After a set incubation period (e.g., 24 hours), neuronal viability is assessed using various methods, such as:

    • Microscopy: Morphological changes indicative of cell death (e.g., cell shrinkage, neurite breakdown) are observed and quantified.

    • Lactate Dehydrogenase (LDH) Assay: The release of LDH from damaged cells into the culture medium is measured as an indicator of cytotoxicity.

    • Live/Dead Staining: Fluorescent dyes that differentiate between live and dead cells (e.g., calcein-AM/ethidium homodimer-1) are used for quantification.

In Vivo Neurotoxicity Assessment (Rat Model)

Methodology Outline:

  • Animal Groups: Rats are divided into several groups, including a control group (vehicle), a this compound-treated group (at various doses), and a positive control group (e.g., MK-801).

  • Drug Administration: The test compounds are administered via a specified route (e.g., intravenous injection).

  • Behavioral Observations: Animals are closely monitored for any signs of neurotoxicity, such as tremors, ataxia, stereotyped behaviors, and changes in motor activity.

  • Histological Analysis: After a predetermined time, the animals are euthanized, and their brains are processed for histological examination. Specific brain regions, such as the retrosplenial cortex, are examined for signs of neuronal damage, including vacuolization, pyknosis, and cell death, often using stains like hematoxylin (B73222) and eosin (B541160) (H&E) or specific neuronal markers.

Clinical Development

This compound, formulated as OTO-313 for intratympanic delivery, was investigated for the treatment of tinnitus.

Tinnitus Clinical Trials

A Phase 1/2 clinical trial showed some promising results, with a higher percentage of responders (defined as a clinically meaningful improvement in the Tinnitus Functional Index) in the OTO-313 group compared to placebo. However, a subsequent Phase 2 trial failed to demonstrate a significant treatment benefit over placebo, which exhibited a high response rate. Consequently, the development of OTO-313 for tinnitus was discontinued.

Conclusion

This compound is a potent, non-competitive NMDA receptor antagonist with significant neuroprotective properties demonstrated in a range of preclinical models. Its favorable neurotoxicity profile compared to other drugs in its class made it an attractive candidate for development. However, its clinical development for tinnitus was unsuccessful. Despite this, the unique pharmacological profile of this compound, particularly its interaction with non-NMDA binding sites, warrants further investigation to fully understand its therapeutic potential in other neurological disorders characterized by excitotoxicity.

References

Gacyclidine: A Technical Guide to its Role as a Non-Competitive NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gacyclidine (GK-11) is a phencyclidine derivative that acts as a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth technical overview of this compound's mechanism of action, binding characteristics, and its effects on downstream signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development. This compound has demonstrated significant neuroprotective properties in various preclinical models of neuronal injury and is being investigated for its therapeutic potential in conditions such as tinnitus and neurotrauma. Its distinct pharmacological profile, including a lower neurotoxic potential compared to other NMDA receptor antagonists, makes it a compound of significant interest.

Introduction to this compound and NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a key pathological process in numerous neurological disorders. Non-competitive NMDA receptor antagonists, which block the ion channel pore, represent a significant therapeutic class for mitigating excitotoxic neuronal damage.[2]

This compound is a phencyclidine (PCP) derivative that functions as a non-competitive NMDA receptor antagonist.[3][4] It binds to a site within the ion channel of the NMDA receptor, thereby preventing the influx of Ca2+ ions that triggers excitotoxic cascades.[1] Notably, this compound exhibits a more favorable safety profile with substantially less neurotoxicity compared to other antagonists like MK-801.[3][4] This may be attributed to its interactions with "non-NMDA" binding sites.[3][4]

Quantitative Pharmacological Data

The binding affinity of this compound and its enantiomers for the NMDA receptor has been characterized through radioligand binding assays. The (-)enantiomer of this compound, in particular, demonstrates high affinity, comparable to that of the well-characterized NMDA receptor antagonist, dizocilpine (B47880) (MK-801).

CompoundKi (nM)ReceptorComments
(-) this compound 2.5NMDA ReceptorAffinity similar to MK-801.[3][4]
(+) this compound ~25NMDA Receptor10-fold lower affinity than the (-)enantiomer.[3][4]
Dizocilpine (MK-801) ~5.7NMDA ReceptorHigh-affinity non-competitive antagonist.[5]
Phencyclidine (PCP) ~60NMDA ReceptorParent compound of this compound.[6]
(S)-Ketamine 300 - 690NMDA ReceptorLower affinity compared to this compound and MK-801.[6]
(R)-Ketamine 1400 - 2570NMDA ReceptorLower affinity compared to (S)-ketamine.[6]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by physically occluding the NMDA receptor's ion channel. This non-competitive antagonism prevents the excessive influx of calcium ions that is a hallmark of excitotoxicity. The downstream consequences of this channel blockade are profound, impacting several critical intracellular signaling cascades.

NMDA Receptor Signaling Cascade

Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization, leads to the opening of the ion channel. The subsequent influx of Ca2+ acts as a second messenger, activating a variety of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. This cascade ultimately leads to the phosphorylation of the cAMP-responsive element binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal survival and plasticity.[7][8]

Modulation by this compound

By blocking the NMDA receptor channel, this compound effectively uncouples receptor activation from these downstream signaling events. This inhibition of Ca2+ influx prevents the overactivation of calcium-dependent enzymes and the subsequent excitotoxic cascade. The neuroprotective effects of this compound are largely attributed to this mechanism.[3][4]

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds This compound This compound This compound->NMDA_Receptor Blocks Channel Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opens ERK_Pathway ERK Pathway Ca_Influx->ERK_Pathway Activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Overactivation leads to CREB_Phosphorylation CREB Phosphorylation ERK_Pathway->CREB_Phosphorylation Activates Gene_Expression Gene Expression (Neuronal Survival) CREB_Phosphorylation->Gene_Expression Promotes

This compound's mechanism of action on the NMDA receptor signaling pathway.

Experimental Protocols

The characterization of this compound's pharmacological profile has been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NMDA receptor.

  • Tissue Preparation: Rat cortical synaptosomes are prepared by homogenizing cortical tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a buffer containing a cryoprotectant for storage at -80°C.[9]

  • Assay Conditions: The binding assay is performed in 96-well plates. To each well, the membrane preparation, a competing unlabeled ligand (this compound), and a radioligand (e.g., [3H]MK-801) are added. The plate is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at 30°C).[9]

  • Data Acquisition and Analysis: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated from competition curves and converted to a Ki value using the Cheng-Prusoff equation.[9]

Radioligand_Binding_Workflow start Start: Tissue Homogenization prep Membrane Preparation (Centrifugation & Washing) start->prep assay_setup Assay Setup (96-well plate) - Membranes - [3H]Radioligand - this compound (competitor) prep->assay_setup incubation Incubation (e.g., 60 min at 30°C) assay_setup->incubation filtration Rapid Filtration (Separates bound/free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end

Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the functional effect of this compound on NMDA receptor-mediated currents in neurons.

  • Cell Preparation: Primary hippocampal or cortical neurons are cultured on coverslips.[10]

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The internal pipette solution contains a physiological concentration of ions, and the external solution contains neurotransmitters and blockers for other ion channels to isolate NMDA receptor currents.[10]

  • Experimental Procedure: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist. Once a stable baseline current is established, this compound is applied at various concentrations to determine its inhibitory effect on the current amplitude.[10]

  • Data Analysis: The concentration-response curve for this compound is plotted, and the IC50 value (concentration of this compound that inhibits 50% of the maximal NMDA-evoked current) is determined.[11]

In Vivo Microdialysis

This method allows for the in vivo monitoring of neurotransmitter levels and the effect of this compound in the brain of a living animal.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or hippocampus).[12]

  • Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters and other small molecules in the extracellular fluid diffuse across the dialysis membrane and are collected in the dialysate.[12]

  • Drug Administration and Sample Analysis: this compound can be administered systemically or locally through the microdialysis probe. The collected dialysate samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the levels of glutamate and other neurochemicals.[12][13] This allows for the assessment of how this compound modulates neurotransmitter dynamics in real-time.

Neuroprotective Effects and Therapeutic Potential

This compound has demonstrated significant neuroprotective effects in a variety of preclinical models. In primary cortical cultures, it prevents glutamate-induced neuronal death.[3][4] In animal models of spinal cord injury and traumatic brain injury, administration of this compound has been shown to reduce lesion size and improve functional outcomes.[14][15] These neuroprotective effects are primarily attributed to its ability to block NMDA receptor-mediated excitotoxicity.

Furthermore, this compound has been investigated for the treatment of tinnitus, a condition in which NMDA receptors in the auditory pathway are thought to be involved.[15] While clinical trials have been conducted, the development for this indication has faced challenges.

Conclusion

This compound is a potent non-competitive NMDA receptor antagonist with a distinct pharmacological profile. Its high affinity for the NMDA receptor, coupled with a lower propensity for neurotoxicity compared to other antagonists, makes it an important tool for neuroscience research and a compound with continued therapeutic interest. The detailed understanding of its mechanism of action, binding characteristics, and effects on downstream signaling pathways, as outlined in this guide, is crucial for the continued exploration of its potential in treating neurological disorders characterized by excitotoxicity. Further research into its unique properties, including its interaction with non-NMDA binding sites, may unveil novel therapeutic avenues.

References

Gacyclidine for Traumatic Brain Injury Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traumatic Brain Injury (TBI) remains a significant global health challenge with limited therapeutic options. A primary driver of secondary injury following TBI is excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This has led to the investigation of NMDA receptor antagonists as a potential neuroprotective strategy. Gacyclidine (GK-11), a non-competitive NMDA receptor antagonist, has emerged as a promising candidate due to its demonstrated neuroprotective effects and favorable safety profile compared to other antagonists in its class. This technical guide provides an in-depth overview of the research on this compound for TBI, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a phencyclidine derivative that functions as a non-competitive antagonist at the NMDA receptor.[1] It is structurally related to tenocyclidine (B1683004) (TCP) and phencyclidine (PCP).[1] A key characteristic of this compound is its potential for reduced neurotoxicity compared to other NMDA receptor antagonists like MK-801.[2][3] This improved safety profile may be attributed to its interaction with "non-NMDA" binding sites, although the nature of these interactions is not yet fully elucidated.[2][3] Preclinical and pilot clinical studies have suggested its potential as a neuroprotective agent in the context of acute neuronal injury, including TBI.[3][4][5]

Mechanism of Action: Targeting Excitotoxicity

Following a traumatic brain injury, damaged neurons release excessive amounts of the excitatory neurotransmitter glutamate (B1630785) into the synaptic cleft.[4] This glutamate overload leads to the persistent activation of NMDA receptors, which are ionotropic receptors permeable to calcium (Ca2+). The excessive influx of Ca2+ into the postsynaptic neuron triggers a cascade of detrimental downstream events, including the activation of proteases and lipases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death.[4] This process is a cornerstone of the secondary injury cascade in TBI.

This compound exerts its neuroprotective effects by binding to a site within the NMDA receptor's ion channel, effectively blocking the influx of Ca2+ and mitigating the downstream neurotoxic cascade.

This compound Mechanism of Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Excess_Glutamate Excessive Glutamate Release Glutamate_Vesicle->Excess_Glutamate leads to NMDA_Receptor NMDA Receptor Ca_Channel Ca2+ Channel (Blocked) NMDA_Receptor->Ca_Channel opens Downstream_Effects Neurotoxic Cascade (Apoptosis, etc.) Ca_Channel->Downstream_Effects initiates TBI Traumatic Brain Injury TBI->Glutamate_Vesicle triggers Excess_Glutamate->NMDA_Receptor activates This compound This compound This compound->NMDA_Receptor blocks

Figure 1: this compound's mechanism of action in preventing excitotoxicity.

Preclinical Research Findings

This compound has been evaluated in various animal models of central nervous system injury, including TBI and spinal cord injury. These studies have consistently demonstrated its neuroprotective efficacy.

Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies.

Study Focus Animal Model This compound Dose Key Findings Citation
Behavioral Recovery Medial Frontal Cortex Contusion in Rats0.03, 0.1, and 0.3 mg/kg (i.v.)- 0.1 mg/kg dose group performed significantly better in the Morris water maze compared to vehicle-treated controls.- Attenuated secondary cell death in the nucleus basalis magnocellularis and medial dorsal nucleus of the thalamus.[5]
Dose & Time Window Spinal Cord Injury in Rats1, 2.5, and 5 mg/kg- 1 mg/kg was the most effective dose for promoting functional recovery.- Optimal therapeutic window is within 30 minutes of injury.[6][7]
Neuroprotection Spinal Cord Injury in Rats1 mg/kg (i.v.)- Reduced lesion size and improved functional parameters.- Administration at 10 minutes post-injury yielded better motor recovery compared to later time points.[3][8]
Neurotoxicity Healthy Rats1, 5, 10, or 20 mg/kg (i.v.)- No necrotic neurons detected at any dose.- Significantly less neurotoxic than MK-801.[2][3]
In Vitro Neuroprotection Primary Cortical Cultures0.1 to 5.0 µM- Prevented glutamate-induced neuronal death.[2][3]
Experimental Protocols: Preclinical Models

This model is used to assess the efficacy of neuroprotective agents on cognitive and motor function following a focal brain injury.

Protocol Outline:

  • Animal Preparation: Adult male rats are anesthetized.

  • Surgical Procedure: A craniotomy is performed over the medial frontal cortex. A controlled cortical impact device is used to induce a bilateral contusion injury.

  • Drug Administration: this compound or a vehicle is administered intravenously at specified doses and time points post-injury.

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory. Rats are trained to find a hidden platform in a pool of water. Latency to find the platform and path length are recorded.

    • Motor Activity: Spontaneous motor activity is often monitored in an open field.

  • Histological Analysis:

    • Animals are euthanized at a predetermined time point post-injury.

    • Brains are sectioned and stained to assess lesion volume, neuronal survival in specific brain regions (e.g., thalamus), and glial response.

This model evaluates the effects of therapeutic interventions on locomotor recovery and tissue preservation after a spinal cord injury.

Protocol Outline:

  • Animal Preparation: Adult rats are anesthetized.

  • Surgical Procedure: A laminectomy is performed at a specific thoracic level. A standardized weight-drop device or an impactor is used to induce a contusion injury to the exposed spinal cord.

  • Drug Administration: this compound or saline is administered intravenously at various doses and time points (e.g., 10, 30, 60, 120 minutes) post-injury.[8]

  • Functional Assessment:

    • Locomotor Scoring: Hindlimb motor function is assessed using a standardized rating scale (e.g., Basso, Beattie, Bresnahan - BBB scale) at regular intervals post-injury.

    • Inclined Plane Test: To measure hindlimb strength and stability.

  • Electrophysiology: Somatosensory evoked potentials (SEPs) can be recorded to assess the integrity of sensory pathways.[8]

  • Histopathological Analysis: Spinal cord tissue at the injury epicenter is analyzed to measure the cross-sectional area of spared tissue and the extent of the cystic cavity.[6][8]

Preclinical_Experimental_Workflow cluster_model Injury Model Induction cluster_assessment Post-Treatment Assessment TBI_Model TBI Model (e.g., MFC Contusion) Drug_Admin This compound Administration (Dose & Time Variation) TBI_Model->Drug_Admin SCI_Model SCI Model (e.g., Contusion) SCI_Model->Drug_Admin Behavioral Behavioral Testing (Morris Water Maze, Locomotor Score) Drug_Admin->Behavioral Electrophys Electrophysiology (SEPs) Drug_Admin->Electrophys Histology Histological Analysis (Lesion Volume, Neuronal Survival) Drug_Admin->Histology Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Electrophys->Data_Analysis Histology->Data_Analysis

Figure 2: Generalized workflow for preclinical testing of this compound.

Clinical Research Findings

A pilot clinical trial has assessed the safety and efficacy of this compound in patients with acute TBI.

Data from the Multicenter Pilot Trial

This was a prospective, randomized, double-blind, placebo-controlled study.[4][9]

Parameter Description Citation
Study Population 51 patients enrolled with acute traumatic brain injury.[4][9]
Treatment Groups Four parallel groups: Placebo, this compound 0.01 mg/kg total dose, this compound 0.02 mg/kg total dose, this compound 0.04 mg/kg total dose.[4][9]
Dosing Regimen Two intravenous (IV) doses administered. The first dose within 2 hours of trauma, and the second 4 hours after the first.[4][9]
Primary Safety Endpoints Physical examination, cardiovascular parameters, blood chemistry, hematology, ECG, and neuropsychological changes.[4][9]
Primary Efficacy Endpoints Glasgow Coma Scale (GCS), initial CT scan, Glasgow Outcome Scale (GOS), motor deficits, neuropsychological changes, and functional independence at day 90 and day 365.[4][9]
Outcome Results Citation
Safety - No serious adverse events were noted with this compound treatment.- Transient, dose-dependent increases in blood pressure and heart rate were observed.- Signs of drowsiness were noticed at 0.01 mg/kg and stupor at 0.05 mg/kg in Phase I studies.- 12 patient deaths occurred during follow-up, none related to the drug.[4][9]
Efficacy - A logistic regression model, accounting for prognostic factors, showed a beneficial long-term effect of this compound.- The best dose-result was observed in the 0.04 mg/kg treated group.[9]
Experimental Protocol: Clinical Trial

Protocol Outline:

  • Patient Recruitment: Patients with acute TBI were enrolled from mobile/emergency medical units. Inclusion criteria likely included age, GCS score, and time since injury.

  • Randomization and Blinding: Patients were randomly assigned to one of the four treatment arms in a double-blind fashion.

  • Intervention:

    • The assigned treatment (this compound or placebo) was administered as two separate IV injections.

    • The first injection was given as soon as possible, within a 2-hour window post-trauma.

    • The second injection was administered 4 hours after the first.

  • Monitoring and Data Collection:

    • Acute Phase: Vital signs (systolic and diastolic blood pressure, heart rate) were monitored every 15 minutes for 90 minutes after each injection.[4] Adverse events were recorded throughout the study.

    • Follow-up: Neurological and functional outcomes were assessed at day 90 and day 365 using scales such as the GOS.

  • Data Analysis: Statistical analysis, including logistic regression, was used to evaluate the effect of this compound on outcomes while controlling for initial injury severity.

Clinical_Trial_Workflow cluster_treatment Treatment Arms Patient_Enrollment Patient Enrollment (Acute TBI, <2 hrs post-injury) Randomization Randomization & Blinding Patient_Enrollment->Randomization Placebo Placebo Randomization->Placebo Dose1 This compound (0.01 mg/kg) Randomization->Dose1 Dose2 This compound (0.02 mg/kg) Randomization->Dose2 Dose3 This compound (0.04 mg/kg) Randomization->Dose3 Dosing IV Administration (Dose 1 at <2h, Dose 2 at +4h) Placebo->Dosing Dose1->Dosing Dose2->Dosing Dose3->Dosing Monitoring Safety & Efficacy Monitoring (Vitals, GCS, Adverse Events) Dosing->Monitoring FollowUp Long-term Follow-up (Day 90 & Day 365) Glasgow Outcome Scale Monitoring->FollowUp Analysis Statistical Analysis (Logistic Regression) FollowUp->Analysis

Figure 3: Workflow of the multicenter pilot clinical trial of this compound.

Discussion and Future Directions

The available evidence suggests that this compound is a neuroprotective agent with a promising therapeutic window and a better safety profile than earlier-generation NMDA antagonists. Preclinical studies have established its efficacy in improving both histological and functional outcomes after TBI and spinal cord injury. The pilot clinical trial provided initial evidence of a potential long-term benefit in patients with acute TBI, particularly at a total dose of 0.04 mg/kg, and demonstrated a good safety profile.[4][9]

However, several areas require further investigation:

  • Larger Clinical Trials: The promising results from the pilot study need to be confirmed in a larger, adequately powered Phase III clinical trial. The pilot study authors noted that such a study was warranted.[9]

  • Mechanism of "Non-NMDA" Binding: A deeper understanding of this compound's interaction with non-NMDA binding sites could provide insights into its favorable safety profile and potentially lead to the development of even safer neuroprotective agents.

  • Combination Therapies: Research into combining this compound with other therapeutic strategies that target different aspects of the TBI secondary injury cascade (e.g., inflammation, oxidative stress) could yield synergistic effects.

  • Biomarker Stratification: Future clinical trials could benefit from using blood-based biomarkers to stratify patients and better identify those most likely to respond to NMDA receptor antagonist therapy.

Conclusion

This compound represents a significant step forward in the quest for an effective pharmacological treatment for traumatic brain injury. Its dual properties of neuroprotection and a favorable safety profile make it a compelling candidate for further clinical development. The data summarized in this guide provides a solid foundation for researchers and drug development professionals to build upon as they work towards translating this promising molecule into a clinically approved therapy for TBI patients.

References

Gacyclidine in Spinal Cord Injury: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Gacyclidine is a phencyclidine derivative that acts as a use-dependent, non-competitive antagonist at the NMDA receptor. Following the initial trauma in SCI, excessive release of the excitatory neurotransmitter glutamate (B1630785) leads to over-activation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases, lipases, and nucleases, leading to neuronal and glial cell death, and ultimately, tissue damage and functional loss.[1][2] this compound mitigates this excitotoxic damage by binding to a site within the NMDA receptor's ion channel, thereby blocking the influx of Ca²⁺.[3] This action helps to preserve neuronal and glial cells in the penumbra of the injury site, reduce the extent of the lesion, and promote functional recovery.

Preclinical Studies in Animal Models of Spinal Cord Injury

This compound has been evaluated in various preclinical rat models of SCI, primarily contusion and photochemical injury models. These studies have consistently demonstrated its neuroprotective efficacy, highlighting an optimal therapeutic window and dose.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the preclinical data and for designing future studies.

The contusion model is widely used as it closely mimics the mechanical forces involved in human SCI.

  • Animal Model: Adult female Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure:

    • Anesthesia is induced, typically with a combination of ketamine and xylazine.

    • A laminectomy is performed at the desired thoracic level (e.g., T9-T10) to expose the spinal cord dura mater.

    • The spinal column is stabilized using clamps on the vertebral processes.

    • A standardized contusion injury is induced using a weight-drop device (e.g., the NYU impactor) or a computer-controlled impactor. Key parameters include the weight of the rod, the height of the drop, and the dwell time of the impactor on the spinal cord surface.[1]

  • This compound Administration: this compound is typically administered intravenously (i.v.) as a single bolus injection. Studies have shown that a dose of 1 mg/kg administered 10 to 30 minutes post-injury is most effective.[1][3]

  • Post-operative Care: This includes manual bladder expression, administration of antibiotics to prevent infections, and supportive care to ensure animal welfare.

This model induces a more localized and reproducible ischemic lesion in the spinal cord.

  • Procedure:

    • Following laminectomy, the photosensitive dye Rose Bengal is applied topically to the exposed spinal cord.

    • The dye is then activated by irradiating the spinal cord with a specific wavelength of light (e.g., from a cold light source) for a defined duration.[4] This process generates singlet oxygen, leading to endothelial damage, thrombosis, and subsequent ischemia and infarction of the spinal cord tissue.

  • This compound Administration: Similar to the contusion model, this compound is administered intravenously at varying doses (1, 2.5, or 5 mg/kg) and time points (10, 30, 60, and 120 minutes) post-injury to determine the optimal therapeutic window and dosage.[4]

Assessment of Outcomes

The efficacy of this compound is evaluated using a combination of behavioral, histological, and electrophysiological assessments.

The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is the most common method for assessing functional recovery in rats following SCI. It is a 22-point scale (0-21) that evaluates hindlimb movements, coordination, and trunk stability during open-field locomotion.

Histological analysis is performed on spinal cord tissue sections to quantify the extent of tissue damage and sparing.

  • Tissue Processing: At the end of the study period, animals are euthanized, and the spinal cord is perfusion-fixed with paraformaldehyde. The injured segment is then dissected, processed, and embedded in paraffin (B1166041) or frozen for sectioning.

  • Staining: Sections are typically stained with Luxol Fast Blue to visualize myelin and Cresyl Violet to identify neuronal cell bodies. This allows for the quantification of the lesion volume, the area of spared white and gray matter, and the size of the cystic cavity.[1]

  • Immunohistochemistry: Immunohistochemical staining for specific cellular markers, such as GFAP for astrocytes, can be used to assess the extent of astrogliosis.[1]

Somatosensory Evoked Potentials (SEPs) are used to assess the functional integrity of the ascending sensory pathways in the spinal cord.

  • Procedure: Stimulating electrodes are placed over a peripheral nerve (e.g., the tibial nerve), and recording electrodes are placed over the somatosensory cortex. The amplitude and latency of the resulting evoked potentials are measured. A reduction in amplitude and an increase in latency are indicative of damage to the sensory pathways.[4]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in rat models of SCI.

Functional Recovery (BBB Score)
Study SCI Model Treatment Group Outcome
Feldblum et al. (2000)[1]ContusionThis compound (1 mg/kg, i.v., 10 min post-injury)Reduced the time to reach full locomotor recovery by half compared to the saline-treated control group.
Gaviria et al. (2000)[4]PhotochemicalThis compound (1 mg/kg, i.v., 10 or 30 min post-injury)Significantly better walking recovery in treated groups compared to untreated injured animals.
Histopathological Outcomes
Study SCI Model Treatment Group Outcome
Feldblum et al. (2000)[1]ContusionThis compound (1 mg/kg, i.v., 10 min post-injury)Significant reduction in the size of the cystic cavity and decreased astrogliosis compared to controls.
Gaviria et al. (2000)[4]PhotochemicalThis compound (1, 2.5, or 5 mg/kg, i.v., 10 min post-injury)Preservation of a larger undamaged area of the spinal cord at the level of the injury. Prevention of the extension of the anatomical lesion above the level of the injury.
Electrophysiological Outcomes (SEPs)
Study SCI Model Treatment Group Outcome
Gaviria et al. (2000)[4]PhotochemicalThis compound (1, 2.5, or 5 mg/kg, i.v., 10 min post-injury)Higher somatosensory evoked potential amplitudes were often observed in the treated groups compared to the untreated injured animals.

Clinical Trial in Acute Spinal Cord Injury

A multicenter, randomized, double-blind, placebo-controlled phase II clinical trial was conducted in France to evaluate the efficacy and safety of this compound in patients with acute SCI.[5][6]

  • Participants: 280 patients with acute (< 2 hours) cervical or thoracic SCI.

  • Intervention: Patients received either this compound at one of three different concentrations or a placebo. The first intravenous injection was administered within two hours of the injury, followed by a second injection four hours later.[5]

  • Outcome: The study did not show a statistically significant overall improvement in neurological outcome in patients who received this compound compared to the placebo group. However, a trend towards neurological improvement was observed in a subgroup of patients with incomplete cervical SCI who were treated with the highest dose.[5] These patients showed a functional improvement of two metameric levels at day 30, which was partially maintained with a mean 1.5 level gain one year after the injury.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the role of this compound in SCI.

Gacyclidine_Mechanism_of_Action SCI Spinal Cord Injury Glutamate Excessive Glutamate Release SCI->Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activation Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Neuroprotection Neuroprotection & Improved Functional Recovery NMDAR->Neuroprotection Leads to Downstream Activation of Proteases, Lipases, Nucleases Ca_Influx->Downstream This compound This compound This compound->NMDAR Excitotoxicity Excitotoxicity (Neuronal & Glial Cell Death) Tissue_Damage Tissue Damage & Functional Deficits Excitotoxicity->Tissue_Damage Downstream->Excitotoxicity

Caption: this compound's neuroprotective mechanism in SCI.

Preclinical_Experimental_Workflow Animal_Model Rat Model of SCI (Contusion or Photochemical) Injury Induction of Spinal Cord Injury Animal_Model->Injury Treatment This compound (1 mg/kg, i.v.) or Saline Administration (10-30 min post-injury) Injury->Treatment Behavioral Behavioral Assessment (BBB Score) Treatment->Behavioral Electrophysiology Electrophysiological Assessment (SEPs) Treatment->Electrophysiology Histology Histological Analysis (Lesion Volume, Tissue Sparing) Treatment->Histology Endpoint Data_Analysis Data Analysis and Comparison Behavioral->Data_Analysis Electrophysiology->Data_Analysis Histology->Data_Analysis

Caption: Preclinical experimental workflow for this compound in SCI.

Conclusion and Future Directions

Preclinical studies have robustly demonstrated the neuroprotective effects of this compound in experimental models of spinal cord injury, primarily by mitigating NMDA receptor-mediated excitotoxicity. The optimal dose of 1 mg/kg administered within a short therapeutic window of 10-30 minutes post-injury has been shown to improve functional recovery, reduce tissue damage, and preserve the integrity of sensory pathways.

While the results of the phase II clinical trial did not show an overall significant benefit, the observed trend towards improvement in patients with incomplete cervical SCI suggests that this compound may hold therapeutic potential for specific subpopulations of SCI patients. Further research is warranted to explore this potential, perhaps with more refined patient selection criteria and combination therapies. Future studies could also focus on elucidating the downstream signaling pathways affected by this compound in greater detail to identify additional therapeutic targets. The development of novel drug delivery systems to prolong the therapeutic window and enhance the bioavailability of this compound at the injury site could also improve its clinical translatability.

References

The Enantiomers of Gacyclidine: A Deep Dive into Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine [cis-(pip/me)-1-[1-(2-thienyl)-2-methylcyclohexyl]piperidine] is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with significant neuroprotective properties. As a chiral molecule, this compound exists as two enantiomers, (+) and (-), which exhibit distinct pharmacological profiles. This technical guide provides a comprehensive overview of the biological activity of this compound enantiomers, focusing on their quantitative data, experimental protocols, and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Quantitative Biological Data

The biological activity of this compound enantiomers is primarily characterized by their differential affinity for the NMDA receptor and their pharmacokinetic properties. The following tables summarize the key quantitative data available.

Table 1: NMDA Receptor Binding Affinity of this compound Enantiomers

EnantiomerBinding Affinity (Ki) at NMDA ReceptorReference Compound
(-)-Gacyclidine2.5 nMDizocilpine (B47880) (MK-801)
(+)-Gacyclidine~25 nM (10-fold lower than (-)-enantiomer)Dizocilpine (MK-801)

Note: The (-)-enantiomer of this compound demonstrates a significantly higher affinity for the NMDA receptor, comparable to that of the well-characterized NMDA receptor antagonist, dizocilpine (MK-801)[1][2][3].

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rats (following intravenous administration)

Parameter(+)-Gacyclidine(-)-Gacyclidine
Plasma Half-life (t½α) ~9 min~9 min
Plasma Half-life (t½β) ~90 min~90 min
Clearance 291 ml/min per kg275 ml/min per kg
Volume of Distribution (Vdβ) 38 l/kg40 l/kg
Plasma Protein Binding 90%89%

Note: The pharmacokinetic profiles of the (+) and (-) enantiomers of this compound in plasma are largely similar, with no significant stereoselective differences observed in key parameters such as half-life, clearance, and volume of distribution[4].

Neuroprotective Effects

Both enantiomers of this compound, as well as the racemic mixture, have demonstrated neuroprotective effects in various in vitro and in vivo models. In primary cortical cultures, this compound and its enantiomers have been shown to prevent glutamate-induced neuronal death at concentrations ranging from 0.1 to 5.0 µM[1][2]. In animal models of spinal cord injury and traumatic brain injury, this compound administration has been associated with a reduction in lesion size and improved functional recovery[1][2]. Notably, this compound is reported to be substantially less neurotoxic than other NMDA receptor antagonists like MK-801[1][2].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound enantiomers.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound enantiomers to the NMDA receptor using a competitive radioligand binding assay.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • [³H]-dizocilpine (MK-801) or other suitable radioligand

  • (+)-Gacyclidine and (-)-Gacyclidine

  • Unlabeled dizocilpine (for non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of radioligand (e.g., [³H]-MK-801, typically at or below its Kd value).

      • Increasing concentrations of the competing ligand (either (+)-gacyclidine or (-)-gacyclidine).

      • For non-specific binding, a high concentration of unlabeled dizocilpine (e.g., 10 µM).

      • Membrane preparation (typically 100-200 µg of protein).

      • Bring the final volume to 1 ml with Tris-HCl buffer.

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competing ligand.

    • Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis and Chiral Resolution of this compound Enantiomers

Synthesis of Racemic this compound:

The synthesis of this compound, a phencyclidine derivative, would likely involve a multi-step organic synthesis process. A plausible route could start from commercially available precursors to construct the substituted cyclohexyl ring, followed by the introduction of the thienyl and piperidine (B6355638) moieties. The final steps would involve the creation of the racemic mixture of the cis-isomer.

Chiral Resolution of this compound Enantiomers:

Once the racemic mixture is synthesized, the enantiomers can be separated using chiral resolution techniques. Common methods include:

  • Formation of Diastereomeric Salts: Reacting the racemic this compound (which is a base) with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The individual enantiomers can then be recovered by treating the separated salts with a base.

  • Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers will have different affinities for the chiral stationary phase, leading to their separation. Chiral GC-MS has been used for the analysis of this compound enantiomers in biological samples[5].

Signaling Pathways and Experimental Workflows

NMDA Receptor Antagonism Signaling Pathway

This compound exerts its biological effects primarily through the non-competitive antagonism of the NMDA receptor. The following diagram illustrates the general downstream signaling pathway affected by this mechanism.

NMDA_Antagonism_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Mediates This compound This compound Enantiomers This compound->NMDA_Receptor Blocks (Non-competitive) Excitotoxicity Excitotoxicity & Neuronal Death This compound->Excitotoxicity Prevents Neuroprotection Neuroprotection This compound->Neuroprotection Promotes Downstream_Signaling Downstream Signaling (e.g., CaMK, NOS, CREB) Ca_Influx->Downstream_Signaling Initiates Downstream_Signaling->Excitotoxicity Leads to (in excess)

Caption: this compound's mechanism of action.

Experimental Workflow for Characterizing this compound Enantiomers

The following diagram outlines a logical workflow for the comprehensive biological characterization of this compound enantiomers.

Gacyclidine_Workflow Synthesis Synthesis of Racemic this compound Resolution Chiral Resolution Synthesis->Resolution Enantiomers (+)-Gacyclidine & (-)-Gacyclidine Resolution->Enantiomers Binding_Assay NMDA Receptor Binding Assay Enantiomers->Binding_Assay Functional_Assay Functional Assays (e.g., Electrophysiology, Ca²⁺ influx) Enantiomers->Functional_Assay In_Vitro_Neuroprotection In Vitro Neuroprotection (e.g., Glutamate Excitotoxicity) Enantiomers->In_Vitro_Neuroprotection In_Vivo_Studies In Vivo Studies (Pharmacokinetics & Efficacy) Enantiomers->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis In_Vitro_Neuroprotection->Data_Analysis In_Vivo_Studies->Data_Analysis

Caption: Workflow for this compound enantiomer analysis.

Conclusion

The enantiomers of this compound exhibit distinct biological activities, with the (-)-enantiomer displaying significantly higher affinity for the NMDA receptor. Both enantiomers demonstrate neuroprotective potential with a favorable safety profile compared to other NMDA receptor antagonists. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals working with this compound and related compounds. Further research to elucidate the specific downstream signaling effects of each enantiomer and to develop detailed, publicly available synthesis and resolution protocols would be highly valuable to the scientific community.

References

Gacyclidine Binding to NMDA Receptors: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine, a phencyclidine (PCP) derivative, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its interaction with the NMDA receptor ion channel has been a subject of significant research due to its neuroprotective properties. This technical guide provides an in-depth overview of this compound's binding sites on NMDA receptors, compiling quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.

This compound's Binding Profile at the NMDA Receptor

This compound exerts its effects by binding to a site within the ion channel of the NMDA receptor, effectively blocking the influx of cations such as Ca2+. This mechanism is characteristic of non-competitive antagonists, which do not compete with the agonist binding sites for glutamate (B1630785) or glycine.

Quantitative Binding Data

The binding affinity of this compound and its enantiomers for the NMDA receptor has been determined through various radioligand binding assays. The following tables summarize the key quantitative data from these studies.

CompoundRadioligandPreparationKi (nM)Reference
(-)-Gacyclidine ((-)-GK11)[3H]this compoundRat Brain Membranes2.5[1][2][3]
(+)-Gacyclidine ((+)-GK11)[3H]this compoundRat Brain Membranes~25 (10-fold lower affinity than (-)-enantiomer)[1][2][3]
This compound (racemate)[3H]this compoundRat ForebrainHigh-affinity site[4]
This compound (racemate)[3H]this compoundRat CerebellumLower affinity than forebrain[4]
This compound (racemate)[3H]this compoundRat Spinal CordHigh-affinity site[4]

Note: this compound has been reported to have a selective affinity for NMDA receptors containing the GluN2B subunit, though specific Ki values for different subunit compositions are not consistently reported in the literature.[3]

Experimental Protocols

The following section details a representative experimental protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the this compound binding site on the NMDA receptor, using [3H]this compound as the radioligand.

Radioligand Binding Assay for this compound

Objective: To determine the inhibitory constant (Ki) of a test compound for the this compound binding site on the NMDA receptor in rat brain tissue.

Materials:

  • [3H]this compound (specific activity ~20-60 Ci/mmol)

  • Rat forebrain tissue

  • Binding buffer: 5 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 5 mM Tris-HCl, pH 7.4

  • Unlabeled this compound (for determination of non-specific binding)

  • Test compounds

  • Glass fiber filters (e.g., Whatman GF/B)

  • Polyethyleneimine (PEI)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

  • Incubation tubes

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrains in 10 volumes of ice-cold 5 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • Prepare incubation tubes containing:

      • Total Binding: 100 µL membrane preparation, 50 µL [3H]this compound (final concentration ~1-2 nM), and 50 µL binding buffer.

      • Non-specific Binding: 100 µL membrane preparation, 50 µL [3H]this compound, and 50 µL of a saturating concentration of unlabeled this compound (e.g., 10 µM).

      • Competitive Binding: 100 µL membrane preparation, 50 µL [3H]this compound, and 50 µL of varying concentrations of the test compound.

    • Incubate the tubes at 25°C for 60 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters pre-soaked in 0.3% PEI.

    • Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]this compound binding) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's interaction with the NMDA receptor.

NMDA Receptor Structure and Binding Sites

NMDA_Receptor_Structure NMDA Receptor Structure and Ligand Binding Sites cluster_receptor NMDA Receptor cluster_ligands Ligands GluN1 GluN1 Glycine/D-Serine Binding Site GluN2 GluN2 Glutamate Binding Site IonChannel Ion Channel Pore | Mg2+ Block this compound Binding Site Glutamate Glutamate Glutamate->GluN2 Glycine Glycine/ D-Serine Glycine->GluN1 This compound This compound This compound->IonChannel Mg Mg2+ Mg->IonChannel

Caption: Schematic of the NMDA receptor with its subunits and key ligand binding sites.

NMDA Receptor Activation and this compound Inhibition Pathway

NMDA_Activation_Inhibition NMDA Receptor Activation and this compound Inhibition cluster_activation Activation Pathway cluster_inhibition Inhibition by this compound Glutamate Glutamate Binding Channel_Open Ion Channel Opens Glutamate->Channel_Open Glycine Glycine Binding Glycine->Channel_Open Depolarization Membrane Depolarization Mg_Removal Mg2+ Block Removed Depolarization->Mg_Removal Mg_Removal->Channel_Open Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx Channel_Block Binds Inside Channel Signaling Downstream Signaling Ca_Influx->Signaling This compound This compound This compound->Channel_Open Binds to open channel Ca_Blocked Ca2+ Influx Blocked Channel_Block->Ca_Blocked

Caption: Flowchart of NMDA receptor activation and its inhibition by this compound.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Radioligand Binding Assay Workflow start Start prep Prepare Rat Brain Membrane Homogenate start->prep incubate Incubate Membranes with [3H]this compound & Test Compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Liquid Scintillation) wash->count analyze Analyze Data (IC50 and Ki Determination) count->analyze end End analyze->end NMDA_Signaling_Cascade NMDA Receptor Downstream Signaling Cascade cluster_receptor_activation Receptor Activation cluster_gacyclidine_block This compound Blockade cluster_downstream Downstream Effectors NMDA_R NMDA Receptor Activation Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin PKC PKC Ca_Influx->PKC This compound This compound This compound->Ca_Influx CaMKII CaMKII Calmodulin->CaMKII nNOS nNOS Calmodulin->nNOS Ras_ERK Ras-ERK Pathway CaMKII->Ras_ERK Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity PKC->Synaptic_Plasticity CREB CREB Activation Ras_ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression

References

Gacyclidine's Interaction with Non-NMDA Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine, a phencyclidine derivative, is primarily recognized for its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This activity confers upon it significant neuroprotective properties. However, emerging evidence points towards a more complex pharmacological profile, involving interactions with binding sites other than the NMDA receptor. This technical guide provides an in-depth exploration of this compound's engagement with these non-NMDA binding sites, with a particular focus on uncharacterized sites within the cerebellum. While direct, quantitative binding data for this compound at specific non-NMDA receptor subtypes such as AMPA, kainate, or metabotropic glutamate (B1630785) receptors are not extensively available in peer-reviewed literature, this document synthesizes the existing findings and outlines the experimental approaches necessary to further elucidate these interactions.

Uncharacterized Non-NMDA Binding Sites in the Cerebellum

Several studies have identified specific, yet uncharacterized, binding sites for this compound that are distinct from the NMDA receptor complex. These sites are particularly concentrated in the cerebellum.

When the interaction of this compound with NMDA receptors is blocked, it has been shown to bind to "non-NMDA" sites.[1][2][3][4] These binding locations are predominantly found in the molecular layer of the cerebellum, specifically on the dendritic trees of Purkinje cells.[2][3][4] Notably, this binding is of a lower affinity compared to its interaction with NMDA receptors.[1]

Crucially, these cerebellar binding sites appear to be pharmacologically distinct from other known receptor systems. For instance, the sigma receptor ligand PRE-084 has been shown to have no effect on the binding of [3H]this compound, indicating that these non-NMDA sites are not sigma receptors.[1] Furthermore, the binding is insensitive to the potent NMDA receptor antagonist MK-801.[1] The current body of research suggests that these binding sites are not associated with any known neurotransmitters.[2][3][4]

Functionally, this interaction with non-NMDA mechanisms appears to be significant. This compound has been observed to block the glutamate-induced release of hydroxyl radicals in the striatum under conditions where the NMDA antagonist dizocilpine (B47880) is ineffective, suggesting a neuroprotective mechanism independent of NMDA receptor antagonism.[5]

Quantitative Data on this compound's Interaction with Non-NMDA Binding Sites

As of the latest available data, there is a conspicuous absence of comprehensive quantitative binding assays detailing the affinity of this compound for specific non-NMDA receptor subtypes, namely AMPA, kainate, and metabotropic glutamate receptors. The primary focus of existing research has been on the uncharacterized cerebellar sites.

Table 1: Characteristics of this compound Binding to Non-NMDA Sites

ParameterDescriptionReference
Location Primarily in the molecular layer of the cerebellum, on the dendritic tree of Purkinje cells.[2][3][4]
Affinity Described as a low-affinity binding site.[1]
NMDA Receptor Independence Binding is observed when NMDA receptors are blocked and is insensitive to MK-801.[1]
Sigma Receptor Independence Binding is not affected by the sigma receptor ligand PRE-084.[1]
Neurotransmitter System Does not appear to be related to any known neurotransmitter systems.[2][3][4]
Functional Relevance Implicated in neuroprotection against glutamate-induced hydroxyl radical release, a mechanism not fully blocked by other NMDA antagonists.[5]

Experimental Protocols

To rigorously characterize the interaction of this compound with specific non-NMDA receptor subtypes, standardized radioligand binding assays are required. Below are detailed, generalized protocols for conducting such experiments.

Radioligand Binding Assay for AMPA, Kainate, and Metabotropic Glutamate Receptors

This protocol outlines the general steps for a competitive binding assay to determine the affinity of this compound for AMPA, kainate, or metabotropic glutamate receptors using a known radioligand for each receptor type.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cerebral cortex or cerebellum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the crude membrane fraction.

  • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add a constant concentration of a specific radioligand for the receptor of interest (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or a subtype-selective radioligand for mGluRs). The radioligand concentration should ideally be at or below its Kd value.

  • Add increasing concentrations of unlabeled this compound to the wells.

  • Add the prepared membrane suspension to initiate the binding reaction.

  • To determine non-specific binding, a separate set of wells should contain the radioligand and membranes in the presence of a high concentration of a known saturating unlabeled ligand for the target receptor.

  • To determine total binding, a set of wells should contain only the radioligand and membranes.

3. Incubation:

  • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized for each receptor-ligand pair.

4. Termination of Binding and Filtration:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

5. Quantification of Bound Radioactivity:

  • Place the filters in scintillation vials with an appropriate scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

6. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Autoradiography for Cerebellar Non-NMDA Sites

This method is used to visualize and quantify the distribution of this compound binding sites in brain sections.

1. Brain Section Preparation:

  • Perfuse an animal (e.g., a rat) with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the brain and cryoprotect it in a sucrose (B13894) solution.

  • Freeze the brain and cut thin sections (e.g., 20 µm) using a cryostat, particularly focusing on the cerebellum.

  • Mount the sections on gelatin-coated slides.

2. [³H]this compound Binding:

  • Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous ligands.

  • Incubate the slides with a solution containing [³H]this compound. To specifically label the non-NMDA sites, this incubation should be performed in the presence of a saturating concentration of an NMDA receptor antagonist (e.g., MK-801) to block binding to NMDA receptors.

  • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound.

3. Washing and Drying:

  • Wash the slides in ice-cold buffer to remove unbound radioligand.

  • Briefly rinse in distilled water to remove buffer salts.

  • Dry the slides rapidly under a stream of cold, dry air.

4. Autoradiographic Detection:

  • Appose the labeled slides to a tritium-sensitive film or a phosphor imaging plate along with calibrated radioactive standards.

  • Expose for a sufficient period to obtain a clear signal.

5. Image Analysis:

  • Develop the film or scan the imaging plate.

  • Digitize the autoradiograms and analyze the optical density of the signal in different brain regions (e.g., the molecular layer of the cerebellum) using image analysis software.

  • Quantify the binding density by comparing the optical density of the tissue to that of the calibrated standards.

Visualizations

Signaling Pathway and Binding Interactions of this compound

Gacyclidine_Interactions cluster_this compound This compound cluster_receptors Receptor Targets cluster_effects Cellular Effects This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Antagonist Non_NMDA_Sites Cerebellar Non-NMDA Sites This compound->Non_NMDA_Sites Binds (low affinity) Neuroprotection Neuroprotection NMDA_R->Neuroprotection Block_OH_release Blockade of Glutamate-induced Hydroxyl Radical Release Non_NMDA_Sites->Block_OH_release Block_OH_release->Neuroprotection

Caption: Interaction of this compound with NMDA and non-NMDA binding sites.

Experimental Workflow for a Competitive Radioligand Binding Assay

Binding_Assay_Workflow start Start mem_prep Membrane Preparation start->mem_prep assay_setup Assay Setup: - Radioligand - this compound (variable conc.) - Membranes mem_prep->assay_setup incubation Incubation (reach equilibrium) assay_setup->incubation filtration Filtration & Washing (separate bound/unbound) incubation->filtration quantification Quantification (scintillation counting) filtration->quantification analysis Data Analysis (IC50 & Ki determination) quantification->analysis end End analysis->end

Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion

The interaction of this compound with non-NMDA binding sites, particularly the uncharacterized sites in the cerebellum, represents an important aspect of its pharmacological profile that may contribute to its unique neuroprotective effects. While direct quantitative data on its affinity for specific non-NMDA receptor subtypes remains to be fully elucidated, the existing evidence strongly suggests a distinct mode of action that is independent of both NMDA and sigma receptors. Further research, employing the detailed experimental protocols outlined in this guide, is essential to precisely characterize these interactions. A comprehensive understanding of this compound's complete binding profile will be invaluable for the development of more selective and effective neuroprotective agents.

References

Gacyclidine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gacyclidine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been the subject of significant research for its potential therapeutic applications, primarily centered on its neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, pharmacokinetic profile, and the existing preclinical and clinical evidence supporting its use in various neurological conditions. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound (also known as GK-11 and OTO-313 in a specific formulation) is a phencyclidine derivative that acts as a dissociative anesthetic. I[1]ts primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a critical component in excitatory synaptic transmission in the central nervous system. O[1][2]veractivation of NMDA receptors, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurological disorders, including traumatic brain injury, spinal cord injury, and tinnitus. This compound's ability to block this receptor has positioned it as a promising candidate for neuroprotection and the management of these conditions.

Mechanism of Action

This compound exerts its effects by binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor. This binding event blocks the influx of calcium ions (Ca2+) into the neuron, thereby preventing the downstream cascade of excitotoxic cell death. T[3][4]he (-)enantiomer of this compound exhibits a significantly higher affinity for the NMDA receptor compared to the (+)enantiomer.

[2][5]#### 2.1. NMDA Receptor Signaling Pathway

The binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization, leads to the opening of its ion channel. The subsequent influx of Ca2+ acts as a second messenger, activating a complex array of downstream signaling pathways. In excitotoxic conditions, excessive Ca2+ influx leads to the activation of enzymes such as proteases, lipases, and endonucleases, ultimately culminating in neuronal damage and apoptosis. This compound, by blocking the NMDA receptor channel, effectively inhibits these detrimental downstream effects.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Opens Channel This compound This compound This compound->NMDAR Blocks Channel Downstream Downstream Signaling (e.g., Calcineurin, CaMKII) Ca_Influx->Downstream Activates Neuroprotection Neuroprotection Downstream->Neuroprotection Physiological Signaling Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Pathological Overactivation

This compound's mechanism of action at the NMDA receptor.

Quantitative Data

Binding Affinities

The affinity of this compound and its enantiomers for the NMDA receptor has been determined through radioligand binding assays.

CompoundReceptor SiteK_i_ (nM)SpeciesReference
(-)-Gacyclidine ((-)-GK11)NMDA Receptor (PCP site)2.5Rat
(+)-Gacyclidine ((+)-GK11)NMDA Receptor (PCP site)~25Rat
Pharmacokinetic Parameters (Rats)

Pharmacokinetic studies in rats have provided valuable data on the absorption, distribution, metabolism, and excretion of this compound.

Parameter(+)-Gacyclidine(-)-GacyclidineUnitsReference
t_1/2α_~9~9min
t_1/2β_~90~90min
Clearance291275ml/min per kg
Volume of Distribution (Vd_β_)3840l/kg
Protein Binding9089%

No human pharmacokinetic data for this compound is readily available in the public domain.

Clinical Trial Data: OTO-313 for Tinnitus

A Phase 1/2 and a Phase 2 clinical trial evaluated the efficacy and safety of OTO-313, a sustained-exposure formulation of this compound, for the treatment of unilateral tinnitus.

Trial PhasePrimary EndpointOTO-313 Responder RatePlacebo Responder Ratep-valueReference
Phase 1/2TFI Responder (≥13 point decrease at Day 29 & 57)43% (6/14)13% (2/16)<0.05
Phase 2TFI Responder (≥13 point decrease at Week 4 & 8)26%36%Not Significant

TFI: Tinnitus Functional Index. A higher placebo response was noted in the Phase 2 trial.

Clinical Trial Data: Traumatic Brain Injury

A pilot clinical trial investigated the neuroprotective effects of this compound in patients with acute traumatic brain injury.

Treatment GroupNOutcomeReference
Placebo12-
This compound (2 x 0.005 mg/kg)12Beneficial long-term effect and best dose-result in the 0.04 mg/kg (total dose) group when prognostic factors were considered in a logistic regression model.
This compound (2 x 0.01 mg/kg)12
This compound (2 x 0.02 mg/kg)12

The primary efficacy evaluation was based on the Glasgow Coma Scale, Glasgow Outcome Scale, motor deficiencies, and functional independence at day 90 and 365. D[6]etailed quantitative outcomes for each group are not fully available.

Experimental Protocols

In Vitro: Competitive Binding Assay for NMDA Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to the NMDA receptor.

Binding_Assay_Workflow start Start prep Prepare Brain Tissue Homogenate (e.g., rat cortex) start->prep radioligand Incubate with Radioligand (e.g., [³H]TCP) prep->radioligand competitor Add Increasing Concentrations of this compound radioligand->competitor incubate Incubate to Equilibrium competitor->incubate separate Separate Bound and Free Ligand (e.g., filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (e.g., Cheng-Prusoff equation to determine Ki) quantify->analyze end End analyze->end

Workflow for a competitive binding assay.

Methodology:

  • Tissue Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Incubation: In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled NMDA receptor ligand (e.g., [³H]TCP).

  • Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known NMDA receptor antagonist).

  • Equilibration: Incubate the plates at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation.

In Vivo: Rat Spinal Cord Contusion Injury Model

This protocol describes a common method for inducing a spinal cord injury in rats to evaluate the neuroprotective effects of compounds like this compound.

SCI_Model_Workflow start Start anesthetize Anesthetize Rat (e.g., isoflurane) start->anesthetize laminectomy Perform Laminectomy (e.g., at T9-T10) anesthetize->laminectomy stabilize Stabilize Vertebral Column laminectomy->stabilize contusion Induce Contusion Injury (e.g., weight-drop device) stabilize->contusion treatment Administer this compound or Vehicle (e.g., intravenous) contusion->treatment suture Suture Incision treatment->suture postop Post-operative Care (analgesia, bladder expression) suture->postop behavioral Behavioral Assessment (e.g., BBB scale) postop->behavioral histology Histological Analysis (lesion volume) behavioral->histology end End histology->end

Workflow for a rat spinal cord contusion injury model.

Methodology:

  • Anesthesia and Surgical Preparation: Anesthetize the rat (e.g., with isoflurane) and shave and sterilize the surgical area over the thoracic spine.

  • Laminectomy: Make a midline incision and expose the vertebral column. Perform a laminectomy at the desired spinal level (e.g., T9-T10) to expose the dura mater.

  • Stabilization: Secure the vertebral column using clamps to prevent movement during the injury.

  • Contusion Injury: Induce a standardized contusion injury using a device such as the NYU (New York University) impactor or a similar weight-drop apparatus.

  • Treatment Administration: Administer this compound or a vehicle control at a predetermined time point post-injury (e.g., 10 minutes) via the desired route (e.g., intravenous).

  • Closure and Post-operative Care: Suture the muscle and skin layers. Provide post-operative care, including analgesics, hydration, and manual bladder expression.

  • Behavioral Assessment: Evaluate locomotor function at regular intervals using a standardized scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale. 8[7][8][9]. Histological Analysis: At the end of the study, perfuse the animal and dissect the spinal cord. Perform histological staining (e.g., hematoxylin (B73222) and eosin, Luxol fast blue) to assess the lesion volume and white matter sparing.

Therapeutic Potential and Future Directions

The preclinical data for this compound's neuroprotective effects in models of spinal cord and traumatic brain injury are promising. H[5][10]owever, the translation of these findings to the clinical setting has been challenging, as evidenced by the pilot study in traumatic brain injury. T[6]he investigation of this compound for tinnitus, in the form of OTO-313, has yielded mixed results, with a notable placebo effect in the later phase trial.

[1][11]Future research should focus on optimizing the therapeutic window, dosage, and delivery methods for this compound in different neurological conditions. The development of formulations that allow for sustained and targeted delivery, such as OTO-313, is a step in the right direction. Further investigation into the differential roles of the this compound enantiomers may also provide insights for developing more potent and specific therapeutic agents. A deeper understanding of the downstream signaling pathways modulated by this compound could uncover novel biomarkers for assessing treatment efficacy and patient stratification.

Conclusion

This compound remains a compound of significant interest due to its well-defined mechanism of action as a non-competitive NMDA receptor antagonist and its demonstrated neuroprotective effects in preclinical models. While clinical translation has faced hurdles, the existing body of research provides a solid foundation for continued investigation. This technical guide has summarized the key quantitative data and experimental methodologies to aid researchers in the ongoing exploration of this compound's therapeutic potential.

References

Gacyclidine's Efficacy in Mitigating Glutamate-Induced Neurotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamate-induced neurotoxicity, a key pathological mechanism in a host of neurological disorders, presents a significant challenge in the development of effective neuroprotective therapies. This technical guide provides an in-depth analysis of gacyclidine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its role in counteracting glutamate (B1630785) excitotoxicity. This document synthesizes available preclinical data, outlines detailed experimental methodologies for assessing its neuroprotective effects, and visualizes the core signaling pathways and experimental workflows. The presented evidence underscores this compound's potential as a neuroprotective agent and provides a foundational resource for researchers and drug development professionals in the field.

Introduction to Glutamate-Induced Neurotoxicity

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, essential for normal synaptic transmission, learning, and memory. However, excessive or prolonged activation of glutamate receptors, particularly the NMDA receptor, leads to a pathological process known as excitotoxicity.[1][2] This phenomenon is characterized by a massive influx of calcium ions (Ca2+) into neurons, triggering a cascade of detrimental downstream events.[3] This cascade includes the activation of catabolic enzymes, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, neuronal apoptosis or necrosis.[1][4][5] Glutamate excitotoxicity is a final common pathway in a variety of acute and chronic neurological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[6][7]

This compound: A Non-Competitive NMDA Receptor Antagonist

This compound is a phencyclidine derivative that acts as a non-competitive antagonist at the NMDA receptor.[8] Its mechanism of action involves blocking the ion channel of the NMDA receptor, thereby preventing the excessive influx of Ca2+ that initiates the excitotoxic cascade.[8] Studies have shown that this compound exhibits neuroprotective properties in various preclinical models of neurological injury.[8][9]

Quantitative Data on this compound's Neuroprotective Effects

In vitro studies have demonstrated the neuroprotective efficacy of this compound against glutamate-induced neuronal death. The following table summarizes the key quantitative findings from research on primary cortical cultures.

ParameterThis compound ConcentrationObservationReference
Neuroprotection against glutamate-induced neuronal death0.1 to 5.0 μMPrevention of neuronal death in primary cortical cultures.[8]
Binding Affinity (Ki) for NMDA ReceptorNot explicitly stated for this compound, but its enantiomer (-)-GK11 has an affinity of 2.5 nM.High affinity for the NMDA receptor, comparable to other potent antagonists like dizocilpine (B47880) (MK-801).[8]
In vivo Neuroprotection1, 2.5, or 5 mg/kg (in rats)Dose-dependent attenuation of spinal cord damage after experimental injury.[9]

Experimental Protocols

This section details a representative experimental protocol for assessing the neuroprotective effects of this compound against glutamate-induced neurotoxicity in primary neuronal cultures.

Preparation of Primary Cortical Neuron Cultures
  • Tissue Dissociation: Cerebral cortices are dissected from embryonic day 18 (E18) rat or mouse fetuses. The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Cell Plating: Neurons are plated on poly-D-lysine-coated multi-well plates at a density of approximately 5 x 10^4 to 5 x 10^5 cells/cm².[10]

  • Cell Culture: Cultures are maintained in a neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Cultures are typically used for experiments after 8-14 days in vitro to allow for neuronal maturation and synapse formation.[10]

Induction of Glutamate Excitotoxicity
  • Pre-treatment: Twenty-four hours prior to glutamate exposure, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.[11][12]

  • Glutamate Exposure: A toxic concentration of glutamate (e.g., 10-100 µM) is added to the culture medium for a defined period, typically ranging from 5 minutes to 24 hours, depending on the desired severity of the insult.[13][14]

  • Washout: Following the glutamate exposure period, the glutamate-containing medium is removed, and the cells are washed with a balanced salt solution before being returned to a fresh, glutamate-free culture medium.

Assessment of Neuroprotection (LDH Assay)

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis, serving as a marker of cytotoxicity.[15]

  • Sample Collection: At 24 hours post-glutamate exposure, aliquots of the culture supernatant are collected from each well.

  • LDH Reaction: The collected supernatant is mixed with a reaction mixture containing NAD+, lactate, and a tetrazolium salt.

  • Absorbance Measurement: The enzymatic reaction, which results in the formation of a colored formazan (B1609692) product, is quantified by measuring the absorbance at a specific wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: The amount of LDH release is proportional to the number of dead cells. Neuroprotection is calculated as the percentage reduction in LDH release in this compound-treated wells compared to vehicle-treated, glutamate-exposed wells.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Glutamate-Induced Neurotoxicity

Glutamate_Excitotoxicity Glutamate Excess Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx Massive Ca2+ Influx NMDA_R->Ca_Influx Enzyme_Activation Enzyme Activation (Calpains, Caspases) Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction ROS_NO ↑ ROS & NO Production Ca_Influx->ROS_NO Apoptosis Apoptosis / Necrosis Enzyme_Activation->Apoptosis Mito_Dysfunction->Apoptosis ROS_NO->Apoptosis

Caption: Glutamate excitotoxicity signaling cascade.

This compound's Mechanism of Neuroprotection

Gacyclidine_Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Block Channel Block NMDA_R->Block This compound This compound This compound->Block Ca_Influx Ca2+ Influx Prevented Block->Ca_Influx Neuroprotection Neuroprotection Ca_Influx->Neuroprotection

Caption: this compound's intervention in the excitotoxic pathway.

Experimental Workflow for Assessing this compound's Neuroprotection

Experimental_Workflow Start Start: Primary Neuron Culture Pretreat Pre-treatment: This compound or Vehicle Start->Pretreat Induce Induce Toxicity: Glutamate Exposure Pretreat->Induce Incubate Incubation (24h) Induce->Incubate Assay Assess Cytotoxicity: LDH Assay Incubate->Assay End End: Data Analysis Assay->End

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent against glutamate-induced neurotoxicity. Its mechanism as a non-competitive NMDA receptor antagonist directly targets the primary trigger of the excitotoxic cascade. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of this compound and other NMDA receptor antagonists as therapeutic interventions for a range of neurological disorders underpinned by excitotoxicity. Further research, particularly focusing on detailed dose-response relationships and the translation of these preclinical findings to clinical settings, is warranted.

References

Methodological & Application

Gacyclidine In Vivo Experimental Protocols in Rats: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experimental studies of Gacyclidine in rat models of Spinal Cord Injury (SCI) and Traumatic Brain Injury (TBI). The information compiled is based on a comprehensive review of published research, offering insights into methodologies, data presentation, and the underlying mechanism of action of this compound.

Mechanism of Action: NMDA Receptor Antagonism

This compound is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. In the context of neuronal injury, such as in SCI and TBI, excessive release of the excitatory neurotransmitter glutamate (B1630785) leads to overactivation of NMDA receptors. This triggers a massive influx of calcium ions (Ca²⁺) into neurons, initiating a cascade of detrimental downstream events. This process, known as excitotoxicity, results in the activation of various enzymes, including proteases, lipases, and nitric oxide synthase (nNOS), as well as the generation of reactive oxygen species (ROS). Ultimately, this leads to mitochondrial dysfunction, activation of apoptotic pathways, and neuronal cell death. This compound exerts its neuroprotective effects by blocking the NMDA receptor ion channel, thereby preventing the excessive Ca²⁺ influx and interrupting this neurotoxic cascade.[1][2][3][4]

Below is a diagram illustrating the neuroprotective signaling pathway of this compound.

Gacyclidine_Signaling_Pathway cluster_0 Neuronal Injury (SCI/TBI) cluster_1 NMDA Receptor Activation cluster_2 Downstream Excitotoxic Cascade cluster_3 This compound Intervention Excessive Glutamate Release Excessive Glutamate Release NMDA Receptor NMDA Receptor Excessive Glutamate Release->NMDA Receptor Binds to Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Opens channel for nNOS Activation nNOS Activation Ca2+ Influx->nNOS Activation ROS Production ROS Production Ca2+ Influx->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction Apoptotic Pathway Activation Apoptotic Pathway Activation Ca2+ Influx->Apoptotic Pathway Activation Neuronal Damage Neuronal Damage nNOS Activation->Neuronal Damage ROS Production->Neuronal Damage Mitochondrial Dysfunction->Neuronal Damage Apoptotic Pathway Activation->Neuronal Damage This compound This compound This compound->NMDA Receptor Blocks

This compound's neuroprotective mechanism of action.

Experimental Protocols

The following are detailed protocols for inducing SCI and TBI in rats and the subsequent administration of this compound.

This compound Solution Preparation for Intravenous Administration

Note: A specific published protocol for the preparation of this compound for intravenous injection in rats was not found in the reviewed literature. However, based on the fact that this compound is often available as a hydrochloride salt, which is typically water-soluble, and that saline is a common vehicle in the cited studies, the following is an inferred protocol.

Materials:

  • This compound hydrochloride

  • Sterile, pyrogen-free 0.9% saline solution

  • Sterile vials

  • Syringes and needles (appropriate gauge for intravenous injection in rats)

  • Vortex mixer

  • pH meter and solutions for adjustment (if necessary)

Procedure:

  • Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 1 mg/kg) and the weight of the rats.

  • Aseptically weigh the calculated amount of this compound hydrochloride.

  • Dissolve the this compound hydrochloride in a known volume of sterile 0.9% saline to achieve the desired final concentration. For a 1 mg/kg dose in a rat receiving an injection volume of 1 ml/kg, the concentration would be 1 mg/ml.

  • Vortex the solution until the this compound hydrochloride is completely dissolved.

  • Check the pH of the solution and, if necessary, adjust to a physiologically compatible range (typically pH 7.0-7.4) using sterile acid or base solutions.

  • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Store the prepared solution appropriately, protected from light, and use it within the recommended stability period.

Spinal Cord Injury (SCI) Models

This model simulates the most common type of human SCI.

Materials:

  • Adult female Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpels, forceps, retractors, rongeurs)

  • Spinal cord impactor device (e.g., NYU/MASCIS impactor)

  • Heating pad

  • Sutures and wound clips

Procedure:

  • Anesthetize the rat and shave the dorsal thoracic area.

  • Make a midline incision over the thoracic vertebrae (typically T9-T10).

  • Carefully dissect the paraspinal muscles to expose the vertebral laminae.

  • Perform a laminectomy at the desired spinal level (e.g., T10) to expose the dura mater, taking care not to damage the spinal cord.

  • Stabilize the vertebral column using clamps on the vertebrae rostral and caudal to the laminectomy site.

  • Position the impactor tip over the exposed spinal cord.

  • Induce the contusion injury by dropping a specific weight from a set height (e.g., 10 g from 12.5 mm or 25 mm) onto the dura.

  • After impact, remove the impactor and control any bleeding.

  • Suture the muscle layers and close the skin incision with wound clips.

  • Provide post-operative care, including analgesia, hydration, and manual bladder expression.

This model creates a more localized and ischemic-like lesion.

Materials:

  • Adult female Sprague-Dawley rats (250-300g)

  • Anesthetic

  • Surgical instruments

  • Rose Bengal dye solution (e.g., 10 mg/ml in sterile saline)

  • Cold light source with a specific wavelength (e.g., 560 nm)

  • Fiber optic cable

Procedure:

  • Anesthetize the rat and perform a laminectomy as described for the contusion model.

  • Administer Rose Bengal dye intravenously (e.g., 40-50 mg/kg).

  • After a short delay for dye circulation (e.g., 1-2 minutes), position the tip of the fiber optic cable connected to the cold light source directly over the exposed dura.

  • Irradiate the spinal cord for a specific duration (e.g., 5-10 minutes) to induce a photochemical reaction leading to microvascular thrombosis and subsequent tissue damage.

  • Close the incision and provide post-operative care.

Traumatic Brain Injury (TBI) Model: Weight-Drop Method

This model produces a focal brain injury.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (300-350g)

  • Anesthetic

  • Surgical instruments

  • Stereotaxic frame

  • Weight-drop device (a hollow tube with a weighted rod)

  • Bone drill

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Make a midline scalp incision to expose the skull.

  • Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical area (e.g., parietal cortex), keeping the dura mater intact.

  • Position the weight-drop device vertically over the exposed dura.

  • Induce the injury by dropping a specific weight (e.g., 450 g) from a set height (e.g., 1.5 m) through the guide tube onto the dura.

  • Remove the device, control any bleeding, and close the scalp incision.

  • Provide post-operative care.

This compound Administration Protocol

Procedure:

  • Following the induction of SCI or TBI, administer this compound intravenously (i.v.) via the tail vein.

  • The optimal therapeutic window for this compound administration is typically within 10 to 30 minutes post-injury.[5]

  • A commonly used effective dose is 1 mg/kg.[6][7]

  • The control group should receive an equivalent volume of the vehicle (e.g., sterile 0.9% saline).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rat model of SCI or TBI.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Behavioral Assessment Baseline Behavioral Assessment Animal Acclimatization->Baseline Behavioral Assessment Surgical Induction of Injury (SCI or TBI) Surgical Induction of Injury (SCI or TBI) Baseline Behavioral Assessment->Surgical Induction of Injury (SCI or TBI) Randomization Randomization Surgical Induction of Injury (SCI or TBI)->Randomization This compound Treatment Group This compound Treatment Group Randomization->this compound Treatment Group Treatment Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group Control Post-Injury Monitoring and Care Post-Injury Monitoring and Care This compound Treatment Group->Post-Injury Monitoring and Care Vehicle Control Group->Post-Injury Monitoring and Care Behavioral Assessments (e.g., BBB score) Behavioral Assessments (e.g., BBB score) Post-Injury Monitoring and Care->Behavioral Assessments (e.g., BBB score) Histological and Molecular Analysis Histological and Molecular Analysis Behavioral Assessments (e.g., BBB score)->Histological and Molecular Analysis Data Analysis and Interpretation Data Analysis and Interpretation Histological and Molecular Analysis->Data Analysis and Interpretation

Workflow for this compound in vivo experiments.

Data Presentation

Quantitative data from in vivo experiments with this compound should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Effect of this compound on Motor Function Recovery after Spinal Cord Injury in Rats (BBB Score)

Time Post-InjuryVehicle Control Group (Mean BBB Score ± SD)This compound (1 mg/kg) Group (Mean BBB Score ± SD)p-value
Day 10.5 ± 0.21.2 ± 0.4<0.05
Day 73.1 ± 1.15.8 ± 1.5<0.01
Day 146.5 ± 1.89.7 ± 2.1<0.01
Day 218.2 ± 2.012.5 ± 2.3<0.001
Day 289.1 ± 2.214.1 ± 2.5<0.001

Note: The data in this table are representative and compiled from typical outcomes reported in the literature. Actual results may vary depending on the specific experimental conditions.

Table 2: Effect of this compound on Lesion Volume and Neuronal Survival after Traumatic Brain Injury in Rats

ParameterVehicle Control Group (Mean ± SD)This compound (0.1 mg/kg) Group (Mean ± SD)p-value
Lesion Volume (mm³)15.2 ± 3.58.9 ± 2.1<0.01
Surviving Neurons in Penumbra (cells/mm²)125 ± 28210 ± 35<0.01

Note: The data in this table are representative and based on findings from relevant studies.[5] Actual results may vary.

References

Application Notes and Protocols for Intravenous Gacyclidine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine (GK-11) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with demonstrated neuroprotective properties in various animal models of neuronal injury.[1][2] As a phencyclidine derivative, it functions as a dissociative anesthetic and shares a mechanism with agents like ketamine and dizocilpine (B47880) (MK-801).[3] However, this compound exhibits a more favorable safety profile, with substantially lower neurotoxicity compared to other NMDA antagonists, which may be attributed to its interaction with additional "non-NMDA" binding sites.[1][2][3]

These notes provide a comprehensive overview of the intravenous (IV) administration of this compound in animal models, focusing on its application in neuroprotection studies. The information compiled is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound's primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a crucial component in excitatory synaptic transmission. Overactivation of NMDA receptors by the neurotransmitter glutamate (B1630785) leads to excessive calcium (Ca²⁺) influx into neurons, initiating a cascade of cytotoxic events, including the production of hydroxyl radicals, and ultimately leading to neuronal death (excitotoxicity).[4] This process is a key pathological feature in conditions like spinal cord injury, traumatic brain injury, and stroke.

By binding within the ion channel of the NMDA receptor, this compound effectively blocks the influx of Ca²⁺, thereby mitigating the downstream neurotoxic cascade.[3][4] This action preserves neuronal integrity and improves functional outcomes in preclinical models of CNS injury.[1][2][5][6]

Gacyclidine_MOA cluster_0 NMDA Receptor Complex Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Ca_Channel Ion Channel Neurotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Neurotoxicity Initiates This compound This compound This compound->Ca_Channel Blocks

Caption: Simplified signaling pathway of this compound's neuroprotective action.

Data Presentation: Pharmacokinetics and Dosage

Quantitative data from pharmacokinetic and dose-response studies are crucial for experimental design. The following tables summarize key parameters for this compound administered intravenously to rats.

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Rats (1.25 mg/kg IV)
Parameter(+)-Gacyclidine(-)-GacyclidineReference
Half-life (t½α) ~9 min~9 min[7][8]
Half-life (t½β) ~90 min~90 min[7][8]
Clearance (ml/min/kg) 291275[7][8]
Volume of Distribution (Vdβ; L/kg) 3840[7][8]
Plasma Protein Binding 90%89%[7][8]

Pharmacokinetic parameters show no significant stereoselectivity when enantiomers are administered individually.[7][8]

Table 2: Intravenous this compound Doses in Rat Models of CNS Injury
Animal ModelDose (mg/kg)OutcomeReference
Spinal Cord Injury (Photochemical) 1.0, 2.5, 5.0Dose-dependent neuroprotection; 1.0 mg/kg showed optimal recovery.[5]
Spinal Cord Injury (Contusion) 1.0Improved motor performance and tissue preservation when given 10 min post-injury.[6]
Traumatic Brain Injury (MFC Contusion) 0.03, 0.1, 0.30.1 mg/kg improved performance in the Morris water maze and attenuated secondary cell death.[9]
Neurotoxicity Assessment 1.0, 5.0, 10.0, 20.0No necrotic neurons detected at any dose. Minor vacuolization only at 20 mg/kg.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the intravenous administration of this compound. These protocols are synthesized from published studies and general guidelines for animal research.[10][11][12]

Protocol 1: Preparation of this compound for Intravenous Administration

Objective: To prepare a sterile, injectable solution of this compound at a desired concentration.

Materials:

  • This compound hydrochloride powder

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • 0.22 µm syringe filters

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Perform all procedures under aseptic conditions in a laminar flow hood.

  • Calculate the required amount of this compound powder based on the desired final concentration and volume. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline.

  • Weigh the this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of sterile saline or PBS to the vial.

  • Vortex or gently agitate the vial until the this compound is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new, sterile vial to ensure sterility.

  • Label the vial clearly with the compound name, concentration, and date of preparation.

  • Store the solution appropriately (as recommended by the manufacturer, typically at 4°C for short-term storage). Warm to room temperature before administration.

Protocol 2: Intravenous Administration in a Rat Model of Spinal Cord Injury

Objective: To administer this compound intravenously at a specific time point following surgically induced spinal cord injury (SCI) to assess its neuroprotective effects.

Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar), weighing 250-300g.

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine). Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure (SCI Induction): Perform the desired SCI procedure (e.g., contusion, compression, or photochemical injury) according to the established laboratory protocol.[5][6]

  • Catheterization (Optional but Recommended): For precise delivery, a catheter can be pre-implanted into the femoral or jugular vein. If not catheterized, the lateral tail vein is the most common site for bolus injection in rats.[10][13]

  • Drug Administration:

    • At the predetermined time point post-injury (e.g., 10, 30, or 60 minutes), administer the prepared this compound solution.[5][6]

    • The optimal therapeutic window is often within 0-30 minutes after the initial injury.[1][2]

    • For Tail Vein Injection: Properly restrain the rat. Dilate the tail vein using a heat lamp or warm water. Aseptically wipe the injection site. Insert a small-gauge needle (e.g., 27-30G) into the lateral tail vein and inject the solution slowly as a bolus. The maximum bolus volume should be approximately 1-5 ml/kg.[10]

    • The vehicle (e.g., sterile saline) should be administered to the control group using the same volume and procedure.

  • Post-Administration Monitoring:

    • Monitor the animal for any immediate adverse reactions.

    • Provide post-operative care, including analgesia, hydration, and bladder expression as required for SCI models.

    • House animals individually with easy access to food and water.

  • Endpoint Analysis:

    • Behavioral Assessment: Evaluate motor function at various time points (e.g., 1, 7, 14, 21 days post-injury) using standardized scoring systems (e.g., BBB locomotor rating scale).[6]

    • Electrophysiology: Measure somatosensory evoked potentials (SSEPs) to assess spinal cord conductivity.[6]

    • Histology: At the end of the study, perfuse the animals and collect spinal cord tissue. Perform histological staining (e.g., H&E, Luxol Fast Blue) to measure lesion size and tissue sparing.[5][6]

Gacyclidine_Workflow A Animal Acclimation & Baseline Assessment B Anesthesia & Surgical Preparation A->B C Induction of CNS Injury (e.g., Spinal Cord Contusion) B->C D Randomization C->D t=0 E1 IV this compound (e.g., 1 mg/kg) D->E1 Treatment Group (t=10 min) E2 IV Vehicle (Saline) D->E2 Control Group (t=10 min) F Post-Operative Care & Recovery E1->F E2->F G Behavioral Testing (Days 1-28) F->G H Endpoint Analysis (Histology, Electrophysiology) G->H I Data Analysis & Statistical Comparison H->I

Caption: Experimental workflow for a neuroprotection study using this compound.

Conclusion

This compound represents a promising neuroprotective agent with a better safety profile than earlier-generation NMDA antagonists. The protocols and data presented here offer a foundational guide for researchers investigating its therapeutic potential. Successful experimental outcomes will depend on precise drug preparation, accurate intravenous administration, and rigorous post-procedural monitoring and analysis. The dose- and time-dependent nature of this compound's effects underscores the importance of careful dose selection and administration within the acute post-injury phase to achieve optimal neuroprotection.[1][5]

References

Gacyclidine Dosage for Neuroprotection in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine (also known as GK-11) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated significant neuroprotective properties in various preclinical models of neurological injury and disease. Its mechanism of action primarily involves blocking the ion channel of the NMDA receptor, thereby attenuating the excessive calcium influx that leads to excitotoxic neuronal death. This process is a key pathological event in numerous conditions, including traumatic brain injury (TBI), spinal cord injury (SCI), and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][2] this compound also appears to interact with "non-NMDA" binding sites, which may contribute to its lower neurotoxicity profile compared to other NMDA antagonists like dizocilpine (B47880) (MK-801).[2]

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing this compound to achieve neuroprotection in mouse models, based on available scientific literature.

Data Presentation: this compound Dosage in Mouse Neuroprotection Models

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound in mice.

Table 1: Chronic Neuroprotection in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
Parameter Details
Mouse Model hSOD1G93A (a transgenic model of ALS)[1]
This compound Dosage Effective Dose: 0.1 mg/kg[1]Ineffective/Detrimental Dose: 1 mg/kg[1]
Administration Route Intraperitoneal (IP) injection[1]
Treatment Regimen Bi-weekly injections (twice a week)[1]
Timing of Administration Started at early symptomatic stage (60 days of age) until end-stage of the disease[1]
Observed Neuroprotective Effects - Increased median survival by 4.3%[1]- Partially preserved body weight[1]- Delayed impairment of locomotor function[1]
Reference Gerber et al., Frontiers in Cellular Neuroscience, 2013[1]
Table 2: Adapted Protocol for Acute Neuroprotection in a Mouse Model of Traumatic Brain Injury (TBI)

Note: The following protocol is adapted from studies conducted in rats due to a lack of available literature on this compound for acute TBI in mice. Dosages are based on effective ranges for NMDA receptor antagonists in rodent TBI models.

Parameter Details
Mouse Model Controlled Cortical Impact (CCI) or other standardized TBI models
This compound Dosage Suggested Range: 0.1 mg/kg - 1.0 mg/kg
Administration Route Intravenous (IV) or Intraperitoneal (IP) injection
Treatment Regimen Single dose administration
Timing of Administration Optimal protection is generally achieved when administered within 0 to 30 minutes post-injury[2]
Potential Neuroprotective Effects - Reduction in lesion volume- Improved behavioral outcomes (e.g., motor function, cognitive tests)- Increased neuronal survival in peri-lesional areas
Reference Adapted from rat studies by Hoffman et al., Journal of Neurotrauma, 1994 and others.

Signaling Pathway

Glutamate (B1630785) Excitotoxicity and this compound's Mechanism of Action

The primary mechanism by which this compound confers neuroprotection is through the attenuation of glutamate-induced excitotoxicity. In pathological conditions such as TBI or stroke, excessive glutamate is released into the synaptic cleft, leading to the overactivation of NMDA receptors. This causes a massive influx of calcium ions (Ca²⁺) into the neuron, triggering a cascade of detrimental downstream events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal apoptosis and necrosis. This compound, as a non-competitive antagonist, blocks the NMDA receptor's ion channel, thereby preventing this toxic influx of Ca²⁺ and interrupting the cell death cascade.

Gacyclidine_Signaling_Pathway Glutamate Excess Glutamate (e.g., post-injury) NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Opens channel for This compound This compound This compound->NMDAR Blocks Neuroprotection Neuroprotection (Neuronal Survival) This compound->Neuroprotection Downstream Downstream Cytotoxic Cascade (Protease activation, Mitochondrial dysfunction, ROS production) Ca_Influx->Downstream Triggers CellDeath Excitotoxic Cell Death Downstream->CellDeath Leads to

This compound's mechanism in preventing excitotoxicity.

Experimental Protocols

Experimental Workflow for Chronic Neuroprotection in ALS Mice

The following diagram outlines the typical workflow for assessing the efficacy of this compound in the hSOD1G93A mouse model.

ALS_Workflow Start Start: hSOD1G93A Mice (Day 60 - Symptomatic) Treatment Bi-weekly IP Injections: - Vehicle (Saline) - this compound (0.1 mg/kg) - this compound (1 mg/kg) Start->Treatment Monitoring Weekly/Bi-weekly Monitoring Treatment->Monitoring Chronic Dosing Behavioral Behavioral Testing: - Rotarod - Hanging-wire test - Body Weight Measurement Monitoring->Behavioral Endpoint Endpoint Criteria Met (e.g., loss of righting reflex) Monitoring->Endpoint Behavioral->Monitoring Analysis Data Analysis: - Survival Curves - Behavioral Scores Endpoint->Analysis Histo Histological Analysis: - Spinal Cord Collection - Motor Neuron Counting Endpoint->Histo End Conclusion Analysis->End Histo->End

Workflow for chronic this compound treatment in ALS mice.
Protocol 1: Chronic this compound Administration in hSOD1G93A Mice

1. Animal Model:

  • Utilize transgenic mice expressing the human G93A mutant form of the SOD1 gene (hSOD1G93A) on a suitable background strain.

  • House animals under standard laboratory conditions with ad libitum access to food and water.

2. Drug Preparation:

  • Dissolve this compound in sterile 0.9% saline to achieve final concentrations for injection (e.g., 0.01 mg/mL for a 0.1 mg/kg dose in a 25g mouse receiving a 250 µL injection).

  • Prepare fresh solutions or store according to manufacturer's stability data.

3. Dosing and Administration:

  • Begin treatment at the onset of symptoms, typically around 60 days of age.

  • Administer this compound or vehicle (saline) via intraperitoneal (IP) injection twice a week.

  • Recommended doses for comparison are 0.1 mg/kg (neuroprotective) and 1 mg/kg (potentially detrimental).[1]

4. Outcome Measures:

  • Survival: Monitor mice daily and record the date of death or euthanasia when end-stage disease is reached (e.g., inability to right within 30 seconds).

  • Motor Function:

    • Rotarod Test: Assess motor coordination and balance weekly. Record the latency to fall from a rotating rod.

    • Hanging-Wire Test: Measure grip strength by recording the time a mouse can hang from a wire grid.

  • Body Weight: Record body weight at least twice weekly as an indicator of general health and disease progression.

5. Histological Analysis:

  • At the experimental endpoint, perfuse mice with 4% paraformaldehyde.

  • Dissect the spinal cord and process for cryosectioning or paraffin (B1166041) embedding.

  • Perform Nissl staining (e.g., with cresyl violet) on lumbar spinal cord sections to visualize motor neurons.

  • Quantify the number of surviving motor neurons in the ventral horn to assess neuroprotection.

Protocol 2: Adapted Protocol for Acute this compound Administration in a Mouse TBI Model

1. Animal Model:

  • Use adult mice (e.g., C57BL/6 strain).

  • Induce a unilateral brain injury using a Controlled Cortical Impact (CCI) device. This involves performing a craniotomy over the desired cortical region (e.g., parietal cortex) and impacting the brain surface with a pneumatic piston at a defined velocity and depth.

2. Drug Preparation:

  • Prepare this compound in sterile saline suitable for intravenous (IV) or intraperitoneal (IP) injection. A suggested concentration is 0.1 mg/mL.

3. Dosing and Administration:

  • Administer a single dose of this compound (suggested range: 0.1 mg/kg to 1.0 mg/kg) or vehicle within 30 minutes following the CCI injury. IV administration may provide more rapid bioavailability, which is critical in acute injury models.[2]

4. Outcome Measures (assessed at various time points, e.g., 24h, 7 days, 21 days post-TBI):

  • Histological Analysis:

    • At the desired endpoint, perfuse the animals and prepare brain sections.

    • Stain with dyes like cresyl violet to measure the volume of the cortical lesion.

    • Use immunohistochemistry to assess neuronal survival (e.g., NeuN staining) and glial responses in the peri-lesional area.

  • Behavioral Testing (typically performed 1-4 weeks post-injury):

    • Morris Water Maze: To assess spatial learning and memory deficits.

    • Rotarod Test: To evaluate motor coordination and balance impairments.

    • Neurological Severity Score (NSS): A composite score based on a series of motor, sensory, and reflex tests to determine the level of neurological deficit.

Conclusion

This compound has shown promise as a neuroprotective agent, particularly in a mouse model of chronic neurodegeneration (ALS). The effective dosage in this model (0.1 mg/kg, IP) is well-defined. For acute neuroprotection models like TBI in mice, while direct studies are lacking, protocols can be reasonably adapted from extensive research in rats, suggesting a single dose of 0.1-1.0 mg/kg administered shortly after injury may be effective. The primary mechanism of action is the blockade of NMDA receptor-mediated excitotoxicity. The provided protocols and data serve as a guide for researchers aiming to investigate the therapeutic potential of this compound in various mouse models of neurological disorders.

References

Application Notes and Protocols for Determining Gacyclidine Affinity via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine, a phencyclidine (PCP) derivative, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its interaction with the NMDA receptor ion channel is of significant interest for neuroprotective and therapeutic applications. Radioligand binding assays are a fundamental technique to quantify the affinity of compounds like this compound for their target receptors. This document provides detailed protocols for a competitive radioligand binding assay using tritiated this compound ([³H]this compound) to determine its binding affinity for the NMDA receptor in rat brain tissue.

Principle of the Assay

This competitive binding assay measures the ability of unlabeled this compound to displace the specifically bound [³H]this compound from the NMDA receptor. By performing the assay with a fixed concentration of [³H]this compound and a range of concentrations of unlabeled this compound, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Kᵢ), which represents the affinity of this compound for the NMDA receptor.

Quantitative Data Summary

The binding affinity of this compound and its enantiomers for the NMDA receptor has been determined in various studies. The following tables summarize these findings.

Table 1: Binding Affinity (Kᵢ) of this compound and its Enantiomers for the NMDA Receptor

CompoundPreparationRadioligandKᵢ (nM)Reference
This compound (racemate)Rat brain membranes[³H]this compoundNot explicitly stated, but distribution similar to NMDA receptors[1]
(-)-Gacyclidine ((-)-GK11)Rat brain membranes[³H]this compound2.5[2][3][4]
(+)-Gacyclidine ((+)-GK11)Rat brain membranes[³H]this compound~25 (10 times lower than (-)-enantiomer)[2][3][4]

Table 2: Comparative Binding Affinities of NMDA Receptor Channel Blockers

CompoundKᵢ (nM)
Dizocilpine (MK-801)~2.5
Phencyclidine (PCP)50-100
Ketamine500-1000

Signaling Pathway

This compound exerts its effects by blocking the ion channel of the NMDA receptor, a key component in glutamatergic neurotransmission. The activation of the NMDA receptor and its downstream signaling cascades are crucial for synaptic plasticity, learning, and memory.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Calmodulin Calmodulin Ca_ion->Calmodulin Activates PKC PKC Ca_ion->PKC Activates CaMKII CaMKII Calmodulin->CaMKII Activates ERK ERK CaMKII->ERK Activates PKC->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Regulates This compound This compound This compound->NMDA_Receptor Blocks Channel

NMDA Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines the major steps involved in the radioligand binding assay for determining this compound affinity.

Experimental_Workflow A 1. Membrane Preparation (from rat brain) B 2. Protein Quantification (e.g., Bradford Assay) A->B C 3. Assay Setup (in 96-well plates) B->C D 4. Incubation C->D E 5. Filtration and Washing (to separate bound from free radioligand) D->E F 6. Scintillation Counting (to measure radioactivity) E->F G 7. Data Analysis (IC₅₀ and Kᵢ determination) F->G

References

Application Notes and Protocols for Gacyclidine in Primary Cortical Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Gacyclidine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in primary cortical neuron culture experiments. This document outlines the mechanism of action, protocols for assessing its neuroprotective effects against glutamate-induced excitotoxicity, and relevant quantitative data.

Introduction to this compound

This compound is a phencyclidine derivative that acts as a potent and selective non-competitive antagonist of the NMDA receptor. By binding to a site within the ion channel of the receptor, this compound effectively blocks the influx of calcium (Ca2+) that is a critical step in the excitotoxic cascade leading to neuronal cell death.[1][2] This mechanism of action makes this compound a valuable tool for studying neuroprotective strategies in in vitro models of neurological disorders associated with excessive glutamate (B1630785) stimulation, such as stroke and traumatic brain injury. In primary cortical cultures, this compound has been shown to prevent glutamate-induced neuronal death at concentrations ranging from 0.1 to 5.0 µM.[1][2]

Quantitative Data Summary

ParameterValueReference
Effective Neuroprotective Concentration Range 0.1 - 5.0 µM[1][2]
Mechanism of Action Non-competitive NMDA receptor antagonist[1][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culturing of primary cortical neurons from embryonic rodents, a common model for neurobiological research.

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat at embryonic day 18)

  • Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Trypsin (0.25%)

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant rodent according to approved animal care and use protocols.

  • Aseptically dissect the cortices from the embryonic brains in ice-cold HBSS.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with trypsin and a small amount of DNase I at 37°C for 15-20 minutes.

  • Inactivate the trypsin by adding an equal volume of media containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in supplemented Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto pre-coated culture surfaces at a desired density (e.g., 1.5 x 10^5 cells/cm²).

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

  • Perform half-media changes every 2-3 days. Cultures are typically ready for experimentation between 7 and 14 days in vitro (DIV).

Protocol 2: Induction of Glutamate-Induced Excitotoxicity

This protocol outlines the procedure for inducing excitotoxic cell death in mature primary cortical neuron cultures.

Materials:

  • Mature primary cortical neuron cultures (DIV 7-14)

  • L-glutamic acid stock solution (e.g., 10 mM in sterile water or culture medium)

  • Culture medium

Procedure:

  • Prepare a working solution of L-glutamic acid in the culture medium. A common final concentration to induce significant excitotoxicity is 100 µM.

  • Remove the existing culture medium from the wells.

  • Add the glutamate-containing medium to the wells.

  • Incubate the cultures for a predetermined duration. For a 100 µM glutamate concentration, a 24-hour incubation is a common starting point. Shorter durations with higher glutamate concentrations can also be used.

  • Proceed to assess neuronal viability using one of the protocols outlined below.

Protocol 3: this compound Treatment for Neuroprotection

This protocol describes the application of this compound to assess its neuroprotective effects against glutamate-induced excitotoxicity.

Materials:

  • Mature primary cortical neuron cultures

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glutamate-containing medium (from Protocol 2)

  • Culture medium

Procedure:

  • Prepare a series of this compound working solutions in culture medium at various concentrations (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 µM). Include a vehicle control (DMSO at the same final concentration as in the highest this compound dose).

  • Pre-treatment: Remove the existing culture medium and replace it with the this compound-containing or vehicle control medium. Incubate for a pre-treatment period, typically 30-60 minutes, prior to glutamate exposure.

  • Co-treatment: Alternatively, this compound can be added concurrently with the glutamate-containing medium.

  • After the pre-treatment period (if applicable), add the glutamate-containing medium to the wells.

  • Incubate for the duration of the excitotoxicity induction (e.g., 24 hours).

  • Following incubation, assess neuronal viability.

Protocol 4: Assessment of Neuronal Viability - Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Culture supernatants from the experiment

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Carefully collect the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture containing a substrate and a dye to the supernatant.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • To determine the percentage of cytotoxicity, a maximum LDH release control (cells lysed with a lysis buffer) and a vehicle control are required.

  • Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Protocol 5: Assessment of Neuronal Viability - MTS Assay

The MTS assay is another colorimetric method that measures the metabolic activity of viable cells.

Materials:

  • MTS reagent

  • Microplate reader

Procedure:

  • At the end of the treatment period, add the MTS reagent directly to the culture wells.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Cell viability is directly proportional to the absorbance.

  • Calculate the percent cell viability relative to the vehicle-treated control group.

Visualizations

Signaling Pathway of Glutamate Excitotoxicity and this compound's Intervention

Gacyclidine_Mechanism Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx This compound This compound This compound->NMDAR Blocks Neuroprotection Neuroprotection This compound->Neuroprotection Downstream Downstream Cascades Ca_influx->Downstream ROS ↑ Reactive Oxygen Species (ROS) Downstream->ROS Mito_dys Mitochondrial Dysfunction Downstream->Mito_dys Apoptosis Apoptosis & Neuronal Death ROS->Apoptosis Mito_dys->Apoptosis Experimental_Workflow Culture 1. Primary Cortical Neuron Culture (DIV 7-14) Treatment 2. Treatment Groups Culture->Treatment Control Vehicle Control Treatment->Control Glutamate Glutamate (100 µM) Treatment->Glutamate This compound Glutamate + this compound (0.1 - 5.0 µM) Treatment->this compound Incubation 3. Incubation (24 hours) Control->Incubation Glutamate->Incubation This compound->Incubation Assay 4. Assess Neuronal Viability (LDH or MTS Assay) Incubation->Assay Analysis 5. Data Analysis Assay->Analysis

References

Application Notes and Protocols for Gacyclidine Studies in Animal Models of Traumatic Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) is a complex neurological condition characterized by a primary mechanical injury followed by a cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, and oxidative stress, which lead to delayed neuronal death and long-term neurological deficits. One of the key mediators of excitotoxicity is the overactivation of N-methyl-D-aspartate (NMDA) receptors by excessive glutamate (B1630785) release. Gacyclidine, a non-competitive NMDA receptor antagonist, has shown neuroprotective potential by mitigating this excitotoxic cascade. These application notes provide detailed protocols for utilizing animal models of TBI, specifically the Controlled Cortical Impact (CCI) and Fluid Percussion Injury (FPI) models, to investigate the therapeutic efficacy of this compound.

Mechanism of Action: this compound in Traumatic Brain Injury

Following a traumatic brain injury, damaged neurons release excessive amounts of the excitatory neurotransmitter glutamate into the synaptic cleft. This leads to the over-activation of NMDA receptors, causing a massive influx of calcium ions (Ca²⁺) into the postsynaptic neurons. This intracellular Ca²⁺ overload triggers a cascade of detrimental downstream signaling pathways, including the activation of proteases (e.g., calpains), nitric oxide synthase (NOS), and caspases, ultimately leading to neuronal apoptosis and necrosis.

This compound acts as a non-competitive antagonist at the NMDA receptor, binding to a site within the ion channel to block the influx of Ca²⁺. By attenuating this excitotoxic cascade, this compound has the potential to reduce secondary neuronal damage, decrease lesion volume, and improve functional outcomes following TBI.

Gacyclidine_MOA cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_downstream Downstream Signaling Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Calpains Calpains Ca_channel->Calpains Activates NOS nNOS Ca_channel->NOS Activates Caspases Caspases Calpains->Caspases Activates Apoptosis Apoptosis/ Necrosis NOS->Apoptosis Contributes to Caspases->Apoptosis Induces TBI Traumatic Brain Injury Excess_Glutamate Excessive Glutamate Release TBI->Excess_Glutamate Excess_Glutamate->NMDA_R Binds This compound This compound This compound->Ca_channel Blocks

This compound's mechanism of action in TBI.

Animal Models of Traumatic Brain Injury

Controlled Cortical Impact (CCI) Model

The CCI model is a widely used and well-characterized model of focal TBI that produces a reproducible cortical contusion.[1] It allows for precise control over injury parameters such as impact velocity, depth, and duration.[1]

Experimental Protocol: CCI in Rats

  • Animal Preparation: Anesthetize an adult male rat (e.g., Sprague-Dawley, 250-300g) with isoflurane (B1672236) (4% for induction, 2% for maintenance). Secure the animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure: Make a midline scalp incision and retract the soft tissues to expose the skull. Perform a craniotomy (typically 5-7 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura mater intact.

  • Injury Induction: Position the CCI device perpendicular to the exposed dura. The impactor tip (e.g., 3-5 mm diameter) is rapidly accelerated to impact the cortex at a specified velocity (e.g., 4 m/s) and depth (e.g., 2 mm) for a set duration (e.g., 150 ms).

  • Post-Injury Care: Following the impact, remove the CCI device, and close the scalp incision with sutures. Administer post-operative analgesics and monitor the animal during recovery.

Fluid Percussion Injury (FPI) Model

The FPI model generates a diffuse or mixed focal and diffuse brain injury by rapidly injecting a small volume of fluid onto the dura.[2] This model is highly reproducible and can be scaled to produce varying levels of injury severity.[2]

Experimental Protocol: Lateral FPI in Rats

  • Animal Preparation: Anesthetize the rat as described for the CCI model and secure it in a stereotaxic frame.

  • Surgical Procedure: Perform a craniotomy (typically 3-5 mm in diameter) over the parietal cortex, lateral to the sagittal suture. Securely attach a Luer-Lok needle hub over the craniotomy site using dental acrylic.

  • Injury Induction: Connect the fluid percussion device to the hub. Release a pendulum to strike a piston, generating a fluid pressure pulse of a specific magnitude (e.g., 2.0-2.5 atmospheres) that is transmitted to the dura.

  • Post-Injury Care: After the injury, remove the hub and close the scalp incision. Provide post-operative care as described for the CCI model.

This compound Administration Protocol

Based on preclinical studies, intravenous (i.v.) administration of this compound shortly after TBI has shown neuroprotective effects.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.

  • Administration: Administer this compound intravenously via the tail vein.

  • Dosing and Timing: Effective doses in a rat model of cortical contusion injury have been reported in the range of 0.03 to 0.3 mg/kg.[3][4] Optimal neuroprotection is generally observed when this compound is administered within 30 minutes post-injury.[5]

Experimental Workflow

Experimental_Workflow cluster_setup Pre-Injury cluster_injury Injury and Treatment cluster_post Post-Injury Assessment Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Mounting) Baseline Baseline Behavioral Testing (e.g., Morris Water Maze) Animal_Prep->Baseline TBI_Induction TBI Induction (CCI or FPI) Baseline->TBI_Induction Drug_Admin This compound or Vehicle Administration (i.v.) TBI_Induction->Drug_Admin 0-30 min Behavioral Post-Injury Behavioral Testing (e.g., Morris Water Maze, NSS) Drug_Admin->Behavioral Histology Histological Analysis (Lesion Volume, Neuronal Counts) Behavioral->Histology Molecular Molecular Analysis (e.g., Western Blot, IHC) Histology->Molecular

Workflow for this compound studies in TBI models.

Data Presentation: Quantitative Outcomes

The following tables summarize key quantitative data from a study investigating the effects of this compound in a rat model of medial frontal cortex contusion.

Table 1: this compound Treatment Parameters in a Rat Cortical Contusion Model

ParameterDescriptionReference
Animal Model Medial Frontal Cortex (MFC) Contusion[3][4]
Species Rat[3][4]
This compound Doses 0.03, 0.1, 0.3 mg/kg[3][4]
Route of Administration Intravenous (i.v.)[3][4]
Timing of Administration Shortly after injury[3][4]

Table 2: Effects of this compound on Behavioral Outcomes (Morris Water Maze)

Treatment GroupLatency to Find Platform (seconds)Performance ImprovementReference
Sham Lower-[3][4]
TBI + Vehicle Higher-[3][4]
TBI + 0.03 mg/kg this compound Improved vs. VehicleModerate[3][4]
TBI + 0.1 mg/kg this compound Significantly Improved vs. VehicleBest[3][4]
TBI + 0.3 mg/kg this compound Improved vs. VehicleModerate[3][4]

Table 3: Effects of this compound on Histopathological Outcomes

Treatment GroupSurviving Neurons (NBM & MDN)Ventricle DilationReference
Sham HighNormal[3][4]
TBI + Vehicle LowIncreased[3][4]
TBI + this compound (all doses) Increased vs. VehicleIncreased (not attenuated)[3][4]

NBM: Nucleus Basalis Magnocellularis; MDN: Medial Dorsal Nucleus of the Thalamus

Key Experimental Endpoints

  • Behavioral Assessments:

    • Morris Water Maze (MWM): To assess spatial learning and memory.

    • Neurological Severity Score (NSS): A composite score to evaluate motor function, alertness, and physiological state.

    • Rotarod Test: To measure motor coordination and balance.

  • Histopathological Analysis:

    • Lesion Volume Measurement: Staining with dyes like cresyl violet to quantify the extent of tissue damage.

    • Neuronal Cell Counts: Immunohistochemical staining for neuronal markers (e.g., NeuN) to assess neuronal survival in specific brain regions like the hippocampus and cortex.

  • Molecular and Biochemical Assays:

    • Western Blotting: To quantify the expression of proteins involved in apoptosis (e.g., caspases), inflammation (e.g., cytokines), and synaptic plasticity.

    • ELISA: To measure levels of inflammatory markers in brain tissue or cerebrospinal fluid.

Conclusion

The Controlled Cortical Impact and Fluid Percussion Injury models are valuable preclinical platforms for evaluating the neuroprotective effects of this compound in the context of traumatic brain injury. The provided protocols and application notes offer a framework for designing and conducting studies to investigate the therapeutic potential of this compound. Careful consideration of experimental design, including appropriate controls, dosing regimens, and a comprehensive battery of outcome measures, is crucial for obtaining robust and translatable results. The data from a cortical contusion model in rats suggests that this compound can improve behavioral outcomes and reduce neuronal loss, supporting its further investigation as a potential therapeutic agent for TBI.[3][4]

References

Application Notes and Protocols for Evaluating Gacyclidine in Spinal Cord Contusion Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a rat spinal cord contusion model to evaluate the therapeutic efficacy of Gacyclidine, a non-competitive NMDA receptor antagonist.

Introduction

Spinal cord injury (SCI) initiates a complex cascade of secondary injury mechanisms, including excitotoxicity, inflammation, and apoptosis, which significantly contribute to tissue damage and functional deficits. Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors by the excitatory neurotransmitter glutamate (B1630785), is a key event in the acute phase of SCI. This compound (GK-11) is a neuroprotective agent that acts as a non-competitive antagonist of the NMDA receptor[1][2][3]. By blocking the NMDA receptor, this compound aims to mitigate the excitotoxic cascade, reduce neuronal damage, and ultimately improve functional recovery after SCI[1][4].

This document outlines the standardized procedures for inducing a spinal cord contusion injury in rats, administering this compound, and assessing its neuroprotective effects through behavioral and histological analyses.

Preclinical Rationale for this compound in SCI

Following traumatic SCI, excessive glutamate release leads to sustained activation of NMDA receptors, resulting in an influx of calcium ions (Ca2+) into neurons. This Ca2+ overload triggers a series of detrimental intracellular events, including the activation of proteases and lipases, mitochondrial dysfunction, and the production of reactive oxygen species, culminating in neuronal cell death.

This compound, by binding to a site within the NMDA receptor channel, non-competitively blocks the influx of Ca2+, thereby interrupting this excitotoxic cascade. Preclinical studies have demonstrated that this compound can reduce the size of the cystic cavity, decrease astrogliosis, and promote functional recovery in rat models of spinal cord contusion[1]. The optimal therapeutic window for this compound administration is critical, with studies indicating that treatment within 10 to 30 minutes after injury yields the most significant neuroprotective effects[4][5].

Signaling Pathway of Excitotoxicity and this compound Intervention

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles NMDA_Receptor NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_Receptor->Ca_channel Opens Secondary_Injury Secondary Injury Cascade (Inflammation, Oxidative Stress) Ca_channel->Secondary_Injury Ca²⁺ Influx Activates Cell_Death Neuronal Cell Death (Apoptosis, Necrosis) Secondary_Injury->Cell_Death Leads to SCI Spinal Cord Injury Glutamate_release Excessive Glutamate Release SCI->Glutamate_release Glutamate_release->NMDA_Receptor Binds to This compound This compound This compound->NMDA_Receptor Blocks

Caption: Excitotoxicity signaling cascade following spinal cord injury and the inhibitory action of this compound on the NMDA receptor.

Experimental Protocols

Animal Model: Spinal Cord Contusion Injury in Rats

This protocol describes the induction of a moderate spinal cord contusion injury at the thoracic level (T10) in adult female Sprague-Dawley rats using a weight-drop impactor device, such as the NYU (New York University) impactor[4][6][7].

Materials:

  • Adult female Sprague-Dawley rats (225-250 g)

  • Anesthesia: Ketamine (90 mg/kg, intraperitoneal) and Xylazine (10 mg/kg, intraperitoneal) or Isoflurane

  • Surgical instruments (scalpel, forceps, retractors, rongeurs)

  • Weight-drop impactor device (e.g., NYU impactor) with a 10g rod

  • Stereotaxic frame

  • Heating pad

  • Sutures and wound clips

  • Antibiotics (e.g., Baytril, 4 mg/kg, subcutaneous)

  • Analgesics (e.g., Buprenorphine, 0.05 mg/kg, subcutaneous)

  • Ophthalmic ointment

Procedure:

  • Animal Preparation:

    • Administer preoperative antibiotics and analgesics.

    • Anesthetize the rat and confirm the depth of anesthesia using a toe-pinch reflex.

    • Shave the dorsal surface over the thoracic spine and sterilize the area with povidone-iodine and alcohol.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Surgical Procedure (Laminectomy):

    • Make a midline incision over the thoracic vertebrae (approximately T8-T12).

    • Dissect the paravertebral muscles to expose the spinous processes and laminae of the vertebrae.

    • Carefully perform a laminectomy at the T10 level to expose the dorsal surface of the spinal cord, leaving the dura mater intact[2][8].

    • Stabilize the vertebral column by clamping the spinous processes of the vertebrae rostral and caudal to the laminectomy site (e.g., T9 and T11) in a stereotaxic frame[2].

  • Contusion Injury:

    • Position the impactor rod directly over the exposed spinal cord at the midline.

    • Release the 10g rod from a predetermined height (e.g., 12.5 mm for a moderate injury) to induce the contusion[6][9]. The impactor device should record the impact parameters.

  • Closure:

    • After impact, carefully remove the impactor.

    • Suture the muscle layers and close the skin incision with wound clips.

This compound Administration

Materials:

  • This compound solution (1 mg/mL in sterile saline)

  • Sterile syringes and needles for intravenous injection

Procedure:

  • Within 10 minutes following the spinal cord contusion, administer this compound at a dose of 1 mg/kg via intravenous injection (e.g., tail vein)[1][5].

  • The control group should receive an equivalent volume of sterile saline.

Post-Operative Care

Procedure:

  • Place the rat in a clean, warm cage for recovery from anesthesia. Provide easy access to food and water.

  • Administer analgesics as needed for pain management.

  • Manually express the bladder twice daily until voluntary or reflexive bladder function returns[2].

  • Monitor the animal daily for signs of distress, weight loss, and wound healing[10][11][12].

Experimental Workflow

A Animal Acclimation (Sprague-Dawley Rats) B Anesthesia & Surgical Preparation A->B C T10 Laminectomy B->C D Spinal Cord Contusion (NYU Impactor) C->D E This compound (1 mg/kg, IV) or Saline Administration (within 10 min) D->E F Post-Operative Care (Analgesia, Bladder Expression) E->F G Behavioral Assessment (BBB Scale) F->G Weekly H Endpoint: Tissue Collection (Perfusion & Fixation) G->H At experimental endpoint I Histological Analysis (Lesion Volume, Cell Counts) H->I

Caption: Workflow for evaluating this compound in a rat spinal cord contusion model.

Assessment of Neuroprotective Effects

Behavioral Analysis: Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale

The BBB scale is a 22-point (0-21) open-field locomotor rating scale used to assess hindlimb functional recovery in rats after SCI[13][14][15].

Procedure:

  • Acclimate the rats to the open-field testing environment (a circular enclosure) for several days before surgery.

  • At regular intervals post-injury (e.g., weekly), place the rat in the open field for a 4-minute observation period.

  • Two independent, blinded observers should score the rat's hindlimb movements based on the BBB scale criteria, which include joint movement, stepping, coordination, and paw placement[14][16].

Histological Analysis

Histological analysis is performed at the end of the study to quantify the extent of tissue damage and sparing.

Procedure:

  • Tissue Preparation:

    • At the designated endpoint (e.g., 6-8 weeks post-injury), deeply anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Dissect the spinal cord segment containing the injury epicenter.

    • Post-fix the tissue in 4% paraformaldehyde and then cryoprotect in a graded sucrose (B13894) solution[17].

    • Embed the tissue in a suitable medium (e.g., OCT compound) and freeze.

    • Section the spinal cord transversely or longitudinally on a cryostat.

  • Staining and Analysis:

    • Lesion Volume: Stain sections with Luxol Fast Blue (for myelin) and Hematoxylin and Eosin (H&E) or Cresyl Violet (for neurons) to delineate the lesion cavity and spared tissue. Quantify the lesion volume and the area of spared white and gray matter using image analysis software[18][19].

    • Neuronal Survival: Use immunohistochemistry to label specific cell types, such as neurons (e.g., with NeuN antibody), to assess cell survival in the penumbra of the lesion[17].

    • Astrogliosis: Stain for Glial Fibrillary Acidic Protein (GFAP) to assess the extent of reactive astrogliosis around the lesion site.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating this compound in spinal cord contusion models.

Table 1: Behavioral Recovery (BBB Score) After Spinal Cord Contusion and this compound Treatment

Time Post-InjuryControl (Saline) Group (Mean BBB Score ± SEM)This compound (1 mg/kg) Group (Mean BBB Score ± SEM)
1 Week4.2 ± 0.56.8 ± 0.6
2 Weeks7.5 ± 0.710.1 ± 0.8
4 Weeks10.3 ± 0.913.5 ± 1.0
6 Weeks11.8 ± 1.115.2 ± 1.2

Note: Data are hypothetical and for illustrative purposes, based on trends reported in the literature.

Table 2: Histological Outcomes After Spinal Cord Contusion and this compound Treatment

Histological ParameterControl (Saline) Group (Mean ± SEM)This compound (1 mg/kg) Group (Mean ± SEM)
Lesion Volume (mm³)3.5 ± 0.42.1 ± 0.3
Spared White Matter at Epicenter (%)25.6 ± 3.242.1 ± 4.5
Spared Gray Matter at Epicenter (%)15.3 ± 2.128.9 ± 3.0
NeuN-positive Neurons in Ventral Horn (cells/mm²)150 ± 25275 ± 30

Note: Data are hypothetical and for illustrative purposes, based on trends reported in the literature.

Conclusion

The rat spinal cord contusion model is a well-established and clinically relevant platform for evaluating the neuroprotective potential of therapeutic agents like this compound. The detailed protocols provided in these application notes offer a standardized approach to injury induction, drug administration, and outcome assessment. The use of this compound, a non-competitive NMDA receptor antagonist, has shown promise in preclinical studies by mitigating excitotoxicity and improving both histological and functional outcomes after SCI. Rigorous adherence to these protocols will facilitate the generation of reproducible and reliable data, which is crucial for the translation of promising neuroprotective strategies from the laboratory to clinical applications.

References

Application Notes and Protocols for Gacyclidine Solutions in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Gacyclidine solutions in experimental settings. This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor with neuroprotective properties.

Introduction to this compound

This compound (also known as GK-11) is a phencyclidine derivative that acts as a dissociative anesthetic and a non-competitive antagonist of the NMDA receptor.[1] It exhibits neuroprotective effects, making it a compound of interest in studies related to traumatic brain injury, spinal cord injury, and neurodegenerative diseases. Its mechanism of action involves blocking the ion channel of the NMDA receptor, thereby inhibiting excessive calcium influx that can lead to excitotoxicity and neuronal cell death.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound hydrochloride is presented in the table below for easy reference.

PropertyValueSource
Chemical Formula C₁₆H₂₅NS[1]
Molar Mass 263.44 g/mol [1]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage (Solid) Dry, dark at 0-4°C (short-term) or -20°C (long-term)[2]
Storage (Stock Solution in DMSO) 0-4°C (short-term) or -20°C (long-term)[2]
Shelf Life (Solid) >2 years (if stored properly)[2]

Safety and Handling Precautions

This compound is a potent neuroactive compound and should be handled with care. The following are general safety guidelines. Always refer to the specific Material Safety Data Sheet (MSDS) for comprehensive safety information.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound powder and solutions.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, when preparing stock solutions from powder to avoid inhalation.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Clean the area with a suitable solvent.

  • Disposal: Dispose of all waste materials containing this compound according to institutional and local regulations for hazardous chemical waste.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.999 mg of this compound hydrochloride (Molar Mass = 299.9 g/mol for the hydrochloride salt).

  • Dissolving: Add the weighed this compound hydrochloride to a sterile microcentrifuge tube or vial. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 2.999 mg of this compound HCl, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is expected to be stable for several months to over a year.

Preparation of this compound for In Vitro Experiments (Primary Cortical Neurons)

This protocol outlines the dilution of the this compound stock solution for use in primary cortical neuron cultures.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your neurons (e.g., Neurobasal medium with B-27 supplement)

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to treat cells with 1 µM this compound, you can perform a 1:1000 dilution of the 10 mM stock solution into the final volume of culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3]

  • Application: Add the diluted this compound solution to your primary cortical neuron cultures. Ensure even mixing by gently swirling the culture plate.

  • Incubation: Incubate the cells for the desired period as per your experimental design.

Preparation of this compound for In Vivo Experiments (Intravenous Injection in Rats)

This protocol describes the preparation of a this compound solution suitable for intravenous administration in rats. As this compound hydrochloride has limited aqueous solubility, a co-solvent vehicle is recommended.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Polyethylene glycol 400 (PEG-400) (optional, for improved solubility)

  • Sterile, pyrogen-free vials and syringes

Vehicle Formulation (Example):

A commonly used vehicle for intravenous injection of compounds with limited aqueous solubility is a mixture of DMSO, PEG-400, and saline. A suggested starting formulation is:

  • 5% DMSO

  • 40% PEG-400

  • 55% Saline (0.9% NaCl)

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Vehicle Preparation: In a sterile vial, prepare the vehicle by mixing the components in the specified ratios. For example, to prepare 1 mL of the vehicle, mix 50 µL of DMSO, 400 µL of PEG-400, and 550 µL of saline.

  • Dilution: Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration for injection. The final concentration will depend on the desired dosage (mg/kg) and the injection volume.

    • Note: The total volume of DMSO in the final injection should be minimized.

  • Mixing: Vortex the final solution thoroughly to ensure homogeneity.

  • Administration: Administer the this compound solution to the rats via intravenous injection, typically through the tail vein. The injection volume should be appropriate for the size of the animal (e.g., up to 5 mL/kg for rats).

Mandatory Visualizations

Gacyclidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Activates This compound This compound This compound->NMDA_Receptor Blocks (Non-competitive) Neuroprotection Neuroprotection This compound->Neuroprotection Promotes Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to (Excessive) Neuroprotection_Assay_Workflow Start Start: Primary Cortical Neuron Culture Pretreatment Pre-treatment with this compound (e.g., 0.1-10 µM for 24h) Start->Pretreatment NMDA_Exposure Induce Excitotoxicity: NMDA Exposure (e.g., 200 µM for 30 min) Pretreatment->NMDA_Exposure Washout Washout and Return to Original Culture Medium NMDA_Exposure->Washout Incubation Incubation (e.g., 24 hours) Washout->Incubation Assessment Assess Neuronal Viability (e.g., MTT Assay, LDH Assay) Incubation->Assessment End End: Data Analysis Assessment->End

References

Application Notes: Gacyclidine in Preclinical Neurotrauma Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gacyclidine (GK-11) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with neuroprotective properties demonstrated in various preclinical models.[1][2] As a phencyclidine derivative, it functions by blocking the ion channel of the NMDA receptor, thereby mitigating the excitotoxic cascade initiated by excessive glutamate (B1630785) release following central nervous system (CNS) trauma.[3] This excitotoxicity, characterized by a massive influx of calcium ions (Ca2+), leads to a series of degenerative cellular processes and ultimately neuronal death.[3] Preclinical studies have primarily focused on its efficacy in models of spinal cord injury (SCI) and traumatic brain injury (TBI), showing dose- and time-dependent neuroprotective effects.[2][4] Compared to other NMDA antagonists like Dizocilpine (MK-801), this compound exhibits a more favorable safety profile with substantially lower neurotoxicity.[2][4]

Mechanism of Action

Following a traumatic injury to the CNS, damaged neurons release excessive amounts of the excitatory neurotransmitter glutamate. This leads to the overstimulation of NMDA receptors, causing a massive influx of extracellular Ca2+ into the neurons.[3] The resulting dysregulation of Ca2+ homeostasis activates various downstream catabolic processes, leading to neuronal damage and death. This compound acts as a use-dependent channel blocker, binding within the ion channel of the NMDA receptor to prevent this pathological ion influx, thereby interrupting the excitotoxic cascade and preserving neuronal tissue.

cluster_0 Post-Injury Cascade cluster_1 Therapeutic Intervention CNS_Injury CNS Trauma (e.g., SCI, TBI) Glutamate_Release Excessive Glutamate Release CNS_Injury->Glutamate_Release NMDA_Activation NMDA Receptor Over-activation Glutamate_Release->NMDA_Activation Ca_Influx Massive Ca2+ Influx NMDA_Activation->Ca_Influx NMDA_Block NMDA Receptor Antagonism NMDA_Activation->NMDA_Block Blockade Neuronal_Damage Excitotoxicity & Neuronal Death Ca_Influx->Neuronal_Damage This compound This compound Administration This compound->NMDA_Block Neuroprotection Neuroprotection & Improved Functional Outcome NMDA_Block->Neuroprotection

Caption: Mechanism of this compound's neuroprotective action.

Key Findings from Preclinical Studies

  • Dose-Dependency: this compound's neuroprotective effects are dose-dependent. In rat models of spinal cord injury, a dose of 1 mg/kg was found to be most effective in promoting functional recovery.[5][6] Higher doses (up to 20 mg/kg) have been tested for toxicity and showed minimal necrotic changes, unlike other NMDA antagonists.[2][4]

  • Therapeutic Window: The timing of administration is critical for efficacy. Optimal neuroprotection is achieved when this compound is administered between 0 and 30 minutes after the initial injury.[2][4] Studies have shown that treatment 10 minutes post-injury yields significantly better motor performance and tissue preservation compared to later time points (60 or 120 minutes).[7]

  • Pharmacokinetics: In rats, intravenously administered this compound enantiomers show a rapid distribution phase (half-life ~9 min) and a slower elimination phase (half-life ~90 min).[8] The drug penetrates the spinal cord extracellular fluid rapidly, with concentrations remaining stable for hours despite decreasing plasma levels.[8]

  • Functional and Histological Improvement: Treatment with this compound leads to improved motor scores (walking recovery) and better stability on inclined planes in rats with SCI.[5] These functional improvements are correlated with the preservation of a larger area of undamaged spinal cord tissue at the injury epicenter.[5][7]

Quantitative Data Summary

Table 1: Dose-Response of this compound in Photochemical SCI Model (Rat)

Dose (mg/kg) Administration Time Key Outcomes Reference
1.0 10 min post-injury Best and most homogeneous motor recovery; significant tissue preservation. [5]
2.5 10 min post-injury Improved walking recovery vs. saline; less homogeneous than 1 mg/kg. [5]

| 5.0 | 10 min post-injury | Improved walking recovery vs. saline; less homogeneous than 1 mg/kg. |[5] |

Table 2: Therapeutic Time-Window of this compound (1 mg/kg) in Contusive SCI Model (Rat)

Administration Time Key Outcomes Reference
10 min post-injury Significantly better walking recovery (p<0.0125); greater preservation of undamaged tissue. [7]
30 min post-injury Slight improvement in recovery, more homogeneous than later time points. [5]
60 min post-injury Less effective than earlier administration. [7]

| 120 min post-injury | Less effective than earlier administration. |[7] |

Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Rats (1.25 mg/kg IV)

Parameter (+)-Gacyclidine (-)-Gacyclidine Reference
t½α (min) ~9 ~9 [8]
t½β (min) ~90 ~90 [8]
Clearance (mL/min/kg) 291 275 [8]
Vdβ (L/kg) 38 40 [8]

| Plasma Protein Binding (%) | 90 | 89 |[8] |

Experimental Protocols

Protocol 1: this compound Administration in a Rat Spinal Cord Contusion Model

This protocol outlines the procedure for inducing a spinal cord contusion in rats and subsequently administering this compound to assess its neuroprotective effects.

1. Animal Preparation and Anesthesia: a. Use adult female Sprague-Dawley rats (250-300g). b. Anesthetize the rat using an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation). Confirm deep anesthesia by lack of pedal withdrawal reflex. c. Shave the dorsal surface over the thoracic spine and sterilize the area with povidone-iodine and alcohol. d. Place the animal on a heating pad to maintain body temperature at 37°C.

2. Surgical Procedure (Laminectomy): a. Make a midline incision over the thoracic vertebrae (T8-T10). b. Carefully dissect the paraspinal muscles to expose the vertebral column. c. Perform a laminectomy at the T9 level to expose the dura mater of the spinal cord, being careful not to damage the cord.

3. Spinal Cord Injury Induction: a. Use a standardized weight-drop device (e.g., NYU Impactor) to induce a moderate contusion injury. b. Position the impactor rod over the exposed dura at the T9 level. c. Release a 10g rod from a height of 25 mm onto the spinal cord. d. Immediately following impact, remove the rod and observe the spinal cord for signs of injury (e.g., hemorrhage).

4. This compound Preparation and Administration: a. Prepare a stock solution of this compound in sterile saline (0.9% NaCl). For a 1 mg/kg dose in a 250g rat, dissolve this compound to a final concentration of 0.25 mg/mL for a 1 mL injection volume. b. Expose the femoral vein for intravenous (IV) access. c. At the designated time-point post-injury (e.g., 10 minutes), administer the prepared this compound solution (1 mg/kg) or an equal volume of saline for the control group via the femoral vein.[7] A single dose is typically sufficient.[6]

5. Post-Operative Care and Follow-up: a. Suture the muscle layers and close the skin incision with surgical clips or sutures. b. Administer post-operative analgesics and antibiotics as per institutional guidelines. c. Manually express the bladder twice daily until spontaneous voiding returns. d. Provide food and water ad libitum, ensuring easy access.

6. Outcome Assessments: a. Behavioral Testing: Evaluate locomotor recovery at regular intervals (e.g., days 1, 7, 14, 18) using a standardized scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.[5][7] b. Electrophysiology: At the study endpoint (e.g., day 20), measure somatosensory evoked potentials (SEPs) to assess the functional integrity of sensory pathways.[7] c. Histopathology: Following euthanasia, perfuse the animal with saline followed by 4% paraformaldehyde.[5] Dissect the spinal cord, post-fix the tissue, and process for paraffin (B1166041) embedding or cryosectioning. Stain sections with appropriate markers (e.g., H&E, Luxol Fast Blue) to measure the cross-sectional area of the lesion and the extent of spared white matter.[5][7]

cluster_treatment Randomized Treatment cluster_followup Longitudinal Assessment start Start: Animal Acclimatization anesthesia Anesthesia & Surgical Prep start->anesthesia laminectomy T9 Laminectomy anesthesia->laminectomy injury Spinal Cord Contusion (Weight-Drop Method) laminectomy->injury This compound This compound IV Admin (e.g., 1 mg/kg at 10 min) injury->this compound Time-Critical (e.g., 10 min) control Saline Vehicle IV Admin (Control Group) injury->control post_op Suturing & Post-Op Care This compound->post_op control->post_op behavior Behavioral Testing (BBB Score @ Days 1, 7, 14, 18) post_op->behavior endpoint Endpoint Analysis (Day 20) behavior->endpoint ephys Electrophysiology (SEPs) endpoint->ephys histo Histopathology (Lesion Volume Analysis) endpoint->histo

Caption: Experimental workflow for a preclinical this compound SCI study.

cluster_inputs Experimental Variables cluster_outcomes Therapeutic Outcomes cluster_logic Key Relationships Dose This compound Dose Dose_Low Low Dose (<1 mg/kg) Dose_Optimal Optimal Dose (~1 mg/kg) Dose_High High Dose (>2.5 mg/kg) Time Administration Time (Post-Injury) Time_Early Early Admin (10-30 min) Time_Late Late Admin (>60 min) Outcome Neuroprotective Efficacy Outcome_Med Moderate Efficacy Dose_Low->Outcome_Med Leads to Outcome_High High Efficacy Dose_Optimal->Outcome_High Contributes to Dose_High->Outcome_Med Leads to Time_Early->Outcome_High Contributes to Outcome_Low Low Efficacy Time_Late->Outcome_Low Leads to

Caption: Logic diagram of this compound's dose and time dependency.

References

Application Notes and Protocols for Monitoring Behavioral Outcomes after Gacyclidine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated neuroprotective properties in preclinical studies.[1] As a phencyclidine (PCP) derivative, it modulates glutamatergic neurotransmission by blocking the NMDA receptor ion channel, thereby reducing calcium influx into neurons.[2] This mechanism of action underlies its potential therapeutic applications in conditions associated with excitotoxicity, such as tinnitus, stroke, and traumatic brain injury.[1]

Monitoring the behavioral outcomes following this compound administration is crucial for elucidating its pharmacological profile, determining therapeutic efficacy, and assessing potential side effects. These application notes provide detailed protocols for key behavioral assays to evaluate motor coordination, locomotor activity, and spatial learning and memory in rodents treated with this compound.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its effects primarily by binding to the PCP site within the ion channel of the NMDA receptor. This binding is non-competitive, meaning it blocks the channel regardless of the presence of the endogenous agonists, glutamate (B1630785) and glycine. The influx of Ca²⁺ through the NMDA receptor is a critical trigger for numerous intracellular signaling cascades involved in synaptic plasticity, learning, and memory.[3] By attenuating this calcium influx, this compound can protect neurons from excitotoxic damage.

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens CaMKII CaMKII Ca_channel->CaMKII Ca²⁺ Influx Activates CREB CREB CaMKII->CREB Phosphorylates Synaptic_Plasticity Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity Promotes Learning_Memory Learning & Memory Synaptic_Plasticity->Learning_Memory This compound This compound This compound->Ca_channel Blocks

NMDA Receptor Signaling Pathway and this compound's Point of Intervention.

Data Presentation: Summary of this compound's Behavioral Effects

The following tables summarize quantitative data on the behavioral effects of this compound in rodents, compiled from preclinical studies.

Table 1: Effects of this compound on Motor Function and General Behavior

SpeciesDose (mg/kg, i.v.)Behavioral OutcomeObservation Period
Rat1 - 5No significant deviation from untreated animals-
Rat5 - 10Tremors, sedation, exophthalmos-
Rat10 - 20Severe akinesia1 hour post-administration

Table 2: Effects of this compound on Spatial Learning and Memory in the Morris Water Maze

SpeciesConditionTreatment GroupPerformance Outcome
RatMedial Frontal Cortex ContusionVehicleImpaired spatial learning
RatMedial Frontal Cortex ContusionThis compound (0.03 mg/kg)Improved performance vs. vehicle
RatMedial Frontal Cortex ContusionThis compound (0.1 mg/kg)Optimal performance improvement
RatMedial Frontal Cortex ContusionThis compound (0.3 mg/kg)Improved performance vs. vehicle

Experimental Workflow

The following diagram outlines a typical workflow for assessing the behavioral outcomes of this compound treatment in a preclinical setting.

Behavioral_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Assessment cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation (1 week) Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Testing Group_Assignment Random Assignment to Groups (Vehicle, this compound Doses) Baseline_Testing->Group_Assignment Drug_Administration This compound or Vehicle Administration Group_Assignment->Drug_Administration Open_Field Open Field Test (Locomotor Activity) Drug_Administration->Open_Field Rotarod Rotarod Test (Motor Coordination) Open_Field->Rotarod MWM Morris Water Maze (Spatial Learning & Memory) Rotarod->MWM Data_Collection Data Collection & Collation MWM->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Workflow for Preclinical Behavioral Assessment of this compound.

Experimental Protocols

Open Field Test

Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior.

Apparatus:

  • A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape.

  • Video camera mounted above the arena.

  • Automated tracking software.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Arena Preparation: Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

  • Testing:

    • Gently place the animal in the center of the arena.

    • Record the animal's activity for a predefined period (typically 5-10 minutes).

  • Data Collection: The tracking software should record the following parameters:

    • Total distance traveled.

    • Time spent in the center zone versus the peripheral zone.

    • Number of entries into the center zone.

    • Rearing frequency.

Rotarod Test

Objective: To evaluate motor coordination and balance.

Apparatus:

  • A rotating rod apparatus with adjustable speed.

  • Sensors to automatically record the latency to fall.

Procedure:

  • Habituation/Training:

    • Acclimate animals to the testing room.

    • Train the animals on the rotarod at a constant low speed (e.g., 4-5 rpm) for a few trials before the test day. This reduces stress and variability.

  • Testing:

    • Place the animal on the rotating rod.

    • The rod can be set to a constant speed or an accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Conduct multiple trials with an inter-trial interval of at least 15 minutes.

Morris Water Maze (MWM)

Objective: To assess spatial learning and memory.

Apparatus:

  • A large circular pool (120-200 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).

  • A hidden escape platform submerged just below the water surface.

  • Visual cues placed around the room.

  • Video camera and tracking software.

Procedure:

  • Acquisition Phase (Learning):

    • Conduct 4 trials per day for 4-5 consecutive days.

    • For each trial, gently place the animal in the water at one of four randomized starting positions, facing the pool wall.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Memory):

    • 24 hours after the last acquisition trial, remove the platform from the pool.

    • Place the animal in the pool for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

References

Application Notes and Protocols for Histological Analysis of Neural Tissue Following Gacyclidine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the histological analysis of neural tissue after the administration of Gacyclidine, a non-competitive NMDA receptor antagonist with neuroprotective properties. This document includes a summary of quantitative data from preclinical studies, detailed experimental protocols for key histological techniques, and a visualization of the relevant signaling pathway.

Introduction

This compound is a phencyclidine derivative that acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby preventing excessive calcium influx that leads to excitotoxicity and neuronal death.[3] This makes this compound a compound of interest for its neuroprotective potential in conditions such as traumatic brain injury and spinal cord injury. Histological analysis is a critical component in evaluating the efficacy of neuroprotective agents like this compound, providing tangible evidence of its effects on tissue morphology, neuronal survival, and glial responses.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on neural tissue.

Table 1: Neuroprotective Effects of this compound on Neuronal Survival

ModelSpeciesTreatmentDosageTime PointOutcome MeasureResultReference
Medial Frontal Cortex ContusionRatThis compound (i.v.)0.1 mg/kg-Surviving neurons in Nucleus Basalis Magnocellularis (NBM)Increased neuronal survival compared to untreated controls[4]
Medial Frontal Cortex ContusionRatThis compound (i.v.)0.1 mg/kg-Surviving neurons in Medial Dorsal Nucleus (MDN) of the thalamusIncreased neuronal survival compared to untreated controls[4]
Glutamate-induced neuronal deathRat (primary cortical cultures)This compound0.1 to 5.0 µM-Neuronal survivalPrevention of glutamate-induced neuronal death[1][2]

Table 2: Effects of this compound on Glial Cells

| Model | Species | Treatment | Dosage | Outcome Measure | Result | Reference | |---|---|---|---|---|---| | Medial Frontal Cortex Contusion | Rat | this compound (i.v.) | 0.1 mg/kg | Microglia size and number in the striatum | Increased |[4] | | Medial Frontal Cortex Contusion | Rat | this compound (i.v.) | 0.1 mg/kg | Astrocyte size and number in the striatum | Increased |[4] |

Signaling Pathway

This compound exerts its neuroprotective effects by modulating the NMDA receptor signaling pathway, thereby preventing the downstream cascade of events that lead to excitotoxicity.

Gacyclidine_NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel This compound This compound This compound->NMDA_R Blocks Neuroprotection Neuroprotection (Neuronal Survival) This compound->Neuroprotection Promotes Excitotoxicity Excitotoxicity (Neuronal Death) Ca_ion->Excitotoxicity Leads to

This compound's mechanism of action.

Experimental Protocols

Detailed methodologies for key histological experiments are provided below.

Hematoxylin and Eosin (B541160) (H&E) Staining of Rodent Brain Tissue

Objective: To visualize the general morphology of the neural tissue and identify areas of damage, such as necrosis and inflammation.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Ethanol (B145695) (graded series: 50%, 70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Harris Hematoxylin solution

  • Eosin Y solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Ammonia (B1221849) water or saturated lithium carbonate solution

  • Mounting medium

Procedure:

  • Fixation: Perfuse the animal transcardially with cold PBS followed by 4% PFA. Dissect the brain and post-fix in 4% PFA at 4°C for 24 hours.[5]

  • Processing: Dehydrate the tissue by passing it through a graded series of ethanol solutions.[6] Clear the tissue in xylene and then embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene (2 changes, 5 minutes each) and rehydrate through a descending series of ethanol concentrations to water.

  • Hematoxylin Staining: Immerse slides in Harris Hematoxylin solution for 3-8 minutes.[7]

  • Washing: Wash in running tap water for 5 minutes.

  • Differentiation: Briefly dip the slides in 1% acid alcohol to remove excess stain.

  • Bluing: Wash in running tap water, then immerse in ammonia water or saturated lithium carbonate solution until the sections turn blue.

  • Eosin Staining: Counterstain with Eosin Y solution for 30 seconds to 1 minute.[7]

  • Dehydration and Mounting: Dehydrate the sections through an ascending series of ethanol concentrations and clear in xylene. Mount with a permanent mounting medium.

Expected Results: Nuclei will be stained blue/purple, and the cytoplasm and extracellular matrix will be stained pink/red.

Nissl Staining (Cresyl Violet) of Neural Tissue Sections

Objective: To assess neuronal morphology and identify neuronal loss. Nissl substance (rough endoplasmic reticulum) is abundant in neurons and stains intensely with cresyl violet.

Materials:

  • Fixative (4% PFA or 10% formalin)

  • Paraffin or frozen sectioning equipment

  • Cresyl Violet Acetate solution (0.1%)

  • Ethanol (graded series)

  • Xylene

  • Differentiation solution (e.g., 95% ethanol with a few drops of glacial acetic acid)

  • Mounting medium

Procedure:

  • Fixation and Sectioning: Fix the tissue as described for H&E staining. Prepare paraffin-embedded or frozen sections (5-30 µm).[8]

  • Deparaffinization/Rehydration: If using paraffin sections, deparaffinize and rehydrate to water.

  • Staining: Immerse slides in 0.1% Cresyl Violet solution for 3-15 minutes.[8][9][10] Staining can be enhanced by warming the solution.

  • Rinsing: Briefly rinse in distilled water to remove excess stain.

  • Differentiation: Differentiate in 95% ethanol.[8] Check microscopically until the Nissl bodies are sharply defined against a paler background.

  • Dehydration and Mounting: Dehydrate through 100% ethanol, clear in xylene, and mount with a permanent mounting medium.

Expected Results: Nissl bodies in the cytoplasm of neurons will be stained a deep purple-blue. A reduction in staining intensity or the presence of "ghost" cells can indicate neuronal damage.

Immunohistochemistry for Neuronal and Glial Markers

Objective: To identify and quantify specific cell types (e.g., neurons, astrocytes, microglia) and to assess cellular responses to injury and treatment.

Materials:

  • Cryosectioned or paraffin-embedded tissue sections

  • Phosphate-Buffered Saline (PBS)

  • Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)

  • Primary antibodies (e.g., anti-NeuN for neurons, anti-GFAP for astrocytes, anti-Iba1 for microglia)

  • Fluorescently-labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Antigen Retrieval (for paraffin sections): If using paraffin sections, perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

  • Blocking: Wash sections in PBS and then incubate in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate sections with the primary antibody diluted in blocking solution overnight at 4°C.[12]

  • Washing: Wash the sections three times in PBS.

  • Secondary Antibody Incubation: Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.[11]

  • Counterstaining: Wash in PBS and then incubate with DAPI for nuclear staining.

  • Mounting: Wash in PBS and mount with an antifade mounting medium.

Expected Results: Specific cell types will be labeled with fluorescence, allowing for their visualization and quantification using fluorescence microscopy.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation & Treatment cluster_tissue_processing Tissue Processing cluster_histology Histological Analysis cluster_analysis Data Acquisition & Analysis Animal_Model Induce Neural Injury (e.g., TBI, SCI) Treatment Administer this compound or Vehicle Control Animal_Model->Treatment Perfusion Transcardial Perfusion (PBS followed by 4% PFA) Treatment->Perfusion Dissection Brain/Spinal Cord Dissection Perfusion->Dissection Post_Fixation Post-fixation in 4% PFA Dissection->Post_Fixation Cryoprotection Cryoprotection (for frozen sections) or Paraffin Embedding Post_Fixation->Cryoprotection Sectioning Sectioning (Microtome/Cryostat) Cryoprotection->Sectioning HE_Stain H&E Staining Sectioning->HE_Stain Nissl_Stain Nissl Staining Sectioning->Nissl_Stain IHC Immunohistochemistry Sectioning->IHC Microscopy Microscopy & Imaging HE_Stain->Microscopy Nissl_Stain->Microscopy IHC->Microscopy Quantification Quantitative Analysis (e.g., Cell Counts, Lesion Volume) Microscopy->Quantification

Workflow for histological analysis.

References

Gacyclidine as a Tool for Investigating Synaptic Plasticity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine, a phencyclidine derivative, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its mechanism of action involves blocking the ion channel of the NMDA receptor, thereby inhibiting calcium influx, a critical step in the induction of both long-term potentiation (LTP) and long-term depression (LTD), the primary cellular models of learning and memory.[3][4] This property makes this compound a valuable pharmacological tool for elucidating the molecular mechanisms underlying synaptic plasticity. These application notes provide detailed protocols for utilizing this compound in in vitro electrophysiological studies to investigate its effects on LTP and LTD in hippocampal slices.

While this compound has been explored for its neuroprotective properties, its direct application in synaptic plasticity studies is not extensively documented in publicly available literature.[1][2] Therefore, the following protocols are based on established methodologies for other non-competitive NMDA receptor antagonists, such as MK-801 and ketamine, and should be adapted and optimized for this compound.

Data Presentation

This compound Profile
PropertyValueReference
Mechanism of Action Non-competitive NMDA receptor antagonist[1][2]
Binding Affinity (Ki) (-)-enantiomer: 2.5 nM (similar to MK-801)[1]
(+)-enantiomer: 10-fold lower affinity[1]
In Vitro Neuroprotection Prevents glutamate-induced neuronal death at 0.1 to 5.0 µM[1]
In Vivo Dosage (neuroprotection) 1, 5, 10, or 20 mg/kg (i.v. in rats)[1]
Expected Effects of this compound on Synaptic Plasticity
ParameterExpected Outcome with this compoundRationale
Baseline Synaptic Transmission (fEPSP slope) Minimal to no change at concentrations that block LTP/LTDNMDA receptors have minimal contribution to basal synaptic transmission.
Long-Term Potentiation (LTP) Induction Dose-dependent inhibition of LTPBlockade of NMDA receptor-mediated Ca2+ influx is required for LTP induction.[3]
Long-Term Depression (LTD) Induction Dose-dependent inhibition of LTDNMDA receptor activation is also a key trigger for LTD.[3]

Mandatory Visualizations

NMDA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine cluster_ltp LTP cluster_ltd LTD Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds CaMKII CaMKII NMDA_R->CaMKII High Ca2+ Influx PKC PKC NMDA_R->PKC High Ca2+ Influx PP1 PP1/PP2B NMDA_R->PP1 Low Ca2+ Influx AMPA_R->LTP_node Mediates AMPA_R->LTD_node Mediates CaMKII->AMPA_R Phosphorylates & Inserts into Membrane CREB CREB CaMKII->CREB PKC->AMPA_R Phosphorylates PKC->CREB PP1->AMPA_R Dephosphorylates & Removes from Membrane Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression Gene_Expression->LTP_node Maintains Depolarization Postsynaptic Depolarization Depolarization->NMDA_R Removes Mg2+ block This compound This compound This compound->NMDA_R Blocks Channel

Caption: NMDA Receptor Signaling in Synaptic Plasticity.

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Anesthesia 1. Anesthetize Animal Brain_Extraction 2. Perfuse & Extract Brain Animal_Anesthesia->Brain_Extraction Slicing 3. Slice Hippocampus (300-400 µm) Brain_Extraction->Slicing Recovery 4. Recover Slices in aCSF Slicing->Recovery Transfer 5. Transfer Slice to Recording Chamber Recovery->Transfer Electrode_Placement 6. Place Stimulating & Recording Electrodes Transfer->Electrode_Placement Baseline 7. Record Baseline fEPSPs (20-30 min) Electrode_Placement->Baseline Drug_Application 8. Apply this compound or Vehicle Baseline->Drug_Application Induction 9. Induce LTP or LTD Drug_Application->Induction Post_Induction 10. Record Post-Induction fEPSPs (≥60 min) Induction->Post_Induction Slope_Measurement 11. Measure fEPSP Slopes Post_Induction->Slope_Measurement Normalization 12. Normalize to Baseline Slope_Measurement->Normalization Comparison 13. Compare this compound vs. Vehicle Normalization->Comparison

Caption: Experimental Workflow for In Vitro Synaptic Plasticity Studies.

Experimental Protocols

Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro electrophysiology.

Materials:

  • Rodent (e.g., C57BL/6 mouse or Wistar rat)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Ice-cold dissection buffer (e.g., NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF)

  • Vibrating microtome (vibratome)

  • Recovery chamber

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Perform transcardial perfusion with ice-cold dissection buffer to clear blood from the brain.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, carbogenated dissection buffer.

  • Isolate the hippocampus and mount it on the vibratome stage.

  • Cut coronal or sagittal slices (typically 300-400 µm thick) in ice-cold, carbogenated dissection buffer.

  • Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.

  • Allow slices to recover for at least 1 hour before commencing electrophysiological recordings.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol details the recording of fEPSPs from the CA1 region of the hippocampus to measure synaptic strength.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • aCSF

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF)

  • Amplifier, digitizer, and data acquisition software

  • This compound stock solution

Procedure:

  • Transfer a recovered slice to the recording chamber, continuously perfused with carbogenated aCSF at a constant flow rate.

  • Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum) of the CA3 region.

  • Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Determine the stimulus intensity that elicits a fEPSP of approximately 30-50% of the maximal response.

  • Record stable baseline fEPSPs for 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).

  • Apply this compound or vehicle (control) to the perfusion bath at the desired concentration. It is crucial to perform a dose-response curve to determine the optimal concentration of this compound for blocking NMDA receptor-dependent plasticity without affecting baseline transmission. Based on its in vitro neuroprotective effects, a starting concentration range of 0.1-5.0 µM is recommended.[1]

  • After a pre-incubation period with this compound (e.g., 15-20 minutes), proceed with the LTP or LTD induction protocol.

Long-Term Potentiation (LTP) Induction

This protocol describes a common method for inducing LTP in the Schaffer collateral-CA1 pathway.

Procedure:

  • Following the establishment of a stable baseline and drug application, induce LTP using a high-frequency stimulation (HFS) protocol. A typical HFS protocol consists of one or more trains of stimuli at 100 Hz for 1 second.

  • Alternatively, a theta-burst stimulation (TBS) protocol, which is considered more physiological, can be used. A typical TBS protocol consists of multiple bursts of 4-5 pulses at 100 Hz, with the bursts repeated at 5 Hz.

  • Immediately after the induction protocol, resume baseline stimulation (0.05 Hz) and record fEPSPs for at least 60 minutes to assess the magnitude and stability of potentiation.

  • Analyze the data by measuring the slope of the fEPSP and normalizing it to the pre-induction baseline.

Long-Term Depression (LTD) Induction

This protocol outlines a standard method for inducing LTD.

Procedure:

  • After establishing a stable baseline and applying this compound, induce LTD using a low-frequency stimulation (LFS) protocol. A common LFS protocol involves prolonged stimulation at 1-5 Hz for 10-15 minutes.

  • Following the LFS protocol, return to baseline stimulation frequency (0.05 Hz) and record fEPSPs for at least 60 minutes.

  • Quantify the degree of depression by measuring the fEPSP slope and normalizing it to the baseline.

Conclusion

This compound, as a non-competitive NMDA receptor antagonist, is a potentially powerful tool for dissecting the role of NMDA receptors in synaptic plasticity. The provided protocols, adapted from established methods for similar compounds, offer a framework for investigating the effects of this compound on LTP and LTD. Researchers should be aware of the limited specific data on this compound in this context and the necessity of empirical optimization, particularly regarding its effective concentration. By carefully applying these methodologies, researchers can leverage this compound to gain deeper insights into the fundamental mechanisms of learning and memory.

References

Application Notes and Protocols for Long-Term Potentiation (LTP) Studies with Gacyclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the mechanisms of synaptic plasticity, including long-term potentiation (LTP).[1][2][3][4] LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular model for learning and memory. Given its role as an NMDA receptor antagonist, this compound is a valuable pharmacological tool for investigating the role of NMDA receptor-dependent LTP in various physiological and pathological processes. These notes provide detailed protocols and data for the application of this compound in LTP studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on available research. This data is essential for dose-selection and interpretation of experimental results in LTP studies.

ParameterValueSpecies/ModelReference
Binding Affinity (Ki)
(-)enantiomer ((-)GK11)2.5 nMRat Brain Membranes[2][3]
(+)enantiomer ((+)GK11)~25 nM (10 times lower affinity)Rat Brain Membranes[2][3]
Neuroprotection
In Vitro Concentration0.1 to 5.0 µM (prevents glutamate-induced neuronal death)Primary Cortical Cultures[2]
In Vivo Dosing (rats)1, 5, 10, or 20 mg/kg i.v. (neuroprotective, low neurotoxicity)Rat[2]
In Vivo Dosing (humans)2 x 0.04 mg/kg (beneficial long-term effect in TBI)Human[5][6]

Mechanism of Action in LTP

Long-term potentiation at many synapses, particularly in the hippocampus, is dependent on the activation of NMDA receptors.[7][8] The induction of LTP is typically triggered by a strong depolarization of the postsynaptic membrane, which removes the magnesium ion (Mg2+) block from the NMDA receptor channel. This allows for the influx of calcium ions (Ca2+) upon glutamate (B1630785) binding, initiating a cascade of intracellular signaling events that lead to a lasting increase in synaptic efficacy.[8]

This compound, as a non-competitive NMDA receptor antagonist, binds to a site within the ion channel of the receptor. This action physically obstructs the flow of ions, including Ca2+, even when the receptor is activated by glutamate and the postsynaptic neuron is depolarized. Consequently, this compound is expected to inhibit the induction of NMDA receptor-dependent LTP.

Signaling Pathway Diagram

LTP_Pathway_this compound cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens AMPA_Receptor->NMDA_Receptor Depolarizes (removes Mg2+ block) CaMKII CaMKII Ca_Influx->CaMKII Activates PKC PKC Ca_Influx->PKC Activates LTP_Expression LTP Expression (e.g., AMPAR Trafficking) CaMKII->LTP_Expression PKC->LTP_Expression Gacyclidine_Site This compound Binding Site Gacyclidine_Site->NMDA_Receptor Blocks Channel

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on LTP. These are model protocols and may require optimization for specific experimental setups.

Protocol 1: In Vitro LTP in Rat Hippocampal Slices

This protocol describes how to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Materials:

  • This compound stock solution (e.g., 10 mM in sterile water or saline)

  • Adult Sprague-Dawley or Wistar rats

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Slice incubation chamber

  • Recording chamber for electrophysiology

  • Glass microelectrodes

  • Stimulating electrode

  • Electrophysiology rig (amplifier, digitizer, data acquisition software)

Methodology:

  • Slice Preparation:

    • Anesthetize the rat and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

    • Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • This compound Application:

    • Prepare different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) in aCSF.

    • After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound.

    • Allow the slice to equilibrate with the this compound solution for at least 20 minutes before LTP induction. A vehicle control (aCSF without this compound) should be run in parallel.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[9]

    • A common HFS protocol is two trains of 100 Hz stimulation for 1 second, separated by a 20-second interval.

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

    • Wash out the this compound by perfusing with standard aCSF after the initial post-induction period to test for reversibility, if desired.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average slope during the baseline period.

    • Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) between the control and this compound-treated groups.

Experimental Workflow Diagram

InVitro_LTP_Workflow A Prepare Acute Hippocampal Slices B Slice Recovery (>1 hr in aCSF) A->B C Transfer to Recording Chamber B->C D Establish Stable Baseline fEPSP Recording (20-30 min) C->D E Perfuse with this compound or Vehicle (20 min) D->E F Induce LTP (High-Frequency Stimulation) E->F G Record Post-HFS fEPSPs (60+ min) F->G H Data Analysis: Compare LTP Magnitude G->H

Protocol 2: In Vivo LTP in Anesthetized Rats

This protocol outlines a hypothetical approach to study the effect of systemically administered this compound on LTP in the hippocampus of an anesthetized rat.

Materials:

  • This compound solution for injection (sterile saline)

  • Adult male Sprague-Dawley or Wistar rats

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Electrophysiology recording system

  • Heating pad to maintain body temperature

Methodology:

  • Animal Preparation and Surgery:

    • Anesthetize the rat (e.g., urethane, 1.5 g/kg, i.p.) and place it in a stereotaxic frame.

    • Maintain body temperature at 37°C using a heating pad.

    • Perform a craniotomy to expose the skull over the hippocampus.

    • Using stereotaxic coordinates, lower a stimulating electrode into the Schaffer collateral pathway and a recording electrode into the CA1 stratum radiatum.

  • Electrophysiological Recording:

    • Deliver single test pulses to evoke fEPSPs and optimize electrode placement for a maximal response.

    • Record a stable baseline of fEPSP responses for at least 30 minutes.

  • This compound Administration:

    • Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose (e.g., 1 mg/kg).[10] Control animals should receive a vehicle injection.

    • Continue baseline recording for an additional 20-30 minutes to ensure the drug has taken effect and is not altering baseline synaptic transmission. Optimal protection is often seen when this compound is administered shortly after an insult, suggesting a rapid onset of action.[2]

  • LTP Induction:

    • Deliver a high-frequency stimulation protocol through the stimulating electrode to induce LTP.[7]

  • Post-Induction Recording:

    • Monitor and record fEPSPs for at least 2-3 hours following LTP induction.

  • Data Analysis:

    • Analyze the fEPSP slope as described in the in vitro protocol.

    • Compare the level of potentiation between the this compound and vehicle-treated groups to determine the effect of the drug on LTP induction in vivo.

Expected Results and Interpretation

Based on its mechanism of action as a non-competitive NMDA receptor antagonist, this compound is expected to produce a dose-dependent inhibition of NMDA receptor-dependent LTP.

  • At lower concentrations/doses: A partial reduction in the magnitude of LTP may be observed.

  • At higher concentrations/doses: A complete blockade of LTP induction is anticipated.

  • Baseline Transmission: this compound is not expected to significantly affect baseline synaptic transmission mediated by AMPA receptors.

The inhibition of LTP by this compound would confirm the NMDA receptor-dependent nature of the potentiation in the specific pathway being studied and provide a quantitative measure of the drug's efficacy in modulating synaptic plasticity. These studies are crucial for understanding the therapeutic potential of this compound in conditions where aberrant synaptic plasticity is implicated.

References

Troubleshooting & Optimization

Gacyclidine Solubility and Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of gacyclidine in common experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: Currently, there is limited publicly available data specifically detailing the aqueous solubility of this compound. However, this compound is a derivative of phencyclidine (PCP). Information on PCP's solubility can provide some guidance. The free base form of PCP is soluble in ethanol, while the hydrochloride salt is soluble in water.[1][2] It is anticipated that this compound, as a lipophilic compound, will exhibit limited solubility in aqueous buffers. Researchers should empirically determine the solubility in their specific buffer system.

Q2: Which buffers are recommended for working with this compound?

A2: The choice of buffer will depend on the specific experimental requirements, particularly the desired pH. Common buffers such as Phosphate-Buffered Saline (PBS) and Tris-buffered saline (TBS) are often used. However, the solubility of this compound may be pH-dependent. It is crucial to determine the solubility of this compound across a range of pH values relevant to the planned experiment.

Q3: How can I prepare a stock solution of this compound?

A3: Due to its likely hydrophobic nature, dissolving this compound directly in aqueous buffers can be challenging. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be diluted into the desired aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid affecting the biological system.[3]

Q4: What are the typical storage conditions for this compound solutions?

A4: To ensure stability, this compound stock solutions in organic solvents should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed vials to prevent evaporation and degradation.[3] Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.[3] For aqueous working solutions, it is best to prepare them fresh before each experiment.

Q5: How stable is this compound in aqueous solutions?

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution
  • Problem: After diluting the DMSO stock solution into an aqueous buffer, a precipitate is observed.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Lower the final concentration of this compound in the aqueous buffer.

    • Increase Co-solvent Concentration: If the experimental design allows, slightly increase the final percentage of DMSO. However, be mindful of potential solvent toxicity in cellular assays.

    • pH Adjustment: The solubility of this compound may be pH-dependent. Test the solubility in buffers with different pH values to find the optimal condition.

    • Use of a Different Buffer: Consider trying a different buffer system.

    • Sonication: Gentle sonication of the solution may help to redissolve small amounts of precipitate.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Problem: High variability is observed in experimental results between different batches of this compound solution.

  • Possible Cause: Incomplete dissolution or degradation of this compound.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Visually inspect the stock solution to ensure there are no solid particles. Gentle warming or vortexing may aid dissolution.

    • Prepare Fresh Solutions: Prepare fresh working solutions from the stock for each experiment to minimize degradation.

    • Verify Stock Solution Concentration: If possible, verify the concentration of the stock solution using an appropriate analytical method (e.g., HPLC-UV).

    • Control for Storage Conditions: Strictly adhere to recommended storage conditions for both stock and working solutions. Avoid repeated freeze-thaw cycles.

Data Presentation

Due to the lack of specific quantitative data for this compound, the following tables provide solubility and stability information for the structurally related compound, phencyclidine (PCP), to serve as a general guide.

Table 1: Solubility of Phencyclidine (PCP) and its Hydrochloride Salt

FormAcetoneChloroformEtherHexaneMethanolWater
Base Freely SolubleFreely SolubleFreely SolubleFreely SolubleSolubleVery Slightly Soluble
Hydrochloride Slightly SolubleFreely SolubleInsolubleInsolubleFreely SolubleFreely Soluble

Data sourced from SWGDRUG Monograph on Phencyclidine.[1]

Table 2: Stability of Phencyclidine (PCP) in Whole Blood Samples

Storage DurationAverage Decrease in PCP Concentration
1 Year No significant change
2 Years 9.6%
3 Years 17.9%

Data from a retrospective study on PCP stability in samples stored at 4°C and -20°C.[6]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of this compound

This protocol is based on the standard shake-flask method.

1. Materials:

  • This compound (solid form)
  • Experimental buffers (e.g., PBS at various pH values)
  • Vials with screw caps
  • Orbital shaker/incubator
  • Centrifuge
  • Syringe filters (0.22 µm)
  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

2. Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the experimental buffer.
  • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
  • After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
  • Quantify the concentration of this compound in the filtrate using a validated analytical method.
  • Perform the experiment in triplicate for each buffer condition.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a method to assess the stability of this compound in solution over time.

1. Materials:

  • This compound stock solution (in an appropriate organic solvent)
  • Experimental buffer
  • Vials with screw caps
  • Temperature-controlled storage units (e.g., refrigerator, incubator)
  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

2. Procedure:

  • Prepare a working solution of this compound in the experimental buffer at a known concentration.
  • Aliquot the solution into multiple vials.
  • Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 37°C). Protect from light if the compound is light-sensitive.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from storage.
  • Immediately analyze the concentration of this compound in the sample using a validated analytical method.
  • Plot the concentration of this compound as a function of time to determine the degradation rate.

Mandatory Visualizations

NMDA_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Opens Channel Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Downstream Activates This compound This compound (Non-competitive Antagonist) This compound->NMDAR Blocks Channel Cell_Membrane Postsynaptic Membrane

Caption: NMDA Receptor Signaling and this compound's Mechanism of Action.

experimental_workflow cluster_solubility Equilibrium Solubility Assay cluster_stability Solution Stability Assay S1 Add excess this compound to buffer S2 Incubate with shaking (24-48h) S1->S2 S3 Centrifuge and filter supernatant S2->S3 S4 Quantify concentration (HPLC/LC-MS) S3->S4 T1 Prepare this compound solution in buffer T2 Store at defined temperature T1->T2 T3 Sample at various time points T2->T3 T4 Quantify concentration (HPLC/LC-MS) T3->T4

Caption: Workflow for this compound Solubility and Stability Testing.

References

Gacyclidine In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo delivery of Gacyclidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.

IssuePotential Cause(s)Suggested Solution(s)
Poor Bioavailability and/or Low CNS Penetration - High plasma protein binding (around 90% for this compound)[1][2].- Rapid metabolism and clearance[1][2].- Inefficient transport across the blood-brain barrier (BBB).- Formulation Strategy: Utilize nano-delivery systems such as lipid-based or polymer-based nanoparticles to improve solubility and protect this compound from rapid metabolism[3][4][5]. Pegylated nanoparticles can enhance circulation time[6].- Route of Administration: Consider alternative routes that bypass the first-pass metabolism, such as intranasal delivery, which may offer a more direct route to the central nervous system[7]. For localized effects, direct intracochlear or intracerebral administration could be explored[8].- Chemical Modification: Synthesize more lipophilic analogs of this compound to potentially enhance passive diffusion across the BBB[9].
High Variability in Efficacy Between Subjects - Inter-animal differences in metabolism and clearance rates.- Variable penetration of the BBB[1].- Potential involvement of active transport systems that may vary between animals[1][2].- Dose-Response Studies: Conduct thorough dose-response studies to determine the optimal therapeutic window for your specific animal model and experimental conditions[10][11].- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Implement PK/PD modeling to understand the relationship between drug concentration in plasma and the observed pharmacological effect. This can help in adjusting dosing regimens.- Controlled Administration: Use controlled-release formulations or continuous infusion pumps to maintain stable plasma concentrations and reduce variability[8].
Observed Off-Target Effects or Systemic Toxicity - this compound, as a phencyclidine derivative, may have psychotomimetic side effects[4].- Non-specific binding to other receptors or tissues.- High systemic exposure leading to toxicity[10][11].- Targeted Delivery: Employ targeted nanoparticle systems. For example, nanoparticles can be conjugated with ligands (e.g., antibodies, aptamers) that specifically bind to receptors expressed on brain endothelial cells to facilitate receptor-mediated transcytosis[3][4][9].- Selective Antagonism: Investigate nanodrugs designed to be larger than the synaptic cleft to selectively inhibit extrasynaptic NMDA receptors, which are often implicated in excitotoxicity, while sparing synaptic receptors involved in normal physiological functions[12].- Lower Dosing with Enhanced Delivery: By using efficient delivery systems, the overall required dose of this compound may be reduced, thereby minimizing systemic side effects[6].
Rapid Clearance and Short Half-Life - this compound has a relatively short terminal half-life (t½β ≈ 90 min) in rats[1][2].- Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and clearance by the reticuloendothelial system, prolonging its circulation time[6].- Sustained-Release Formulations: Develop sustained-release formulations, such as biodegradable polymer-based systems, for controlled and prolonged drug release[13].

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[10][11]. It binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor complex, thereby blocking the influx of calcium ions. This action can prevent glutamate-induced neuronal death, making it a neuroprotective agent[10][11]. The (-)-enantiomer exhibits a higher affinity for the NMDA receptor than the (+)-enantiomer[10][11].

2. What are the main challenges in delivering this compound to the central nervous system (CNS)?

The primary challenges for in vivo delivery of this compound to the CNS are similar to those for many other small molecule drugs targeting the brain:

  • The Blood-Brain Barrier (BBB): This highly selective barrier restricts the passage of most therapeutic agents from the bloodstream into the brain[9][14].

  • High Plasma Protein Binding: this compound exhibits high protein binding (approximately 90%), which limits the amount of free drug available to cross the BBB[1][2].

  • Rapid Systemic Clearance: It has a short plasma half-life, requiring strategies to prolong its presence in circulation to achieve a therapeutic effect in the CNS[1][2].

  • Potential for Off-Target Effects: As a phencyclidine derivative, there is a risk of psychotomimetic and other CNS side effects if the drug is not specifically targeted[4].

3. What are some promising nanoparticle-based strategies for this compound delivery?

Several nanoparticle-based strategies hold promise for improving this compound delivery:

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate this compound, offering sustained release and protection from degradation[6].

  • Lipid-Based Nanoparticles: Solid lipid nanoparticles and liposomes can enhance the solubility and bioavailability of lipophilic drugs and can be surface-modified for targeted delivery[5][9].

  • Targeted Nanoparticles: Conjugating nanoparticles with ligands such as transferrin or specific antibodies can facilitate receptor-mediated transport across the BBB[9]. Aptamers that specifically pass the BBB can also be used for targeting[3][4].

4. Can this compound be administered directly to the target tissue?

Yes, local administration is a viable strategy to bypass the BBB and minimize systemic exposure. For instance, in a study on tinnitus, this compound was administered directly to the cochlea via a catheter[8]. For other neurological conditions, convection-enhanced delivery (CED) could be explored to deliver this compound directly into the brain parenchyma[15].

5. Are there any known differences in the pharmacokinetics of this compound's enantiomers?

Studies in rats have shown that the disposition of this compound enantiomers can be stereoselective. While plasma protein binding was not stereoselective, the clearance and volume of distribution of the (-)-enantiomer were found to be higher than those of the (+)-enantiomer. Interestingly, the penetration into the spinal cord extracellular fluid was significantly higher for the (-)-enantiomer[2].

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from general methods for encapsulating small molecules in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Objective: To encapsulate this compound in PLGA nanoparticles to improve its in vivo stability and facilitate sustained release.

Materials:

  • This compound hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA) or Pluronic F68

  • Acetone

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

  • Lyophilizer

Methodology:

  • Preparation of Organic Phase: Dissolve a specific amount of this compound and PLGA in acetone.

  • Emulsification: Add the organic phase dropwise to an aqueous solution of PVA or Pluronic F68 while stirring at a constant speed to form an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature under a fume hood for several hours to allow for the complete evaporation of acetone, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess surfactant and un-encapsulated drug.

  • Purification: Resuspend the washed nanoparticles in deionized water and dialyze against deionized water for 24-48 hours to remove any remaining impurities.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powder for long-term storage and subsequent in vivo studies.

  • Characterization: Characterize the nanoparticles for size, zeta potential, morphology, drug loading efficiency, and in vitro release profile before in vivo administration.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Rats
Parameter(+)-Gacyclidine(-)-GacyclidineReference
Half-life (t½α) ~9 min~9 min[1]
Half-life (t½β) ~90 min~90 min[1]
Clearance (CL) 197 ml/kg/min248 ml/kg/min[2]
Volume of Distribution (Vdβ) 23.5 L/kg31.6 L/kg[2]
Plasma Protein Binding ~90%~90%[1][2]
Table 2: In Vivo Neuroprotective Dosing of this compound in Rats
Animal ModelThis compound Dose (i.v.)OutcomeReference
Medial Frontal Cortex Contusion0.1 mg/kgImproved performance in Morris water maze; attenuated secondary cell death.[16][17]
Spinal Cord Lesion1, 5, 10, or 20 mg/kgDose- and time-dependent neuroprotection; reduction of lesion size and improved functional parameters.[10][11]
General Neurotoxicity Assessment1, 5, 10, or 20 mg/kgSubstantially less neurotoxic than MK-801; no necrotic neurons detected at these doses.[10][11]

Visualizations

Gacyclidine_Delivery_Workflow cluster_formulation Formulation Strategies cluster_delivery In Vivo Delivery cluster_barrier Biological Barriers cluster_outcome Therapeutic Outcome This compound This compound Nano_Encapsulation Nanoparticle Encapsulation This compound->Nano_Encapsulation PLGA, Lipids Chemical_Modification Chemical Modification This compound->Chemical_Modification Prodrugs, Analogs Systemic_Admin Systemic Administration (i.v.) Nano_Encapsulation->Systemic_Admin Chemical_Modification->Systemic_Admin BBB Blood-Brain Barrier Systemic_Admin->BBB Metabolism Systemic Metabolism Systemic_Admin->Metabolism Local_Admin Local Administration Target_Engagement NMDA Receptor Antagonism in CNS Local_Admin->Target_Engagement Bypasses BBB Nasal_Admin Intranasal Administration Nasal_Admin->Target_Engagement Bypasses BBB BBB->Target_Engagement Successful Penetration Neuroprotection Neuroprotection Target_Engagement->Neuroprotection Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca++ Channel (Open) NMDA_Receptor->Ca_Channel Activates Blocked_Channel Ca++ Channel (Blocked) NMDA_Receptor->Blocked_Channel Ca_Influx Ca++ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity This compound This compound This compound->Blocked_Channel Blocks Troubleshooting_Logic Start Start Low_Efficacy Low In Vivo Efficacy? Start->Low_Efficacy Check_PK Assess Pharmacokinetics Low_Efficacy->Check_PK Yes Optimize_Dose Optimize Dosing Regimen Low_Efficacy->Optimize_Dose No Poor_BBB_Penetration Poor BBB Penetration? Check_PK->Poor_BBB_Penetration Rapid_Clearance Rapid Clearance? Poor_BBB_Penetration->Rapid_Clearance No Use_Targeted_Nano Use Targeted Nanoparticles Poor_BBB_Penetration->Use_Targeted_Nano Yes Sustained_Release Use Sustained-Release Formulation Rapid_Clearance->Sustained_Release Yes Rapid_Clearance->Optimize_Dose No Use_Nano Implement Nanoparticle Delivery System Success Therapeutic Success Use_Targeted_Nano->Success Sustained_Release->Success Optimize_Dose->Success

References

Gacyclidine Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Gacyclidine in a research setting. All information is presented in a question-and-answer format to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It binds to a site within the ion channel of the receptor, thereby blocking the influx of calcium ions that is normally triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). This action underlies its neuroprotective and dissociative effects.

Q2: What are the known on-target binding affinities of this compound's enantiomers?

This compound is a racemic mixture. The (-)enantiomer, also known as (-)GK11, exhibits a higher affinity for the NMDA receptor than the (+)enantiomer.[1][2]

Q3: Are there any known off-target binding sites for this compound?

Research has identified the existence of "non-NMDA" binding sites for this compound, particularly in the molecular layer of the cerebellum.[1][2] However, the specific identity of these binding sites and the functional consequences of this compound's interaction with them are not yet fully characterized. Notably, studies have shown that this compound does not appear to interact with sigma-1 receptors.[3] Given its structural similarity to phencyclidine (PCP), it is prudent to consider potential interactions with sites known to be affected by PCP, such as the sigma-2 receptor.[4]

Quantitative Data Summary

The following table summarizes the known binding affinities of this compound and the off-target profile of the structurally related compound, Phencyclidine (PCP).

CompoundTargetBinding Affinity (Ki)Notes
This compound ((-)enantiomer) NMDA Receptor2.5 nM[1][2]High-affinity binding to the primary target.
This compound ((+)enantiomer) NMDA Receptor~25 nM[1][2]Approximately 10-fold lower affinity than the (-)enantiomer.
This compound Sigma-1 ReceptorNo significant binding observed[3]Unlikely to be a direct off-target.
Phencyclidine (PCP) NMDA Receptor59 nM[4]For comparison.
Phencyclidine (PCP) Sigma-2 Receptor136 nM[4]Potential off-target to consider for this compound.
Phencyclidine (PCP) Serotonin Transporter2,234 nM[4]Lower affinity interaction.
Phencyclidine (PCP) Dopamine D2 Receptor>10,000 nM[4]Negligible affinity.
Phencyclidine (PCP) Opioid Receptors>10,000 nM[4]Negligible affinity.
Phencyclidine (PCP) Dopamine Transporter>10,000 nM[4]Negligible affinity.
Phencyclidine (PCP) Norepinephrine Transporter>10,000 nM[4]Negligible affinity.

Troubleshooting Guides

Scenario 1: Unexpected changes in a non-NMDA receptor-mediated signaling pathway.

Q: I am studying a signaling pathway that is not directly mediated by NMDA receptors, but I am observing unexpected changes after applying this compound. What could be the cause and how can I troubleshoot this?

A: This could be due to an off-target effect of this compound. The "non-NMDA" binding sites are a potential culprit. Here is a troubleshooting workflow:

  • Confirm the Effect: Repeat the experiment to ensure the observation is reproducible. Include positive and negative controls for your pathway of interest.

  • Dose-Response Analysis: Perform a dose-response curve with this compound. If the unexpected effect occurs at a much higher concentration than that required for NMDA receptor antagonism, it is more likely to be an off-target effect.

  • Use a Different NMDA Receptor Antagonist: Compare the effects of this compound with another non-competitive NMDA receptor antagonist that has a different chemical structure, such as MK-801 or ketamine. If the unexpected effect is unique to this compound, it strongly suggests an off-target interaction.

  • Investigate Potential Off-Targets: Based on the PCP data, consider if your signaling pathway could be modulated by the sigma-2 receptor. You can test this by co-applying a selective sigma-2 receptor antagonist.

  • Control for Non-Specific Effects: Ensure that the vehicle used to dissolve this compound is not causing the observed effects by running a vehicle-only control.

cluster_1 On-Target Effect Validation Workflow baseline Establish Baseline Measurement agonist Apply NMDA Agonist baseline->agonist effect Observe Expected Effect agonist->effect This compound Pre-incubate with This compound effect->this compound re_agonist Re-apply NMDA Agonist This compound->re_agonist no_effect Effect is Blocked/ Attenuated re_agonist->no_effect conclusion Conclusion: On-Target Effect Confirmed no_effect->conclusion cluster_2 NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaM Calmodulin Ca_influx->CaM CaMKII CaMKII CaM->CaMKII CREB CREB CaMKII->CREB Gene_expression Gene Expression (Plasticity, Survival) CREB->Gene_expression This compound This compound This compound->NMDAR Blocks Channel cluster_3 Illustrative Off-Target: Sigma-1 Receptor Pathway Ligand Ligand (e.g., PCP) Sigma1R Sigma-1 Receptor (ER Membrane) Ligand->Sigma1R IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Cellular_processes Modulation of Cellular Processes Ca_release->Cellular_processes

References

Time-window for effective Gacyclidine administration post-injury

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the optimal time-window for the administration of Gacyclidine following acute neurological injury. The following troubleshooting guides and frequently asked questions (FAQs) have been compiled to address common issues encountered during experimental application.

Frequently Asked Questions (FAQs)

Q1: What is the optimal time-window for administering this compound after a spinal cord injury (SCI) in preclinical models?

A1: Preclinical studies in rat models of SCI indicate that the therapeutic window for this compound is narrow, with optimal neuroprotective effects observed when administered shortly after the initial injury. In a rat model of spinal cord contusion, a single intravenous (IV) dose of 1 mg/kg was most effective when administered 10 minutes post-injury.[1][2] Efficacy was shown to decrease as the administration was delayed to 30, 60, and 120 minutes post-injury.[2] Another study on a photochemical SCI model in rats also demonstrated that administration at 10 and 30 minutes post-injury yielded better and more consistent results compared to later time points.[3] Generally, administration between 0 and 30 minutes after injury is considered optimal for significant neuroprotection in rats.[4]

Q2: What is the recommended time-window for this compound administration in human clinical trials for traumatic brain injury (TBI)?

A2: In a multicenter, double-blind, placebo-controlled pilot trial involving patients with acute traumatic brain injury, the first intravenous (IV) dose of this compound was administered within 2 hours of the trauma.[5][6][7] A second dose was given 4 hours after the first.[5][6][7] This timeframe was selected to assess the safety and efficacy of the drug in an acute care setting.

Q3: What are the recommended dosages of this compound for preclinical and clinical studies?

A3: Dosages vary between preclinical and clinical studies. In rat models of SCI, a dose of 1 mg/kg has been identified as the most effective for promoting functional recovery.[1][2] In the human TBI clinical trial, a total dose of 0.04 mg/kg (administered as two separate injections of 0.02 mg/kg) showed the most beneficial long-term effects.[5][6]

Q4: What is the mechanism of action of this compound?

A4: this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] Following a neurological injury, excessive release of the neurotransmitter glutamate (B1630785) leads to over-activation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons. This process, known as excitotoxicity, triggers a cascade of detrimental intracellular events, ultimately leading to neuronal cell death.[8][9] By blocking the NMDA receptor, this compound prevents this excessive Ca2+ influx, thereby mitigating the downstream neurotoxic effects.[8][9]

Q5: Are there any known issues with prolonged administration of this compound?

A5: Yes, some preclinical evidence suggests that prolonged blockade of NMDA receptors may be detrimental. A study in a rat spinal cord contusion model found that a single dose of this compound was more efficacious in promoting full functional recovery than a prolonged treatment with the racemate.[1] This suggests that while acute administration is neuroprotective, extended inhibition of essential glutamatergic neurotransmission could have negative consequences.

Troubleshooting Guide

Problem: Inconsistent or suboptimal neuroprotective effects in our rat SCI model despite administering this compound within the recommended 30-minute window.

Possible Causes & Solutions:

  • Inaccurate Timing of Administration: Ensure the time of injury is precisely recorded and that the administration of this compound occurs consistently within the desired timeframe for all subjects. Even minor delays can significantly impact efficacy.

  • Incorrect Dosage: Verify the correct dosage calculation based on the animal's body weight. The most effective dose in rat SCI models has been reported to be 1 mg/kg.[1][2]

  • Route of Administration: Intravenous (IV) administration is the most common and effective route for rapid systemic delivery in acute injury models.[1][2] Ensure the IV injection is performed correctly to guarantee the full dose enters circulation.

  • Severity of Injury: The severity of the spinal cord contusion can influence the therapeutic outcome. A standardized and reproducible injury model is crucial for consistent results.[10][11] If the injury is too severe, the neuroprotective effects of this compound may be masked.

Data Summary

Table 1: this compound Administration Time-Window and Efficacy in Preclinical Rat Models of Spinal Cord Injury

Time of Administration Post-InjuryDosage (IV)Injury ModelObserved EfficacyReference
10 minutes1 mg/kgContusionMost effective in promoting functional recovery. Better walking recovery.[1][2]
30 minutes1 mg/kgContusionReduced efficacy compared to 10-minute administration.[2]
60 minutes1 mg/kgContusionFurther reduced efficacy.[2]
120 minutes1 mg/kgContusionLimited neuroprotective effect.[2]
10 and 30 minutes1 mg/kgPhotochemicalBetter and more homogeneous recovery compared to later time points.[3]

Table 2: this compound Administration in a Human Clinical Trial for Traumatic Brain Injury

Time of First Administration Post-InjuryTotal Dosage (IV)Study PopulationKey FindingReference
Within 2 hours0.04 mg/kg (2 x 0.02 mg/kg)Patients with acute TBIShowed a beneficial long-term effect.[5][6]

Experimental Protocols

Protocol: this compound Administration in a Rat Spinal Cord Contusion Model

This protocol is a synthesized methodology based on published studies.[1][2][10][11]

  • Animal Preparation:

    • Adult female Sprague-Dawley rats (225-250 g) are used.

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail) to ensure a lack of response to toe-pinch.

    • Shave the dorsal surface over the thoracic region and sterilize the skin with an antiseptic solution.

  • Surgical Procedure (Laminectomy):

    • Make a midline incision over the thoracic vertebrae.

    • Dissect the paravertebral muscles to expose the spinous processes and laminae of the thoracic vertebrae (typically T8-T10).

    • Perform a laminectomy at the desired level (e.g., T9) to expose the spinal cord, leaving the dura mater intact.

  • Spinal Cord Contusion Injury:

    • Stabilize the vertebral column using clamps on the spinous processes of vertebrae rostral and caudal to the exposed cord.

    • Utilize a standardized spinal cord impactor device to deliver a consistent contusion injury to the exposed spinal cord. The force and depth of the impact should be predetermined and kept constant across all animals.

  • This compound Administration:

    • At the designated time point post-injury (e.g., 10 minutes), administer this compound intravenously at a dose of 1 mg/kg.

    • The drug should be dissolved in a sterile saline solution for injection.

  • Post-Operative Care:

    • Suture the muscle layers and close the skin incision.

    • Provide post-operative analgesia as per approved institutional animal care protocols.

    • Manually express the bladder twice daily until bladder function returns.

    • Monitor the animals for recovery and assess functional outcomes using standardized scoring systems (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale) at regular intervals.

Visualizations

Gacyclidine_Workflow cluster_pre_injury Pre-Injury cluster_injury Injury cluster_post_injury Post-Injury Animal_Prep Animal Preparation (Anesthesia, Sterilization) Surgery Laminectomy to Expose Spinal Cord Animal_Prep->Surgery Injury Standardized Spinal Cord Contusion Surgery->Injury Gacyclidine_Admin This compound Administration (e.g., 1 mg/kg IV at 10 min) Injury->Gacyclidine_Admin Time-Window Post_Op Post-Operative Care (Suturing, Analgesia) Gacyclidine_Admin->Post_Op Functional_Assessment Functional Outcome Assessment (e.g., BBB score) Post_Op->Functional_Assessment

Experimental workflow for this compound administration in a rat SCI model.

NMDA_Excitotoxicity_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Excess Glutamate (Post-Injury) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel This compound This compound This compound->NMDA_Receptor Blocks Neurotoxic_Cascade Neurotoxic Cascade (e.g., Calpain, p38 activation) Ca_Influx->Neurotoxic_Cascade Triggers Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Neurotoxic_Cascade->Cell_Death Leads to

This compound's role in blocking the NMDA receptor-mediated excitotoxicity pathway.

References

Interpreting variable results in Gacyclidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gacyclidine. Our goal is to help you interpret and troubleshoot variable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as GK-11) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a phencyclidine derivative and is structurally related to tenocyclidine (B1683004) (TCP).[1] Its primary mechanism of action is to block the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions that is normally triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). This action underlies its neuroprotective and psychoactive effects.[1]

Q2: Are there stereoisomers of this compound I should be aware of?

Yes, this is a critical consideration. This compound is a racemic mixture of two enantiomers. The (-)enantiomer exhibits a significantly higher affinity for the NMDA receptor (approximately 2.5 nM), which is about 10 times more potent than the (+)enantiomer.[2][3][4] This difference in affinity can be a major source of variability if the isomeric composition of your this compound sample is not known or consistent.

Q3: Does this compound have any known off-target effects?

While this compound is selective for the NMDA receptor, it has been shown to bind to "non-NMDA" sites, particularly in the cerebellum.[1][2][3] These binding sites are not fully characterized but appear to be insensitive to the classic NMDA receptor antagonist MK-801.[4] Additionally, like other non-competitive NMDA receptor antagonists, high concentrations may lead to interactions with other neurotransmitter systems, such as the dopaminergic and serotonergic systems, which could contribute to behavioral effects.[5]

Q4: What is the recommended solvent and storage for this compound?

For in vitro experiments, this compound can often be dissolved in aqueous solutions.[6] For in vivo studies, the choice of vehicle is critical and can impact bioavailability.[7] It is essential to perform solubility and stability tests in your chosen vehicle. Always refer to the manufacturer's instructions for specific storage conditions, but generally, solid this compound should be stored in a cool, dry place, and solutions should be freshly prepared or stored under conditions that prevent degradation.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Receptor Binding Assays

You are observing inconsistent IC50 or Ki values for this compound in your radioligand binding assays.

Potential Causes and Solutions:

  • Inconsistent Stereoisomer Composition:

    • Troubleshooting Step: Verify the source and isomeric purity of your this compound. If possible, use a single, pure enantiomer (preferably the (-)enantiomer) for your experiments to reduce variability.

    • Rationale: The significant difference in affinity between the (+) and (-) enantiomers means that slight variations in their ratio can lead to large changes in observed binding affinity.[2][3][4]

  • Improper Membrane Preparation:

    • Troubleshooting Step: Ensure consistent and thorough homogenization of your tissue or cell preparations. Use a standardized protocol for membrane preparation and protein quantification (e.g., Bradford assay).[8]

    • Rationale: Inconsistent receptor concentration in your membrane preparations will lead to variable binding results.

  • Radioligand Issues:

    • Troubleshooting Step: Use a high-affinity radioligand specific for the PCP site of the NMDA receptor, such as [³H]MK-801 or tritiated this compound.[8][4] Ensure the radioligand has not degraded and is used at a concentration appropriate for the assay (typically at or below its Kd).

    • Rationale: A degraded or inappropriate concentration of radioligand will result in a poor signal-to-noise ratio and inaccurate determination of competitive binding.

  • Incubation and Washing Times:

    • Troubleshooting Step: Optimize incubation times to ensure binding equilibrium is reached. Washing steps should be rapid and consistent to minimize dissociation of the bound ligand while effectively removing unbound ligand.

    • Rationale: Insufficient incubation can lead to an underestimation of binding, while inconsistent washing can introduce significant error.

Issue 2: Inconsistent Electrophysiological Responses to this compound

You are observing variable blockade of NMDA receptor-mediated currents in your whole-cell patch-clamp recordings.

Potential Causes and Solutions:

  • Voltage-Dependence of Blockade:

    • Troubleshooting Step: Be aware that the blocking action of this compound, like other open-channel blockers, is voltage-dependent. Maintain a consistent holding potential during your recordings.

    • Rationale: The degree of channel block by uncompetitive antagonists can be influenced by the membrane potential, which affects the blocker's ability to enter and exit the ion channel.[9]

  • Use-Dependent Blockade:

    • Troubleshooting Step: this compound is a use-dependent blocker, meaning it requires the channel to be open to bind. Apply a consistent protocol for NMDA receptor activation (e.g., duration and concentration of agonist application) before and during this compound application.

    • Rationale: The extent of blockade will depend on the level of receptor activation. Inconsistent stimulation will lead to variable results.

  • NMDA Receptor Subunit Composition:

    • Troubleshooting Step: The subunit composition of NMDA receptors (e.g., presence of different GluN2 subunits) can influence antagonist potency. Be aware of the receptor subtypes expressed in your cell line or brain region of interest.

    • Rationale: Different NMDA receptor subtypes can exhibit different sensitivities to antagonists.

  • Solution Stability and Application:

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Ensure your perfusion system allows for rapid and complete solution exchange.

    • Rationale: Degradation of the compound or slow solution exchange can lead to an underestimation of the blocking effect.

Issue 3: Unexpected or Variable Behavioral Outcomes in Animal Models

Your in vivo experiments with this compound are yielding inconsistent or unexpected behavioral results.

Potential Causes and Solutions:

  • Pharmacokinetic Variability:

    • Troubleshooting Step: Be aware that the penetration of this compound into the central nervous system can be highly variable between individual animals.[10] Consider measuring plasma and/or brain concentrations of this compound to correlate with behavioral effects.

    • Rationale: Even with consistent dosing, individual differences in drug distribution can lead to variable behavioral responses.

  • Dose-Response Relationship:

    • Troubleshooting Step: this compound can have a complex, non-linear dose-response curve. Test a wide range of doses to fully characterize its behavioral effects.

    • Rationale: Low doses may have minimal effects, while high doses can induce side effects like sedation or motor impairments that can confound the interpretation of cognitive or behavioral tasks.[8]

  • Animal Strain, Age, and Sex:

    • Troubleshooting Step: The expression and function of NMDA receptors can vary with animal strain, age, and sex.[11][12][13] Use a consistent animal model and report these details in your methodology.

    • Rationale: These biological variables can significantly influence the behavioral response to NMDA receptor antagonists.

  • Task-Specific Effects:

    • Troubleshooting Step: The observed behavioral effects of this compound can be highly dependent on the specific behavioral task being used.

    • Rationale: For example, an effect on learning and memory in the Morris water maze may not translate to a similar effect in a fear conditioning paradigm. It is important to choose behavioral assays that are appropriate for the research question.[3][10]

Data Presentation

Table 1: this compound Binding Affinities for the NMDA Receptor

CompoundAffinity (Ki or IC50)PreparationRadioligandReference
(-)enantiomer of this compound~2.5 nMRat brain membranes[³H]this compound[2][3][4]
(+)enantiomer of this compound~25 nM (10x lower than (-)enantiomer)Rat brain membranes[³H]this compound[2][3][4]
This compound (racemate)Lower affinity in cerebellum vs. forebrain/spinal cordRat brain membranes[³H]this compound[4]

Table 2: In Vivo Dosages of this compound in Neuroprotection Studies

Animal ModelDoses Tested (mg/kg, i.v.)OutcomeReference
Rat (spinal cord injury)1, 5, 10, 20Dose- and time-dependent neuroprotection[1][2]
Rat (traumatic brain injury)0.03, 0.1, 0.3Improved behavioral parameters and neuronal survival[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor using a competitive binding assay with [³H]MK-801.

Materials:

  • Rat cortical membranes (prepared as described below)

  • [³H]MK-801 (radioligand)

  • This compound (test compound)

  • Unlabeled MK-801 (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: Membrane preparation, [³H]MK-801, and binding buffer.

    • Non-specific Binding: Membrane preparation, [³H]MK-801, and a saturating concentration of unlabeled MK-801.

    • Competitive Binding: Membrane preparation, [³H]MK-801, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • NMDA and glycine (B1666218) (agonists)

  • This compound

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Methodology:

  • Preparation: Prepare brain slices or cultured neurons for recording. Place the preparation in the recording chamber and perfuse with aCSF.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with internal solution.

  • Cell Targeting and Sealing: Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a giga-ohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Recording: Clamp the cell at a holding potential of -70 mV. Apply NMDA and glycine to evoke an inward current.

  • This compound Application: After establishing a stable baseline of NMDA-evoked currents, co-apply this compound with the agonists.

  • Data Acquisition and Analysis: Record the currents before, during, and after this compound application. Measure the peak amplitude of the NMDA-evoked currents and calculate the percentage of inhibition by this compound.

Protocol 3: Morris Water Maze for Assessing Spatial Learning and Memory

Objective: To evaluate the effect of this compound on spatial learning and memory in rodents.

Materials:

  • Circular water tank (1.5-2 m diameter)

  • Submerged escape platform

  • Video tracking system

  • This compound and vehicle solution

Methodology:

  • Apparatus Setup: Fill the tank with water made opaque with non-toxic paint. Place the escape platform in a fixed location in one of the quadrants.

  • Acquisition Phase:

    • Administer this compound or vehicle to the animals at a predetermined time before the trial.

    • Place the animal in the water at one of several starting positions, facing the wall of the tank.

    • Allow the animal to swim and find the submerged platform. Guide the animal to the platform if it does not find it within a set time (e.g., 60-90 seconds).

    • Repeat this for several trials per day for several consecutive days.

  • Probe Trial:

    • 24 hours after the last acquisition trial, remove the platform from the tank.

    • Place the animal in the tank and allow it to swim freely for a set duration (e.g., 60 seconds).

  • Data Analysis:

    • Acquisition: Measure the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Visualizations

Caption: this compound's mechanism of action as a non-competitive NMDA receptor antagonist.

Experimental_Workflow_Binding_Assay start Start prep Membrane Preparation (e.g., Rat Cortex) start->prep setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup incubate Incubation (e.g., 60 min at RT) setup->incubate filter Filtration and Washing incubate->filter quantify Quantification (Scintillation Counting) filter->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay with this compound.

Troubleshooting_Logic problem Variable Experimental Results check_compound Check this compound (Purity, Stereoisomers, Solubility) problem->check_compound check_reagents Verify Reagents (Buffers, Radioligands, Agonists) problem->check_reagents check_protocol Review Experimental Protocol (Timings, Concentrations, Controls) problem->check_protocol check_model Consider Biological Model (Cell line, Animal Strain/Age/Sex) problem->check_model consistent_results Consistent Results check_compound->consistent_results check_reagents->consistent_results check_protocol->consistent_results check_model->consistent_results

References

Gacyclidine-Induced Behavioral Side Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering behavioral side effects associated with gacyclidine administration in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its primary mechanism of action is to block the ion channel of the NMDA receptor, thereby inhibiting the flow of ions such as Ca2+ into the neuron.[2] This action modulates excitatory neurotransmission in the central nervous system.

Q2: What are the common behavioral side effects observed in animals treated with this compound?

A2: this compound, like other NMDA receptor antagonists, can induce a range of behavioral side effects in a dose-dependent manner. These may include hyperlocomotion (increased movement), stereotypy (repetitive, invariant behaviors), ataxia (impaired coordination), sedation, and tremors. At higher doses, more severe effects such as akinesia (loss of voluntary movement) and exophthalmos (bulging of the eyes) have been reported.

Q3: Is this compound neurotoxic to the animals?

A3: this compound is considered to be substantially less neurotoxic than other NMDA receptor antagonists like MK-801.[1] Studies in rats have shown no evidence of necrotic neurons at doses up to 20 mg/kg.[1] However, at the highest doses, some minor and reversible cellular changes, such as cytoplasmic or intramitochondrial vacuoles, have been observed.[1]

Q4: How can I distinguish between this compound-induced stereotypy and normal exploratory behavior?

A4: Stereotypy is characterized by repetitive, unvarying, and seemingly purposeless movements.[3] In contrast, exploratory behavior is more variable and directed towards investigating the environment. To differentiate, observe the animal for the following:

  • Repetitiveness: Stereotypic behaviors are performed repeatedly in the same manner.

  • Invariance: The pattern of a stereotypic movement is highly consistent.

  • Lack of Apparent Goal: Stereotypic behaviors do not seem to be directed towards a specific goal, such as finding food or exploring a novel object.

A behavioral scoring checklist can be a useful tool for systematically quantifying these behaviors.

Troubleshooting Guides

Issue 1: Excessive Sedation or Ataxia Interfering with Behavioral Tasks

Symptom: Animals are lethargic, show impaired motor coordination (ataxia), or are unable to perform tasks requiring mobility (e.g., Morris water maze, rotarod).

Possible Causes:

  • The administered dose of this compound is too high for the specific animal model, strain, or age.

  • Individual animal sensitivity to the drug.

  • Interaction with other administered compounds.

Troubleshooting Steps:

  • Dose Adjustment:

    • Consult dose-response data to determine if a lower dose can achieve the desired pharmacological effect with reduced motor impairment.

    • Perform a pilot study with a dose-ranging design to identify the optimal dose for your experimental paradigm.

  • Timing of Behavioral Testing:

    • Assess the time course of this compound's effects. It's possible that sedative and ataxic effects are maximal at a specific time point post-administration. Adjust your behavioral testing window to a time when these side effects have subsided but the desired central effects are still present.

  • Habituation and Acclimatization:

    • Ensure animals are adequately habituated to the testing environment and procedures before drug administration. This can help reduce anxiety-related freezing or immobility that might be confounded with sedation.

  • Consider Alternative Behavioral Paradigms:

    • If significant motor impairment is unavoidable, consider using behavioral tasks that are less dependent on fine motor control.

Issue 2: Hyperlocomotion and Stereotypy Confounding Experimental Results

Symptom: Animals exhibit excessive movement or repetitive behaviors that interfere with the interpretation of cognitive or social interaction tests. For example, in an open field test, it may be difficult to distinguish between exploratory activity and stereotyped locomotion.

Possible Causes:

  • The administered dose of this compound is in a range that stimulates motor activity.

  • The testing environment is novel or stressful, which can exacerbate psychostimulant-induced behaviors.

Troubleshooting Steps:

  • Refined Behavioral Scoring:

    • Utilize a detailed ethogram to differentiate between various types of movements. Score locomotor activity (e.g., distance traveled, velocity) and stereotypy (e.g., sniffing, head weaving, circling) as separate parameters.[4]

    • Automated video tracking systems can be configured to analyze the pattern of movement, which can help distinguish between exploratory paths and repetitive, stereotyped routes.

  • Dose and Time-Course Evaluation:

    • As with sedation, a lower dose may reduce hyperlocomotion and stereotypy.

    • Characterize the onset and duration of these effects to identify a testing window where they are minimized.

  • Environmental Modifications:

    • For social interaction tests, ensure the environment is familiar to the animals to reduce novelty-induced hyperactivity.

    • In some cases, providing enrichment in the home cage can reduce the expression of stereotypies.

  • Pharmacological Intervention (for advanced studies):

    • Co-administration of a 5-HT1A receptor agonist has been shown to mitigate some of the behavioral deficits induced by NMDA receptor antagonists like PCP. However, this approach should be used with caution as it introduces another variable into the experiment.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice

This compound Dose (mg/kg, i.p.)Mean Distance Traveled (cm) in Open Field (First 30 min)% Change from VehicleObservations
Vehicle (Saline)1500 ± 1500%Normal exploratory behavior
0.12500 ± 200+67%Increased exploratory behavior
1.04500 ± 300+200%Significant hyperlocomotion, some stereotyped sniffing
10.02000 ± 250+33%Reduced locomotion with increased stereotypy and ataxia

Data are hypothetical and presented for illustrative purposes. Actual results may vary based on experimental conditions.

Table 2: Common Behavioral Side Effects of this compound in Rodents and Potential Mitigation Strategies

Behavioral Side EffectTypical Onset (post-i.p. injection)Potential Mitigation Strategies
Hyperlocomotion 15-60 minutesLower dose, adjust testing time, habituation to testing arena.
Stereotypy 30-90 minutesLower dose, detailed behavioral scoring to differentiate from other behaviors.
Ataxia 15-45 minutesLower dose, allow for recovery period before motor-dependent tasks.
Sedation 30-120 minutes (at higher doses)Lower dose, adjust testing time.

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity and Stereotypy in the Open Field Test

Objective: To quantify this compound-induced changes in locomotor activity and stereotyped behaviors.

Apparatus:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.

  • Video camera mounted above the arena.

  • Automated video tracking software.

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Habituation (Optional): To reduce novelty-induced effects, you may habituate the animals to the open field arena for 5-10 minutes on the day prior to testing.

  • Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection).

  • Test Initiation: Place the animal in the center of the open field arena at a predetermined time post-injection (e.g., 15 minutes).

  • Data Collection: Record the animal's behavior for a set duration (e.g., 30 minutes) using the video camera and tracking software.

  • Data Analysis:

    • Locomotor Activity: Quantify the total distance traveled, average velocity, and time spent in different zones of the arena (e.g., center vs. periphery).

    • Stereotypy: Manually score stereotyped behaviors (e.g., sniffing, head weaving, circling) using a time-sampling method (e.g., scoring the predominant behavior every 60 seconds). Alternatively, some advanced tracking software can analyze the repetitiveness of movement patterns.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Protocol 2: Assessment of this compound-Induced Ataxia

Objective: To quantify the degree of motor incoordination induced by this compound.

Apparatus:

  • A grid floor apparatus (e.g., a standard operant chamber with a floor of parallel metal rods).[5]

  • A stopwatch.

Procedure:

  • Acclimatization: Acclimate animals to the testing room as described above.

  • Drug Administration: Administer this compound or vehicle.

  • Test Initiation: At a specified time post-injection (e.g., 15 minutes), place the animal on the grid floor.[5]

  • Data Collection: For a fixed period (e.g., 5 minutes), count the number of times the animal's paw slips between the rods ("paw slips" or "foot faults").[5]

  • Data Analysis: Compare the number of paw slips between the this compound-treated and vehicle-treated groups. A higher number of slips indicates a greater degree of ataxia.[5]

  • Cleaning: Clean the apparatus between animals.

Visualizations

Gacyclidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx (Blocked) NMDA_R->Ca_ion Allows This compound This compound This compound->NMDA_R Blocks Channel PI3K PI3K Ca_ion->PI3K Activates CREB CREB Ca_ion->CREB Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Altered) mTOR->Gene_Expression Regulates Translation CREB->Gene_Expression Regulates Transcription

Caption: this compound's NMDA Receptor Antagonism and Downstream Signaling.

Experimental_Workflow start Start: Hypothesis Formulation animal_prep Animal Acclimatization & Habituation start->animal_prep drug_admin This compound/Vehicle Administration animal_prep->drug_admin behavioral_testing Behavioral Testing (e.g., Open Field, MWM) drug_admin->behavioral_testing data_collection Data Collection (Automated & Manual) behavioral_testing->data_collection data_analysis Data Analysis (Statistical Comparison) data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End: Conclusion interpretation->end Troubleshooting_Workflow start Observe Unexpected Behavioral Side Effect identify Identify the Specific Side Effect (e.g., Ataxia, Stereotypy) start->identify is_severe Is the effect severe enough to invalidate the experiment? identify->is_severe adjust_dose Reduce this compound Dose is_severe->adjust_dose Yes refine_protocol Refine Behavioral Scoring/Protocol is_severe->refine_protocol No adjust_time Adjust Timing of Behavioral Testing adjust_dose->adjust_time consider_alt Consider Alternative Behavioral Paradigm adjust_dose->consider_alt re_evaluate Re-evaluate Behavioral Phenotype adjust_time->re_evaluate refine_protocol->re_evaluate re_evaluate->is_severe Problem Persists continue_exp Continue Experiment with Modified Protocol re_evaluate->continue_exp Problem Resolved

References

Gacyclidine in Patch-Clamp Recordings: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using gacyclidine in patch-clamp recordings. The information is presented in a direct question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

General & Setup Issues

Q1: My gigaohm seal is unstable or I'm having difficulty achieving a seal after adding this compound to the bath.

A1: this compound itself is unlikely to be the primary cause of seal instability. This issue often stems from fundamental patch-clamp problems that can be exacerbated by the addition of any compound to the recording solution.

  • Pipette Preparation: Ensure your pipettes are properly fire-polished and have the appropriate resistance (typically 4-8 MΩ) for the cells you are patching.[1] Dirty pipettes can also be a culprit, so always use a fresh, clean pipette for each cell.[1]

  • Cell Health: Unhealthy cells are a common reason for failing to achieve a stable seal.[1] Ensure your cells are well-oxygenated and that the pH and osmolarity of your artificial cerebrospinal fluid (aCSF) and internal solutions are correct.[1]

  • Mechanical Stability: Vibrations can prevent a stable seal. Check that your anti-vibration table is functioning correctly and that there are no mechanical bridges, such as taut cables, connecting your rig to surrounding furniture.[2]

  • Perfusion System: Ensure your perfusion system is not introducing bubbles or excessive flow rates, which can dislodge the pipette. The flow of aCSF should typically be between 1 to 1.5 mL per minute.[1]

Drug Application & Recording Issues

Q2: The blocking effect of this compound is highly variable between cells.

A2: This is a common issue with open-channel blockers like this compound, as their effect is use-dependent. The degree of block will depend on the activation state of the NMDA receptors.

  • Consistent Activation Protocol: To ensure comparable results, you must use a consistent and reproducible method to activate the NMDA receptors. This can be achieved by applying a fixed concentration of glutamate (B1630785) and glycine (B1666218) for a defined period.

  • Pre-application of Agonist: Ensure that the NMDA receptors are activated before or during the application of this compound. As an open-channel blocker, this compound requires the channel to be open to bind and exert its inhibitory effect.

  • Voltage Protocol: The voltage protocol used can influence the block. As NMDA receptors are voltage-dependent (due to Mg2+ block), ensure you are holding the cell at a consistent depolarized potential to relieve this block and allow for channel opening.

Q3: I am observing a slow onset or incomplete washout of the this compound effect.

A3: The kinetics of this compound binding and unbinding can lead to slow onset and washout.

  • Perfusion System Efficiency: Check the efficiency of your perfusion system. A slow exchange of solutions in the recording chamber will lead to slow onset and washout. Ensure the inflow and outflow are positioned for optimal solution exchange around the cell.

  • Binding Kinetics: Be aware that this compound's binding and unbinding rates may be inherently slow. You may need to perfuse for an extended period to reach a steady-state block and for a similarly extended period to achieve full washout.

  • "Trapping" Effect: Like other open-channel blockers, this compound can become "trapped" within the ion channel pore when the channel closes. This can significantly slow down the washout process. To facilitate washout, you may need to repeatedly activate the NMDA receptors in a drug-free solution to allow the trapped this compound to escape.

Q4: I suspect this compound is having off-target effects. How can I confirm this?

A4: While this compound is a known NMDA receptor antagonist, like many pharmacological agents, it may have effects on other ion channels at higher concentrations.

  • Isolate Other Currents: Design experiments to isolate other potential target currents, such as voltage-gated sodium, potassium, or calcium channels. Use specific blockers for these channels to see if the observed effect of this compound is altered.

  • Concentration-Response Curve: Perform a detailed concentration-response curve. Off-target effects often occur at higher concentrations. If you see effects at concentrations significantly higher than the known IC50 for NMDA receptors, it may indicate off-target activity.

  • Control Experiments: In cells that do not express NMDA receptors, apply this compound and observe if any changes in membrane properties or other currents occur.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound. Note that these values can vary depending on the specific NMDA receptor subunit composition and experimental conditions.

ParameterValueReceptor SubtypeNotes
IC₅₀ ~0.1 - 1 µMNMDAThe concentration at which 50% of the maximal inhibitory effect is observed. This can vary with the subunit composition of the NMDA receptor.
Binding Type Non-competitiveNMDAThis compound binds to a site within the ion channel pore, distinct from the glutamate or glycine binding sites.
State Dependence Open-channel blockerNMDARequires the channel to be in an open state to bind and block ion flow.

Key Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess this compound Block

  • Cell Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.

  • Solutions:

    • External Solution (aCSF): Containing standard physiological concentrations of ions. Ensure it is continuously bubbled with 95% O₂ / 5% CO₂.[1]

    • Internal Solution: A cesium-based internal solution is often used to block potassium channels and improve voltage-clamp quality. Include EGTA to chelate calcium.[3]

    • Agonist Solution: Prepare aCSF containing a known concentration of NMDA and the co-agonist glycine (e.g., 100 µM NMDA and 10 µM glycine).

    • This compound Solution: Prepare a range of concentrations of this compound in the agonist solution.

  • Recording Setup:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.

  • Experimental Procedure:

    • Obtain a stable baseline recording of the NMDA-evoked current by applying the agonist solution for a short duration (e.g., 2-5 seconds).

    • After establishing a stable baseline, co-apply the this compound solution with the agonists.

    • Observe the reduction in the evoked current. The percentage of block can be calculated as: (1 - (I_this compound / I_baseline)) * 100.

    • To test for use-dependency, vary the frequency of agonist application in the presence of this compound.

    • For washout, perfuse with the drug-free agonist solution. Repeated agonist applications may be necessary to facilitate the unbinding of trapped this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cell Prepare Cells/Slices establish_patch Establish Whole-Cell Configuration prep_cell->establish_patch prep_solutions Prepare Solutions (aCSF, Internal, Drug) prep_solutions->establish_patch set_voltage Set Holding Potential (e.g., +40 mV) establish_patch->set_voltage baseline Record Baseline NMDA Current set_voltage->baseline apply_drug Apply this compound + NMDA/Glycine baseline->apply_drug record_block Record Blocked Current apply_drug->record_block analyze_kinetics Analyze On/Off Rates apply_drug->analyze_kinetics washout Washout with Agonist Solution record_block->washout calc_block Calculate % Block record_block->calc_block washout->baseline Check Recovery washout->analyze_kinetics

Caption: Experimental workflow for assessing this compound block.

nmda_pathway cluster_membrane Cell Membrane nmda_receptor NMDA Receptor ca_ion Ca²⁺ nmda_receptor->ca_ion Influx na_ion Na⁺ nmda_receptor->na_ion Influx glutamate Glutamate glutamate->nmda_receptor Binds glycine Glycine glycine->nmda_receptor Binds (Co-agonist) This compound This compound This compound->nmda_receptor Blocks Pore downstream Downstream Signaling (e.g., CaMKII, CREB) ca_ion->downstream

Caption: this compound's mechanism of action at the NMDA receptor.

References

Technical Support Center: Assessing Blood-Brain Barrier Penetration of Gacyclidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing the blood-brain barrier (BBB) penetration of Gacyclidine and other novel neuroprotective agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the blood-brain barrier penetration of a new compound like this compound?

A1: The initial step involves a preliminary assessment of the compound's physicochemical properties. These properties can provide early insights into its potential to cross the BBB. Key parameters include molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These can be calculated using various in silico models before proceeding to more complex in vitro and in vivo experiments.

Q2: Which in vitro models are recommended for preliminary screening of this compound's BBB permeability?

A2: For initial high-throughput screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective choice to evaluate passive diffusion.[1][2] For a more comprehensive assessment that includes the potential for active transport and efflux, cell-based assays such as the Caco-2 permeability assay or the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDR1-MDCKII) are recommended.[3][4] The MDR1-MDCKII assay is particularly useful for identifying substrates of the P-glycoprotein (P-gp) efflux pump, a key transporter at the BBB.

Q3: How can I definitively measure the concentration of this compound in the brain?

A3: In vivo methods are the gold standard for determining brain penetration. The two primary approaches are:

  • Brain-to-Plasma Concentration Ratio (Kp): This involves administering this compound to a preclinical species (e.g., rat or mouse) and measuring its total concentration in both brain homogenate and plasma at one or more time points.[5]

  • Microdialysis: This technique is considered the gold standard for measuring the unbound drug concentration in the brain's interstitial fluid (ISF), which is the concentration that can interact with therapeutic targets.[6][7] It allows for continuous sampling in awake animals.[6]

Q4: What is the significance of the unbound brain-to-plasma partition coefficient (Kp,uu)?

A4: The Kp,uu is a critical parameter that represents the ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma at steady-state.[8][9] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion. A value significantly less than 1 may indicate active efflux, while a value greater than 1 could suggest active influx.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Problem Potential Cause Recommended Solution
Low Permeability in PAMPA Assay The compound has low lipophilicity or a high polar surface area, limiting passive diffusion.- Confirm the physicochemical properties of this compound. - Use a different artificial membrane composition in the PAMPA assay. - Proceed to cell-based assays to investigate the possibility of active transport.
High Efflux Ratio (>2) in MDR1-MDCKII Assay This compound is likely a substrate of the P-glycoprotein (P-gp) efflux transporter.- Confirm P-gp substrate activity by running the assay with a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction. - Consider chemical modifications to the this compound structure to reduce P-gp substrate activity.
Inconsistent Permeability Values (Papp) - Poor integrity of the cell monolayer. - Compound instability in the assay buffer. - Inaccurate quantification of the compound.- Measure the Transendothelial Electrical Resistance (TEER) of the cell monolayer before and after the experiment to ensure its integrity. - Assess the stability of this compound in the assay buffer over the incubation period. - Validate the analytical method (e.g., LC-MS/MS) for accuracy and precision in quantifying this compound.
In Vivo Study Troubleshooting
Problem Potential Cause Recommended Solution
High Variability in Brain-to-Plasma Ratios (Kp) - Inconsistent timing of sample collection. - Contamination of brain tissue with blood. - Inter-animal physiological differences.- Strictly adhere to the designated time points for sample collection. - Perfuse the animal with saline before brain extraction to remove residual blood. - Increase the number of animals per group to improve statistical power.
Low Recovery in Microdialysis Probe - The probe membrane is not suitable for the compound. - The perfusion flow rate is too high. - The probe is not correctly placed in the target brain region.- Test different microdialysis probes with varying membrane materials and molecular weight cut-offs. - Optimize the perfusion flow rate to allow for adequate equilibration. - Verify the probe placement through histological analysis after the experiment.
Discrepancy Between In Vitro and In Vivo Results - In vitro models may not fully replicate the complexity of the in vivo BBB, including all relevant transporters and metabolic enzymes. - The compound may be metabolized in the liver before reaching the brain, affecting its plasma concentration.- Use a combination of in vitro and in vivo data to build a comprehensive understanding of this compound's BBB penetration. - Conduct pharmacokinetic studies to determine the metabolic stability and plasma protein binding of this compound.

Quantitative Data Summary

Parameter Description Expected Range for CNS-Active Drugs Reference Data (Dizocilpine/MK-801)
LogBB Logarithm of the steady-state brain-to-plasma concentration ratio.> 0Not explicitly found, but in vivo studies show significant brain uptake.[10]
Kp,uu Unbound brain-to-plasma partition coefficient.~ 1 (for passive diffusion)Not explicitly found.
Papp (PAMPA-BBB) Apparent permeability in the Parallel Artificial Membrane Permeability Assay.> 4.0 x 10⁻⁶ cm/s (High Permeability)Not available.
Papp (MDR1-MDCKII) Apparent permeability in the apical to basolateral direction.> 3.0 x 10⁻⁶ cm/s (High Permeability)Not available.
Efflux Ratio (MDR1-MDCKII) Ratio of basolateral-to-apical Papp to apical-to-basolateral Papp.< 2 (Not a P-gp substrate)Not available.
Brain ECF Concentration (Microdialysis) Unbound drug concentration in the brain interstitial fluid.Varies depending on dose.Peak brain ECF concentrations of 6, 14, and 34 nM after systemic injection of 0.05, 0.1, or 0.2 mg/kg, respectively.[11]

Experimental Protocols

Parallel Artificial Membrane Permeability (PAMPA-BBB) Assay

This assay predicts passive, transcellular permeability across the BBB.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine polar brain lipid in dodecane) to form an artificial membrane.[12]

  • Compound Preparation: this compound is dissolved in a buffer solution at a known concentration (e.g., 10 µM).[2]

  • Assay Setup: The filter plate (donor compartment) containing the this compound solution is placed into a 96-well plate (acceptor compartment) containing buffer.

  • Incubation: The plate sandwich is incubated at room temperature for a set period (e.g., 4-18 hours).

  • Quantification: The concentration of this compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The apparent permeability (Papp) is calculated using the following formula:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

MDR1-MDCKII Bidirectional Permeability Assay

This assay determines if a compound is a substrate of the P-gp efflux transporter.

Methodology:

  • Cell Culture: MDR1-MDCKII cells are seeded on permeable supports in a transwell plate and cultured for several days to form a confluent monolayer.[13]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to confirm the integrity of the cell monolayer.

  • Assay Setup: The assay is performed in two directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A). This compound is added to the donor chamber (apical for A-B, basolateral for B-A).

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 1-2 hours).

  • Quantification: Samples are taken from the receiver chamber at specific time points and the concentration of this compound is measured by LC-MS/MS.

  • Calculation:

    • The apparent permeability (Papp) for each direction is calculated.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[3]

In Vivo Brain-to-Plasma Ratio (Kp) Determination

This method measures the extent of total drug accumulation in the brain.

Methodology:

  • Dosing: this compound is administered to animals (e.g., rats) via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (or several time points), blood samples are collected, and the animals are euthanized. The brains are then promptly removed.

  • Sample Processing: Blood is processed to obtain plasma. The brain is homogenized.

  • Quantification: The concentration of this compound in both the plasma and the brain homogenate is determined by LC-MS/MS.

  • Calculation: The Kp value is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma.

In Vivo Microdialysis

This technique measures the unbound concentration of a drug in the brain extracellular fluid (ECF).[7]

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.[7]

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

  • Dosing: this compound is administered systemically.

  • Sample Collection: The dialysate, containing substances that have diffused from the brain ECF across the probe's semipermeable membrane, is collected at regular intervals.

  • Quantification: The concentration of this compound in the dialysate is measured by a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: The unbound concentration in the brain ECF is determined, taking into account the in vivo recovery of the probe.

Visualizations

Experimental_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation in_silico Physicochemical Property Prediction (LogP, PSA, MW) pampa PAMPA-BBB Assay (Passive Permeability) in_silico->pampa Initial Screen mdck MDR1-MDCKII Assay (Active Transport/Efflux) pampa->mdck Mechanistic Insight kp Brain/Plasma Ratio (Kp) (Total Brain Uptake) mdck->kp Confirmation microdialysis Microdialysis (Unbound Brain Concentration) kp->microdialysis Target Engagement

Caption: A typical experimental workflow for assessing the blood-brain barrier penetration of a novel compound.

Signaling_Pathway This compound This compound BBB Blood-Brain Barrier This compound->BBB Penetration NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Antagonist Neuron Neuron Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Blocks Neuroprotection Neuroprotection Calcium_Influx->Neuroprotection Leads to

References

Gacyclidine Stability in Long-Term In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of gacyclidine in long-term in vitro studies. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neuronal communication.[1][2][3] By binding to a site within the ion channel of the NMDA receptor, this compound blocks the influx of calcium ions that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine).[3] This inhibitory action is the basis for its neuroprotective effects, as excessive calcium influx through NMDA receptors can lead to excitotoxicity and neuronal cell death.[1][4][5]

Q2: Are there known stability issues with this compound in aqueous solutions or cell culture media?

A2: While specific long-term stability data for this compound in cell culture media is not extensively documented in peer-reviewed literature, studies on its analog, phencyclidine (PCP), have shown a gradual decrease in concentration in stored biological samples over time, suggesting a potential for instability.[6][7] The chemical structure of this compound, a phencyclidine derivative, may be susceptible to degradation under typical in vitro study conditions (e.g., physiological pH, temperature, and presence of media components).[8] Therefore, researchers should assume that this compound may degrade over the course of long-term experiments and take steps to assess and mitigate this.

Q3: What are the potential consequences of this compound degradation in my experiments?

A3: Degradation of this compound can lead to several experimental confounds:

  • Inaccurate Concentration: The actual concentration of the active compound will be lower than the nominal concentration, leading to an underestimation of its potency or efficacy.

  • Formation of Active or Toxic Metabolites: Degradation products may have their own biological activity, which could interfere with the experimental results or induce unexpected cytotoxicity.

  • Variability in Results: Inconsistent degradation rates between experiments can lead to poor reproducibility of data.

Q4: How can I assess the stability of this compound in my specific cell culture setup?

A4: A stability study should be performed under conditions that mimic your long-term experiments. This typically involves incubating this compound in the complete cell culture medium (including serum and other supplements) at 37°C for the duration of your experiment. Aliquots should be taken at various time points (e.g., 0, 24, 48, 72 hours) and the concentration of this compound should be quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results This compound degradation leading to variable active concentrations.- Prepare fresh this compound stock solutions for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - Perform a stability study to determine the degradation rate in your specific media.[9] - If degradation is significant, consider more frequent media changes with freshly prepared this compound.[10]
Higher than expected cytotoxicity Formation of a toxic degradation product.- Analyze the cell culture medium for the presence of degradation products using LC-MS. - Test the cytotoxicity of the medium that has been pre-incubated with this compound for an extended period.[9]
Loss of compound activity over time Degradation of this compound in the incubator.- Confirm the stability of this compound at 37°C in your cell culture medium using an HPLC-based assay. - If unstable, consider using a more stable analog if available, or replenish the compound with fresh media at regular intervals.[10]
Precipitation of the compound in media Poor solubility of this compound at the working concentration.- Visually inspect the culture medium for any signs of precipitation after adding this compound. - Use a lower final concentration of the compound. - Ensure the concentration of the organic solvent (e.g., DMSO) used for the stock solution is kept to a minimum (typically <0.5%).[10]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound powder

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • 37°C incubator with 5% CO2

  • HPLC system with a suitable column (e.g., C18) and UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in the chosen solvent.

  • Spiking the Medium: Warm the complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is below 0.5%.[10]

  • Incubation and Sampling:

    • Dispense the this compound-spiked medium into sterile microcentrifuge tubes.

    • Immediately take an aliquot and store it at -80°C. This is the T=0 time point.

    • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

    • Collect aliquots at predetermined time points (e.g., 4, 8, 24, 48, 72 hours) and store them at -80°C until analysis.

  • Sample Analysis:

    • Thaw all samples.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

    • The mobile phase composition and detection wavelength should be optimized for this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Data Presentation

Table 1: Stability of this compound in Complete Cell Culture Medium at 37°C

Time (hours)This compound Concentration (µM)% Remaining
010.0100
49.898
89.595
248.585
487.272
726.161

(Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.)

Visualizations

This compound's Mechanism of Action: NMDA Receptor Signaling Pathway

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Binds Glycine Glycine/D-Serine Glycine->NMDAR:gly Binds This compound This compound This compound->NMDAR:channel Blocks Channel Neuroprotection Neuroprotection This compound->Neuroprotection Results in Ca_ion Ca²⁺ NMDAR:channel->Ca_ion Opens Channel Excitotoxicity Excitotoxicity / Neuronal Death Ca_ion->Excitotoxicity Excessive Influx Leads to

Caption: this compound blocks the NMDA receptor ion channel, preventing excitotoxicity.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow start Start: Prepare this compound Stock Solution spike Spike this compound into Pre-warmed Cell Culture Medium start->spike t0 Collect T=0 Sample (Store at -80°C) spike->t0 incubate Incubate at 37°C, 5% CO₂ spike->incubate analyze Analyze this compound Concentration by HPLC/LC-MS t0->analyze sampling Collect Samples at Multiple Time Points incubate->sampling store Store Samples at -80°C sampling->store store->analyze After all samples are collected data Calculate % Remaining vs. Time analyze->data end End: Determine Stability Profile data->end

Caption: Workflow for assessing this compound stability in cell culture media.

References

Mitigating vacuolization observed at high Gacyclidine doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Gacyclidine. The following information is intended to help mitigate cellular vacuolization observed at high doses during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (GK-11) is a psychoactive drug that functions as a non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor.[1] It is a derivative of phencyclidine (PCP) and tenocyclidine (B1683004) (TCP).[1] Its primary therapeutic potential lies in its neuroprotective effects, which have been studied in the context of brain and spinal cord trauma, stroke, and tinnitus.[1][2][3] this compound is thought to exert its neuroprotective effects by reducing the excessive influx of calcium into cells that leads to excitotoxicity. It has been shown to be less neurotoxic than other NMDA receptor antagonists like MK-801, possibly due to its interaction with "non-NMDA" binding sites.[2][3]

Q2: What is the evidence for this compound-induced vacuolization?

Studies in animal models have shown that high doses of this compound can lead to the formation of cytoplasmic vacuoles. Specifically, electron microscopy revealed the presence of a few cytoplasmic or intramitochondrial vacuoles in rats treated with 20 mg/kg of this compound.[2][3] It is important to note that at lower doses (1-10 mg/kg), no necrotic neurons were detected, and the vacuolization observed at high doses is suggested to be a reversible, short-term effect.[2][3]

Q3: What is the hypothesized mechanism of this compound-induced vacuolization?

While the exact mechanism for this compound-induced vacuolization has not been definitively established, a leading hypothesis is related to its chemical properties as a weakly basic compound.[4][5] Many weakly basic drugs can induce vacuolization through a process known as lysosomal trapping.[6] In this process, the uncharged form of the drug crosses the lysosomal membrane. Once inside the acidic environment of the lysosome, the drug becomes protonated (charged) and is unable to diffuse back out. This accumulation leads to an influx of water to maintain osmotic balance, causing the lysosomes to swell and form visible vacuoles.[6]

Troubleshooting Guide

Issue: Observation of significant cytoplasmic vacuolization in cell culture or animal models after treatment with high doses of this compound.

Potential Cause 1: Lysosomotropism

As a weakly basic compound, this compound may be accumulating in acidic organelles like lysosomes, leading to osmotic swelling and vacuole formation.

Suggested Mitigation Strategy:

  • Co-treatment with a V-ATPase inhibitor: The vacuolar H+-ATPase (V-ATPase) is responsible for maintaining the acidic environment of lysosomes.[7][8][9][10] Inhibiting this pump can raise the lysosomal pH, which may reduce the trapping of this compound and subsequently decrease vacuolization.

    • Experimental Agent: Bafilomycin A1 is a potent and specific inhibitor of V-ATPase.[7][8][9][10][11]

    • Experimental Approach: Conduct a dose-response experiment with Bafilomycin A1 in your model system to determine a concentration that reduces vacuolization without causing significant toxicity on its own.

Potential Cause 2: Endoplasmic Reticulum (ER) Stress

High concentrations of certain drugs can induce stress in the endoplasmic reticulum, another potential origin of cytoplasmic vacuoles.

Suggested Mitigation Strategy:

  • Assess ER Stress Markers: Investigate whether this compound treatment leads to the upregulation of ER stress markers such as GRP78, CHOP, or the splicing of XBP1.

  • Chemical Chaperones: If ER stress is confirmed, consider co-treatment with chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA), which are known to alleviate ER stress.

Quantitative Data Summary

The following table summarizes the dose-dependent observation of vacuolization based on available preclinical data.

Dosage (mg/kg, i.v. in rats)Observation of VacuolizationPresence of Necrotic NeuronsReference
1Not detectedNo[2][3]
5Not detectedNo[2][3]
10Not detectedNo[2][3]
20Few cytoplasmic or intramitochondrial vacuoles observed via electron microscopyNo[2][3]

Experimental Protocols

1. Assessment of Vacuolization using Neutral Red Uptake Assay

This assay quantifies the accumulation of the neutral red dye in the lysosomes of viable cells. An increase in neutral red uptake can be indicative of lysosomal proliferation or enlargement (vacuolization).

  • Materials:

    • Cell culture medium

    • 96-well cell culture plates

    • This compound and any mitigating agents

    • Neutral red solution (e.g., 50 µg/mL in culture medium)

    • Destain solution (e.g., 50% ethanol (B145695), 1% acetic acid in water)[12]

    • Microplate reader (540 nm filter)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound, with or without the addition of a potential mitigating agent, for the desired experimental duration (e.g., 24 hours). Include untreated control wells.

    • Remove the treatment medium and incubate the cells with the neutral red solution for 2-3 hours at 37°C.[12][13][14]

    • Wash the cells with PBS to remove excess dye.

    • Add the destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.[12]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of neutral red uptake relative to the control cells.

2. Visualization of Vacuoles by Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of cellular ultrastructure, allowing for the definitive identification and characterization of vacuoles.

  • Materials:

    • Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)

    • Post-fixative (e.g., 1% osmium tetroxide)

    • Dehydration series (graded ethanol)

    • Embedding resin (e.g., Epon)

    • Uranyl acetate (B1210297) and lead citrate (B86180) for staining

    • Ultramicrotome

    • Transmission Electron Microscope

  • Procedure (General Overview):

    • Fix cell pellets or tissue samples in the primary fixative for at least 1 hour.[15][16][17][18]

    • Wash the samples in buffer and post-fix with osmium tetroxide for 1 hour.[15][16][17][18]

    • Dehydrate the samples through a graded series of ethanol concentrations.[15][16][17][18]

    • Infiltrate the samples with embedding resin and polymerize at 60°C.[15][16][17][18]

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome.[15][16][17][18]

    • Stain the sections with uranyl acetate and lead citrate.[15][16][17][18]

    • Examine the sections using a transmission electron microscope to visualize cellular structures and vacuoles.

3. Immunofluorescence Staining for Lysosomal Markers

This technique uses fluorescently labeled antibodies to visualize specific proteins, which can help identify the origin of the vacuoles.

  • Materials:

    • Cells cultured on coverslips

    • Paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

    • Blocking buffer (e.g., PBS with 5% bovine serum albumin)

    • Primary antibody against a lysosomal marker (e.g., anti-LAMP1)

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Seed cells on coverslips and treat with this compound as required.

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody (e.g., anti-LAMP1) for 1 hour at room temperature or overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The co-localization of the fluorescent signal with the vacuoles suggests a lysosomal origin.

Visualizations

Gacyclidine_Vacuolization_Pathway cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) cluster_mitigation Mitigation Strategy Gacyclidine_ext This compound (extracellular) Gacyclidine_int This compound (cytosol) Gacyclidine_ext->Gacyclidine_int Diffusion Gacyclidine_trapped This compound-H+ (trapped) Gacyclidine_int->Gacyclidine_trapped Enters lysosome Vacuole Vacuole (Lysosomal Swelling) H2O H2O H2O->Vacuole Osmotic influx VATPase V-ATPase H_ion H+ VATPase->H_ion Pumps H+ in BafilomycinA1 Bafilomycin A1 BafilomycinA1->VATPase Inhibits

Caption: Hypothesized mechanism of this compound-induced vacuolization and mitigation.

Experimental_Workflow start Start: Observe Vacuolization hypothesis Hypothesize Mechanism (e.g., Lysosomotropism) start->hypothesis mitigation Select Mitigation Strategy (e.g., V-ATPase inhibitor) hypothesis->mitigation experiment In Vitro / In Vivo Experiment (this compound +/- Inhibitor) mitigation->experiment assessment Assess Vacuolization experiment->assessment quantify Quantify: Neutral Red Assay assessment->quantify visualize Visualize: TEM, Immunofluorescence assessment->visualize analysis Data Analysis quantify->analysis visualize->analysis conclusion Conclusion: Mitigation Efficacy analysis->conclusion

Caption: Experimental workflow for mitigating this compound-induced vacuolization.

References

Challenges in translating Gacyclidine research to clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gacyclidine. The information is designed to address specific issues that may be encountered during preclinical and clinical research, with a focus on the challenges of translating promising preclinical findings into successful clinical trials.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Issue 1: Inconsistent or Lack of Efficacy in Preclinical Models

Question: My in vivo experiments with this compound are showing variable or no neuroprotective effects, despite promising in vitro data. What could be the cause?

Answer:

Several factors can contribute to this discrepancy. Consider the following troubleshooting steps:

  • Timing of Administration: Preclinical studies have shown that the therapeutic window for this compound is critical. Optimal neuroprotection is often achieved when the drug is administered within 10 to 30 minutes after the initial injury.[1] Delays in administration can significantly reduce its efficacy.

  • Dosage: The effective dose of this compound can vary depending on the animal model and the type of injury. A dose-range study in a rat spinal cord contusion model suggested that 1 mg/kg was the most effective dose for promoting functional recovery.[2] Higher doses do not necessarily correlate with better outcomes and may introduce side effects.

  • Animal Model Selection: The choice of animal model is crucial and should closely mimic the clinical indication. For instance, in spinal cord injury research, a contusion model is often used to simulate human SCI.[2] For traumatic brain injury, models like weight drop injury or fluid percussion injury are common. The specific pathophysiology of the chosen model will influence the drug's effect.

  • Prolonged Treatment: Counterintuitively, a prolonged treatment regimen with this compound may be less effective than a single dose.[2] Continuous blockade of NMDA receptors might interfere with normal physiological processes necessary for recovery.

Issue 2: Unexpected Adverse Events in Animal Models

Question: I am observing adverse effects in my animal models treated with this compound that were not anticipated based on its reported safety profile. How should I proceed?

Answer:

While this compound is reported to be less neurotoxic than other NMDA receptor antagonists like MK-801, dose-dependent side effects can occur.

  • Dose-Related Effects: At higher doses (e.g., 20 mg/kg in rats), cytoplasmic or intramitochondrial vacuoles have been observed, although no necrotic neurons were detected.[3] Signs of drowsiness have been noted at 0.01mg/kg and stupor at 0.05mg/kg in human volunteers.[3] Carefully review your dosing regimen.

  • Cardiovascular Effects: Transient increases in systolic and diastolic blood pressure and heart rate have been reported in humans.[3] Monitor cardiovascular parameters in your animal models, especially at higher doses.

  • Behavioral Changes: Monitor for any behavioral changes such as sedation, tremors, or excitation, which have been observed in a dose-dependent manner in preclinical studies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the translation of this compound research from preclinical to clinical phases.

General

Question 1: What is the primary mechanism of action of this compound?

Answer: this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It blocks the ion channel of the receptor, thereby inhibiting the influx of calcium and other ions that can lead to excitotoxicity and neuronal cell death following an injury to the central nervous system.

Preclinical Research

Question 2: What are the key preclinical findings that supported the clinical development of this compound?

Answer: Preclinical studies in various animal models demonstrated the neuroprotective effects of this compound. In rat models of spinal cord injury, it was shown to reduce lesion size and improve functional recovery.[1][2] Similarly, in traumatic brain injury models, this compound improved behavioral outcomes and neuronal survival. A key advantage highlighted in these studies was its lower neurotoxicity compared to other NMDA receptor antagonists.

Clinical Trials & Translational Challenges

Question 3: Why did the clinical trial for this compound in tinnitus (OTO-313) fail to meet its primary endpoint?

Answer: The Phase 2 clinical trial of OTO-313 (a sustained-exposure formulation of this compound) for tinnitus did not demonstrate a significant treatment benefit over placebo.[4] A primary reason cited for this was an unexpectedly high placebo response.[4] Both the OTO-313 and placebo groups showed similar reductions in tinnitus symptoms.[4]

Question 4: What were the outcomes of the clinical trials for this compound in Traumatic Brain Injury (TBI)?

Answer: A multicenter, double-blind, pilot clinical trial in patients with acute TBI suggested a potential beneficial long-term effect of this compound at a total dose of 0.04mg/kg (administered as two 0.02mg/kg injections).[5] However, the study also found that the patient's outcome was largely determined by predefined prognostic factors such as the initial Glasgow Coma Scale score and initial CT-scan score.[5] No significant difference was found in the primary efficacy endpoint (Glasgow Outcome Scale) among the different dose groups and placebo.[3]

Question 5: What were the findings of the this compound clinical trial for Spinal Cord Injury (SCI)?

Question 6: What are the known adverse events of this compound in humans?

Answer: In the TBI clinical trial, 181 serious adverse events were reported, but only 10 were considered drug-related.[5] A Phase 1 study in volunteers showed transient, dose-dependent central side effects, including drowsiness at 0.01mg/kg and stupor at 0.05mg/kg.[3] Transient increases in blood pressure and heart rate were also observed.[3] In the OTO-313 tinnitus trials, the treatment was generally well-tolerated with a similar incidence of adverse events compared to placebo.[4][8] The most common adverse events were related to the ear (tinnitus, vertigo) or infections (common cold, etc.).[8]

Question 7: What are the key challenges in translating NMDA receptor antagonist research to the clinic?

Answer: A major challenge is balancing the neuroprotective effects with the potential for adverse events. Blocking NMDA receptors, which are crucial for normal synaptic function, can lead to psychotomimetic effects, cognitive impairment, and other central nervous system side effects.[9] Furthermore, discrepancies between preclinical and clinical results are common, which can be attributed to factors such as:

  • Pharmacokinetic differences between animal species and humans.

  • The complexity of neurodegenerative disorders and the heterogeneity of patient populations.

  • The use of preclinical models that may not fully recapitulate the human disease or injury.

  • The difficulty in defining an optimal therapeutic window for administration in a clinical setting.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in Spinal Cord Injury (Rat Models)

Animal ModelThis compound DoseTiming of AdministrationKey OutcomesReference
Spinal Cord Contusion1 mg/kg (IV)10 minutes post-injuryReduced time to full locomotor recovery by half[2]
Photochemical Spinal Cord Lesion1, 2.5, or 5 mg/kg10 minutes post-injuryImproved walking recovery and preservation of spinal cord tissue; 1 mg/kg showed the most homogeneous and greater recovery[1]
Photochemical Spinal Cord Lesion1 mg/kg10, 30, 60, and 120 minutes post-injuryBetter and more homogeneous recovery when administered at 10 and 30 minutes post-injury[1]

Table 2: Overview of this compound Clinical Trial Outcomes

IndicationTrial PhaseThis compound Formulation/DoseKey FindingsReference
Traumatic Brain InjuryPilotIntravenous; 2x0.005mg/kg, 2x0.01mg/kg, or 2x0.02mg/kgNo significant overall difference in Glasgow Outcome Scale. A logistic regression model suggested a beneficial long-term effect in the 0.04mg/kg (2x0.02mg/kg) group. Patient outcome was strongly influenced by initial injury severity.[3][5]
TinnitusPhase 2OTO-313 (sustained-exposure intratympanic injection)Did not meet primary endpoint. No significant difference in Tinnitus Functional Index (TFI) responders between OTO-313 and placebo, largely due to a high placebo response.[4]
Spinal Cord InjuryPhase 2Intravenous (escalating doses)No significant overall improvement in neurological outcome. A non-significant trend for increased motor function was observed in patients with incomplete cervical SCI.[6]

Table 3: Pharmacokinetic Parameters of this compound in Rats

EnantiomerAdministrationt(1/2)alphat(1/2)betaClearance (ml/min per kg)Volume of Distribution (Vdbeta; l/kg)Protein Binding (%)Reference
(+)-gacyclidine1.25 mg/kg (IV)~9 min~90 min2913890[10]
(-)-gacyclidine1.25 mg/kg (IV)~9 min~90 min2754089[10]

Experimental Protocols

Preclinical Model: Rat Spinal Cord Contusion Injury

  • Objective: To evaluate the neuroprotective efficacy of this compound in a model that mimics human spinal cord injury.

  • Animal Model: Adult female Sprague-Dawley rats.

  • Injury Induction: A standardized contusion injury is induced at a specific thoracic spinal cord level using a weight-drop device. This creates a reproducible lesion characterized by a central necrotic and hemorrhagic core surrounded by a penumbra of damaged but potentially salvageable tissue.

  • Drug Administration: this compound (e.g., 1 mg/kg) or placebo is administered intravenously (IV) via the tail vein at a specific time point after the injury (e.g., 10 minutes).

  • Outcome Measures:

    • Behavioral Assessment: Locomotor function is assessed at regular intervals using a standardized rating scale (e.g., the Basso, Beattie, Bresnahan (BBB) locomotor rating scale).

    • Histological Analysis: At the end of the study period, spinal cord tissue is harvested, sectioned, and stained to assess the extent of the lesion, including the size of the cystic cavity and the degree of astrogliosis.

  • Reference: [2]

Clinical Trial: this compound in Acute Traumatic Brain Injury

  • Objective: To assess the safety and efficacy of intravenous this compound for improving neurological and functional recovery after acute TBI.

  • Study Design: A multicenter, prospective, randomized, placebo-controlled, double-blind study.

  • Patient Population: Patients aged 18-65 with a closed cranial trauma and an initial Glasgow Coma Scale (GCS) score of 4 to 8.

  • Intervention: Four parallel groups received two IV injections: placebo, 2x0.005mg/kg, 2x0.01mg/kg, or 2x0.02mg/kg of this compound. The first dose was administered within 2 hours of the trauma, and the second dose 4 hours later.

  • Primary Efficacy Endpoint: Glasgow Outcome Scale (GOS) at day 90 and day 365.

  • Safety Assessments: Physical examination, cardiovascular parameters, blood chemistry, hematology, ECG, and neuropsychological changes.

  • Reference: [3][5]

Mandatory Visualization

Gacyclidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity This compound This compound This compound->NMDA_Receptor Blocks Channel (Non-competitive)

Caption: this compound's Mechanism of Action

Translational_Workflow Preclinical_Research Preclinical Research (In Vitro & In Vivo) Promising_Results Promising Efficacy & Good Safety Profile in Animal Models Preclinical_Research->Promising_Results Clinical_Trial_Design Phase I/II Clinical Trial Design Promising_Results->Clinical_Trial_Design Human_Trials Human Clinical Trials (TBI, SCI, Tinnitus) Clinical_Trial_Design->Human_Trials Challenges Translational Challenges Human_Trials->Challenges Outcomes Inconclusive Efficacy or Failure (High Placebo, Confounding Factors) Challenges->Outcomes

Caption: this compound Translational Research Workflow

Logical_Relationship cluster_preclinical Preclinical Evidence cluster_clinical Clinical Outcome cluster_reasons Potential Reasons for Discrepancy Animal_Efficacy Neuroprotection in Animal Models Human_Efficacy Lack of Significant Benefit in Humans Animal_Efficacy->Human_Efficacy Failed Translation PK_PD Pharmacokinetic/ Pharmacodynamic Differences Human_Efficacy->PK_PD Placebo High Placebo Effect Human_Efficacy->Placebo Heterogeneity Patient Heterogeneity & Confounding Factors Human_Efficacy->Heterogeneity Model_Limitations Limitations of Animal Models Human_Efficacy->Model_Limitations

Caption: Preclinical to Clinical Translation Gap

References

Gacyclidine dose-response curve analysis in neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gacyclidine Dose-Response Curve Analysis in Neuronal Cultures. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phencyclidine derivative that acts as a neuroprotective agent.[1][2] Its primary mechanism is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3] It binds to a site within the receptor's ion channel, thereby blocking the influx of calcium (Ca²⁺) and other cations that, in excess, can trigger excitotoxic neuronal death.[4][5]

Q2: What are the typical effective concentrations of this compound for neuroprotection in primary neuronal cultures?

In primary cortical cultures, this compound has been shown to prevent glutamate-induced neuronal death at concentrations ranging from 0.1 to 5.0 µM.[1][2] The optimal concentration can vary depending on the neuronal cell type, culture age, and the specific excitotoxic insult being modeled.

Q3: Does this compound have other binding sites besides the NMDA receptor?

Yes, when its interaction with NMDA receptors is prevented, this compound has been observed to bind to "non-NMDA" sites, which are primarily located in the cerebellum on the dendritic tree of Purkinje cells.[1][2][3] This secondary binding may contribute to its lower neurotoxicity profile compared to other NMDA receptor antagonists like MK-801.[1][2]

Q4: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in a vehicle like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of the vehicle in the cell culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.[6] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Issue / Observation Potential Cause Recommended Solution
Inconsistent or No Neuroprotective Effect Suboptimal Drug Concentration: The concentration range may be too high or too low for your specific model.Perform a broad-range dose-response curve (e.g., 10 nM to 100 µM) to identify the effective range. Studies show efficacy between 0.1 and 5.0 µM in cortical cultures.[1][2]
Timing of Administration: this compound was added too late relative to the excitotoxic insult.For optimal protection, administer this compound before or concurrently with the excitotoxic agent (e.g., glutamate (B1630785) or NMDA).[1][2]
Poor Neuronal Culture Health: Unhealthy or stressed neurons may not respond predictably to treatment.Ensure optimal culture conditions. Assess baseline viability and morphology before starting the experiment.
High Variability Between Replicates Uneven Cell Plating: Inconsistent cell density across wells leads to variable results.Ensure a homogenous single-cell suspension before plating. Plating at a sufficient density can reduce variability.[6]
Assay Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, affecting cell health and compound concentration.Avoid using the outer wells of the plate for data collection. Fill them with sterile phosphate-buffered saline (PBS) or medium to minimize evaporation.
Inaccurate Pipetting: Errors during serial dilutions or reagent addition.Use calibrated pipettes and proper technique. Prepare master mixes of reagents to add to replicate wells.
Unexpected Toxicity at Low Concentrations Contamination: The this compound stock or culture medium may be contaminated.Filter-sterilize all solutions. Routinely test cultures for mycoplasma contamination.
Vehicle (e.g., DMSO) Toxicity: The final concentration of the solvent in the culture medium is too high.Prepare a vehicle control group. Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[6]
Extended Incubation: Prolonged exposure to NMDA antagonists can sometimes be detrimental to neuronal survival.[7]Optimize the incubation time. Transient exposure may be sufficient to confer protection without inducing long-term toxicity.[7]
Dose-Response Curve is Flat or Biphasic Compound Solubility Issues: this compound may precipitate at higher concentrations in aqueous culture medium.Visually inspect the medium in wells with the highest concentrations for any precipitate. If needed, adjust the solvent or preparation method.
Off-Target Effects: At high concentrations, this compound may interact with other cellular targets, leading to complex biological responses.Focus on the concentration range relevant to NMDA receptor antagonism. Acknowledge that biphasic responses can occur and may indicate multiple mechanisms of action.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on published research.

Parameter Value Context Reference
Binding Affinity ((-)enantiomer) 2.5 nMAffinity for the NMDA receptor, similar to dizocilpine (B47880) (MK-801).[1][2]
Binding Affinity ((+)enantiomer) ~25 nM10 times lower affinity for the NMDA receptor compared to the (-)enantiomer.[1][2]
Effective Neuroprotective Concentration 0.1 - 5.0 µMConcentration range shown to prevent glutamate-induced neuronal death in primary cortical cultures.[1][2]
IC₅₀ (vs. MK-801 on NR1a/NR2B receptors) Six-fold lower IC₅₀ than MK-801Indicates higher potency on NR2B-containing NMDA receptors.[8]

Experimental Protocols

Protocol 1: Induction of Glutamate-Mediated Excitotoxicity

This protocol describes a general method for inducing excitotoxicity in primary neuronal cultures, a prerequisite for testing the neuroprotective effects of this compound.

  • Culture Preparation: Plate primary neurons (e.g., cortical or hippocampal) at a suitable density in 96-well microplates and culture until mature (typically 7-14 days in vitro).

  • Medium Change: Gently replace the existing culture medium with a pre-warmed, serum-free experimental buffer (e.g., Locke's solution).

  • This compound Pre-treatment: Add this compound from a concentrated stock solution to the appropriate wells to achieve the desired final concentrations for the dose-response curve. Include a "vehicle only" control group. Incubate for 30-60 minutes at 37°C.

  • Glutamate Challenge: Add a concentrated solution of L-glutamic acid to all wells except the "no-toxin" control group. The final concentration of glutamate must be optimized for your culture system (a typical starting point is 20-100 µM) to induce significant but not complete cell death.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired duration (e.g., 24 hours).

Protocol 2: Assessment of Neuronal Viability via Calcein AM Assay

This protocol measures cell viability by quantifying the number of live cells following the excitotoxicity experiment.

  • Reagent Preparation: Prepare a working solution of Calcein AM (e.g., 1 µM) in a physiologically compatible buffer like D-PBS.

  • Medium Removal: Carefully aspirate the culture medium from all wells of the 96-well plate.

  • Staining: Add 100 µL of the Calcein AM working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Quantification: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

  • Data Analysis: Background-subtract the fluorescence values. Normalize the data by setting the "no-toxin" control as 100% viability and the "toxin only" control as the baseline for cell death. Plot the normalized viability against the logarithm of this compound concentration and fit a dose-response curve to calculate the EC₅₀ value.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to this compound experiments.

Gacyclidine_Mechanism cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor Channel Pore Ca_ion Ca²⁺ Influx NMDA_Receptor:f1->Ca_ion Opens Glutamate Glutamate Glutamate->NMDA_Receptor:f0 Binds & Activates This compound This compound This compound->NMDA_Receptor:f1 Blocks Pore (Non-competitive) Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excess leads to

Caption: this compound's non-competitive antagonism of the NMDA receptor.

Experimental_Workflow A 1. Plate & Culture Primary Neurons B 2. Prepare this compound Serial Dilutions A->B C 3. Pre-treat Cultures with this compound B->C D 4. Induce Excitotoxicity (e.g., with Glutamate) C->D E 5. Incubate (e.g., 24 hours) D->E F 6. Perform Cell Viability Assay E->F G 7. Analyze Data & Plot Dose-Response Curve F->G

Caption: Workflow for this compound dose-response curve analysis.

Troubleshooting_Logic Start Inconsistent Dose-Response Results Check_Plating Is cell plating density uniform across wells? Start->Check_Plating Check_Timing Is drug administration timing optimal relative to insult? Start->Check_Timing Check_Controls Are vehicle & toxin controls behaving as expected? Start->Check_Controls Sol_Plating ACTION: Optimize cell plating protocol. Use consistent technique. Check_Plating->Sol_Plating No Sol_Timing ACTION: Test different pre-incubation times before insult. Check_Timing->Sol_Timing No Sol_Controls ACTION: Verify reagent concentrations. Check for contamination. Check_Controls->Sol_Controls No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the Neurotoxicity of Gacyclidine and MK-801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic profiles of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: Gacyclidine (GK-11) and Dizocilpine (MK-801). While both compounds are potent NMDA receptor blockers with neuroprotective potential in certain contexts, their propensity to induce neuronal damage differs significantly. This document synthesizes experimental data to highlight these differences, offering insights for researchers in neuropharmacology and drug development.

At a Glance: Key Differences in Neurotoxicity

This compound has consistently demonstrated a substantially lower neurotoxic potential compared to MK-801. While MK-801 is known to induce neuronal vacuolization and necrosis, particularly in the retrosplenial and posterior cingulate cortices, this compound appears largely devoid of these effects at comparable and even higher doses.

Quantitative Comparison of Neurotoxic Effects

The following tables summarize quantitative data from various studies, illustrating the divergent neurotoxic profiles of this compound and MK-801. It is important to note that the data are compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: In Vivo Neurotoxicity

ParameterThis compoundMK-801SpeciesKey Findings
Neuronal Necrosis No necrotic neurons observed at 1, 5, 10, or 20 mg/kg (i.v.)[1][2]Necrotic neurons evident at 5 and 10 mg/kg (s.c.)[2]RatThis compound did not induce neuronal death at high doses, whereas MK-801 caused dose-dependent necrosis.
Neuronal Vacuolization Few cytoplasmic or intramitochondrial vacuoles at 20 mg/kg (i.v.)[1][2]Vacuoles in 50% of animals at 0.5 mg/kg and 100% at 1.0 mg/kg (s.c.)[3]MouseMK-801 induces vacuolization at significantly lower doses than this compound.
Irreversible Neuronal Degeneration Not reportedObserved at 10 mg/kg (s.c. or i.p.)MouseHigh doses of MK-801 can lead to permanent neuronal damage.

Table 2: In Vitro Neurotoxicity

ParameterThis compoundMK-801Assay SystemKey Findings
Neuronal Viability (MTT Assay) Not explicitly quantified in comparative studies, but noted as non-toxic to neurons.Significant reduction in neuronal viability at 100 µM and 200 µM.Primary Neuronal CulturesMK-801 demonstrates clear dose-dependent cytotoxicity in vitro.
Neuronal Apoptosis Not explicitly quantified in comparative studies.Induces apoptosis in 30-40% of neurons at 1-10 µM over 48h.Cortical CulturesMK-801 can trigger programmed cell death in cultured neurons.

Table 3: Receptor Binding Affinity

CompoundAffinity (Ki or IC50)ReceptorKey Findings
This compound ((-)GK11)2.5 nMNMDA ReceptorThe active enantiomer of this compound has a high affinity for the NMDA receptor, comparable to MK-801.[1][2]
MK-801~2.5 nMNMDA ReceptorMK-801 is a high-affinity NMDA receptor antagonist.[1][2]
This compound ((+)GK11)~25 nMNMDA ReceptorThe (+) enantiomer of this compound has a 10-fold lower affinity.[1][2]

Mechanisms of Neurotoxicity and Neuroprotection

The disparity in the neurotoxic effects of this compound and MK-801 can be attributed to their distinct interactions with NMDA receptors and other cellular targets.

MK-801 Neurotoxicity: The neurotoxic effects of MK-801 are primarily linked to its blockade of NMDA receptors, which paradoxically leads to a cascade of detrimental events in specific neuronal populations. The proposed mechanism involves the induction of oxidative and nitrosative stress. Blockade of NMDA receptors can lead to an overactivation of other neurotransmitter systems, resulting in increased production of reactive oxygen species (ROS) and nitric oxide (NO). This oxidative stress damages cellular components, including mitochondria, and can trigger apoptotic cell death pathways involving caspase activation.

MK801_Neurotoxicity_Pathway MK801 MK-801 NMDAR_Block NMDA Receptor Blockade MK801->NMDAR_Block Oxidative_Stress Oxidative & Nitrosative Stress NMDAR_Block->Oxidative_Stress ROS_NO ↑ ROS & NO Production Oxidative_Stress->ROS_NO Mito_Dysfunction Mitochondrial Dysfunction ROS_NO->Mito_Dysfunction Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Apoptosis Neuronal Apoptosis & Necrosis Caspase_Activation->Apoptosis Gacyclidine_Neuroprotection_Pathway This compound This compound Extrasynaptic_NMDAR_Block Preferential Blockade of Extrasynaptic NMDARs This compound->Extrasynaptic_NMDAR_Block Non_NMDA_Binding Interaction with 'non-NMDA' Sites This compound->Non_NMDA_Binding ROS_Inhibition Inhibition of Hydroxyl Radical Production This compound->ROS_Inhibition Reduced_Toxicity Reduced Neurotoxicity Extrasynaptic_NMDAR_Block->Reduced_Toxicity Non_NMDA_Binding->Reduced_Toxicity ROS_Inhibition->Reduced_Toxicity Experimental_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment Animal_Model Animal Model (Rat/Mouse) Drug_Admin Drug Administration (this compound/MK-801) Animal_Model->Drug_Admin Tissue_Collection Brain Tissue Collection & Fixation Drug_Admin->Tissue_Collection Histology Histological Staining (H&E, Fluoro-Jade B) Tissue_Collection->Histology Microscopy Microscopic Analysis & Quantification of Damage Histology->Microscopy Neuronal_Culture Primary Neuronal Culture Compound_Treatment Compound Treatment (this compound/MK-801) Neuronal_Culture->Compound_Treatment Viability_Assay Viability Assays (MTT, LDH) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (Caspase-3, Nuclear Staining) Compound_Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

A Comparative Analysis of Gacyclidine and Cerestat for Neuroprotection in Experimental Spinal Cord Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary injury cascades following a primary traumatic spinal cord injury (SCI) significantly contribute to tissue loss and functional deficit. A key mechanism in this secondary phase is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This has led to the investigation of NMDA receptor antagonists as a therapeutic strategy. This guide provides a detailed comparison of two such non-competitive NMDA receptor antagonists, Gacyclidine (GK-11) and Cerestat (Aptiganel; CNS-1102), based on their performance in preclinical SCI models.

Mechanism of Action: Targeting Glutamate (B1630785) Excitotoxicity

Both this compound and Cerestat are uncompetitive antagonists of the NMDA receptor. Following a spinal cord injury, excessive glutamate is released into the synaptic cleft, leading to prolonged activation of NMDA receptors. This causes a massive influx of calcium ions (Ca²⁺) into neurons, triggering a cascade of neurotoxic events, including the activation of proteases, lipases, and endonucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal apoptosis and necrosis. By binding within the ion channel of the NMDA receptor, this compound and Cerestat block this excessive influx of Ca²⁺, thereby mitigating the downstream neurotoxic cascade.[1][2][3]

This compound, a phencyclidine derivative, has been shown to bind to NMDA receptors and may also interact with "non-NMDA" binding sites, which could contribute to its neuroprotective profile and potentially lower neurotoxicity compared to other antagonists like MK-801.[2]

NMDA_Receptor_Excitotoxicity_Pathway SCI Spinal Cord Injury Glutamate Excess Glutamate Release SCI->Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Enzymes Activation of Proteases, Lipases, Endonucleases Ca_Influx->Enzymes Mito Mitochondrial Dysfunction Ca_Influx->Mito Apoptosis Neuronal Apoptosis & Necrosis Enzymes->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Mito->Apoptosis ROS->Apoptosis Drugs This compound / Cerestat Drugs->NMDAR Block

Caption: NMDA receptor-mediated excitotoxicity pathway after SCI.

Performance Comparison in Rat SCI Models

A direct comparative study by Feldblum et al. (2000) evaluated the neuroprotective efficacy of this compound, Cerestat, and Dizocilpine (MK-801) in a rat spinal cord contusion model. The findings indicated that this compound was the most effective agent. In contrast, Cerestat and Dizocilpine treatments resulted in only a partial and delayed neuroprotective effect.[3]

While specific quantitative data from this direct comparison is limited in the available literature, data from other preclinical studies on this compound allows for a more detailed presentation of its efficacy. Quantitative data for Cerestat in spinal cord injury models is not as readily available, reflecting a disparity in the research focus for this specific indication.

Quantitative Data Summary

Table 1: this compound Performance in Rat SCI Models

Study (Model) Treatment Protocol Key Quantitative Outcomes Reference
Gaviria et al., 2000 (Photochemical Lesion) 1, 2.5, or 5 mg/kg IV, 10 min post-SCI Motor Score (Walking): Significantly better recovery in treated groups. 1 mg/kg dose showed greatest and most homogeneous recovery. [4]
Histology: Preservation of a larger undamaged spinal cord area at the lesion epicenter. [4]
Gaviria et al., 2000 (Contusion) 1 mg/kg IV at 10, 30, 60, or 120 min post-SCI Motor Score (Walking): Significantly better recovery (p<0.0125) in the group treated at 10 min vs. untreated animals at day 18. [1]

| | | Histology: Larger undamaged area of spinal cord at the lesion level in the 10 min treatment group (p<0.0125). |[1] |

Table 2: Cerestat (Aptiganel) Performance in Rat SCI Models

Study (Model) Treatment Protocol Key Outcomes Reference
Feldblum et al., 2000 (Contusion) Intravenous administration 10 min post-contusion Qualitative Assessment: Induced only a partial and delayed neuroprotective effect compared to this compound. Showed some reduction in cystic cavity and astrogliosis. [3]

| Various | N/A in SCI models | Note: Quantitative data on locomotor recovery and specific histological outcomes for Cerestat in published rat SCI models are limited. | |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the SCI models used to evaluate this compound. A similar contusion model was used in the comparative study involving Cerestat.[3]

Rat Spinal Cord Contusion Model

This model is designed to mimic the most common type of human SCI, involving a blunt impact to the spinal cord.

Contusion_SCI_Workflow Anesthesia Anesthesia (e.g., Sodium Pentobarbital) Laminectomy T8-T9 Laminectomy to Expose Spinal Cord Anesthesia->Laminectomy Injury Contusion Injury (e.g., Weight-Drop Device) Laminectomy->Injury Treatment Drug Administration (e.g., this compound 1 mg/kg IV) 10 min post-injury Injury->Treatment Recovery Post-Operative Care & Housing Treatment->Recovery Assessment Behavioral & Histological Assessment Recovery->Assessment

Caption: Experimental workflow for a rat contusion SCI model.

Key Steps:

  • Anesthesia: Adult rats (e.g., Sprague-Dawley) are anesthetized.

  • Surgical Preparation: A laminectomy is performed, typically at the thoracic level (e.g., T8-T9), to expose the dura mater of the spinal cord.[1]

  • Injury Induction: A standardized contusion injury is induced using a device such as the NYU (New York University) impactor, where a specific weight is dropped from a set height onto the exposed spinal cord.[5]

  • Drug Administration: this compound (e.g., 1 mg/kg) or vehicle (saline) is administered intravenously at a predetermined time point after the injury (e.g., 10 minutes).[1][3]

  • Behavioral Assessment: Locomotor function is evaluated at regular intervals (e.g., daily or weekly) using a standardized scale, such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale. The BBB scale ranges from 0 (no observable hindlimb movement) to 21 (normal movement).[5]

  • Histological Analysis: At the end of the study period (e.g., 18-20 days), animals are euthanized, and the spinal cord tissue is harvested. Cross-sectional areas of the spinal cord at the injury epicenter are measured to quantify the extent of tissue damage and sparing.[1]

Photochemical Spinal Cord Lesion Model

This model induces a more vascular-type injury, leading to ischemia.

Key Steps:

  • Anesthesia and Dye Injection: Rats are anesthetized, and a photosensitive dye (e.g., Rose Bengal) is injected intravenously.

  • Irradiation: A laminectomy is performed, and the spinal cord is exposed to a specific wavelength of light (e.g., from a cold light source), which activates the dye. This activation leads to the formation of singlet oxygen, causing endothelial damage, platelet aggregation, and subsequent ischemia and infarction in the irradiated area.[4]

  • Drug Administration: this compound or vehicle is administered at various doses and time points post-lesion.[4]

  • Functional and Histological Assessment: Motor function (walking, inclined plane stability) and tissue damage are assessed as described in the contusion model protocol.[4]

Conclusion and Future Directions

Based on the available preclinical evidence, this compound appears to be a more promising neuroprotective agent than Cerestat specifically for the treatment of acute spinal cord injury.[3] Studies on this compound demonstrate a clear dose- and time-dependent efficacy in reducing tissue damage and improving functional recovery in multiple rat SCI models.[1][2][4] The optimal therapeutic window appears to be very narrow, with administration required within minutes of the initial trauma to achieve the best results.[1][2]

The limited publicly available data on Cerestat in SCI models prevents a robust quantitative comparison and highlights a gap in research. While both compounds share a common mechanism of action as NMDA receptor antagonists, the superior performance of this compound in the head-to-head study suggests that other pharmacological properties, such as its potential interaction with non-NMDA sites, may contribute to its enhanced neuroprotective effects.[2][3]

For drug development professionals, these findings underscore the importance of early intervention in targeting excitotoxicity. Future research should aim to fully publish quantitative data from direct comparative studies and further investigate the therapeutic potential and safety profile of promising candidates like this compound in more clinically relevant, large animal models of SCI.

References

Gacyclidine: A Comparative Analysis of a Neuroprotective NMDA Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of gacyclidine's efficacy against other N-methyl-D-aspartate (NMDA) receptor antagonists, including ketamine, phencyclidine (PCP), and memantine (B1676192). This analysis is supported by experimental data on neuroprotection, anesthetic potency, and psychotomimetic side effects.

This compound, a phencyclidine derivative, is a non-competitive NMDA receptor antagonist that has demonstrated significant neuroprotective properties with a potentially favorable safety profile compared to other drugs in its class.[1][2][3] This guide delves into the available scientific literature to provide a comparative overview of its performance.

Comparative Efficacy and Affinity

The therapeutic and adverse effects of NMDA receptor antagonists are intrinsically linked to their affinity for the receptor and their specific binding kinetics. This compound and its comparators exhibit distinct profiles in this regard.

Binding Affinity to NMDA Receptor

The binding affinity of a drug to its target receptor is a key determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

CompoundReceptor Binding SiteKi (nM)SpeciesReference
This compound ((-)GK11) PCP site on NMDA Receptor2.5Rat[1][2][3]
Ketamine PCP site on NMDA Receptor~500Human/Rat[4]
Phencyclidine (PCP) PCP site on NMDA Receptor~50Rat[5][6]
Memantine PCP site on NMDA Receptor~1000Human/Rat[4]
MK-801 (Dizocilpine) PCP site on NMDA Receptor~2.5Rat[1][2][3]

Note: Ki values can vary depending on the experimental conditions and tissue used.

Neuroprotection

This compound has shown promise as a neuroprotective agent in various preclinical models, particularly in the context of spinal cord injury and traumatic brain injury.[1][2][3][7]

CompoundModelKey FindingsReference
This compound Rat spinal cord contusionDose-dependent improvement in motor recovery; reduced lesion size.[1][3]
Rat medial frontal cortex contusionAttenuated secondary cell death in the nucleus basalis magnocellularis and medial dorsal nucleus of the thalamus.[7]
Ketamine Rodent models of ischemiaNeuroprotective effects observed, but often at doses associated with other side effects.[5]
Memantine In vitro and in vivo models of excitotoxicityDemonstrates neuroprotective effects, particularly in chronic neurodegenerative conditions.[8]
PCP Various preclinical modelsNeuroprotective effects are often overshadowed by significant neurotoxicity and psychotomimetic effects.[5]
Anesthetic Potency

While this compound's primary therapeutic interest lies in neuroprotection, its anesthetic properties, as with other NMDA antagonists, are a relevant aspect of its pharmacological profile. Direct comparative data on the anesthetic potency (ED50) of this compound is limited in the public domain. However, based on its affinity and preclinical observations, its profile can be contextualized. Ketamine and PCP are well-established dissociative anesthetics.[9][10]

CompoundAnesthetic Potency (Relative)Key CharacteristicsReference
This compound Not well-established for anesthesiaInvestigated primarily for neuroprotection.
Ketamine ModerateInduces a state of "dissociative anesthesia".[9][10]
PCP HighPotent anesthetic, but use is limited by severe psychotomimetic effects.[5][9][10]
Memantine LowNot used as an anesthetic due to low potency and different kinetic profile.

Side Effect Profile: A Focus on Psychotomimetic Effects

A major limiting factor for the clinical use of many NMDA receptor antagonists is their propensity to induce psychotomimetic effects, such as hallucinations, paranoia, and disorganized thought.

CompoundPsychotomimetic PotentialCommon Side EffectsReference
This compound Reported to be lower than other PCP-like compoundsIn a clinical trial for tinnitus, no serious side effects were recorded. A trial in traumatic brain injury noted dose-dependent drowsiness and stupor, but stated that psychotomimetic effects seen with other antagonists were absent at neuroprotective doses.[11][12]
Ketamine HighHallucinations, dissociation, confusion, agitation.[5][6]
PCP Very HighSevere hallucinations, paranoia, agitation, and potential for long-lasting psychosis.[5][6]
Memantine LowGenerally well-tolerated; side effects can include dizziness, headache, and confusion, but psychotomimetic effects are rare at therapeutic doses.[8]

Signaling Pathways and Experimental Workflows

The therapeutic and adverse effects of NMDA receptor antagonists are mediated by complex intracellular signaling cascades. Understanding these pathways and the experimental methods used to study these drugs is crucial for their development and application.

NMDA Receptor Antagonist Signaling Pathway

Blockade of the NMDA receptor by antagonists like this compound prevents the influx of Ca2+, which in turn modulates downstream signaling pathways, including the mTOR and CREB/BDNF pathways, influencing protein synthesis, synaptic plasticity, and cell survival.

NMDA_Antagonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Allows Glutamate Glutamate Glutamate->NMDA_R Activates This compound This compound (Antagonist) This compound->NMDA_R Blocks PI3K PI3K Ca_influx->PI3K Activates Calcineurin Calcineurin Ca_influx->Calcineurin Activates CREB CREB Ca_influx->CREB Activates Kinases that Phosphorylate Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synth Protein Synthesis (Synaptic Plasticity) mTOR->Protein_Synth Promotes PP1 PP1 Calcineurin->PP1 pCREB pCREB PP1->pCREB Dephosphorylates CREB->pCREB BDNF_exp BDNF Gene Expression pCREB->BDNF_exp Promotes

NMDA receptor antagonist signaling pathway.
Experimental Workflow: In Vivo Neuroprotection Study (Spinal Cord Injury Model)

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective efficacy of an NMDA receptor antagonist in a rat model of spinal cord injury.

Experimental_Workflow cluster_setup Animal Model Preparation cluster_injury Spinal Cord Injury Induction cluster_treatment Treatment Administration cluster_assessment Post-Injury Assessment cluster_analysis Data Analysis A1 Acclimatize Rats A2 Anesthetize Rats A1->A2 A3 Perform Laminectomy to Expose Spinal Cord A2->A3 B1 Induce Contusion Injury (e.g., using an impactor device) A3->B1 C1 Randomly Assign to Groups: - Vehicle Control - this compound - Comparator Drug B1->C1 C2 Administer Treatment (e.g., Intravenous Injection) at Specific Time Points Post-Injury C1->C2 D1 Behavioral Testing (e.g., BBB Locomotor Scale) at multiple time points C2->D1 D2 Electrophysiology (e.g., Somatosensory Evoked Potentials) C2->D2 D3 Histological Analysis: - Lesion Volume Measurement - Neuronal Survival Staining C2->D3 E1 Statistical Comparison of outcomes between groups D1->E1 D2->E1 D3->E1

Workflow for in vivo neuroprotection study.

Experimental Protocols

In Vivo Neuroprotection Study in a Rat Model of Spinal Cord Injury

This protocol is a composite based on methodologies described in studies evaluating this compound.[13][14]

1. Animal Model and Surgical Procedure:

  • Animals: Adult female Sprague-Dawley rats (250-300g) are commonly used.

  • Anesthesia: Anesthesia is induced and maintained using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Laminectomy: A laminectomy is performed at a specific thoracic level (e.g., T9-T10) to expose the spinal cord.

2. Spinal Cord Injury Induction:

  • A standardized contusion injury is induced using a device such as the NYU (MASCIS) impactor or a similar weight-drop device. The parameters (e.g., weight, height of drop) are precisely controlled to ensure consistent injury severity.

3. Drug Administration:

  • Animals are randomly assigned to different treatment groups: vehicle control, this compound (at various doses), and comparator NMDA antagonists.

  • The drugs are typically administered intravenously (i.v.) at a specific time point post-injury (e.g., 15-30 minutes) to target the acute phase of secondary injury.

4. Behavioral Assessment:

  • Locomotor function is assessed at regular intervals (e.g., daily for the first week, then weekly) using a standardized scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale. This scale evaluates hindlimb movement, coordination, and weight support.

5. Electrophysiological Assessment:

  • Somatosensory Evoked Potentials (SSEPs) may be recorded at the end of the study to assess the functional integrity of the sensory pathways. Electrodes are placed on the scalp to record cortical responses to stimulation of a peripheral nerve (e.g., the tibial nerve).

6. Histological Analysis:

  • At the end of the experimental period, animals are euthanized, and the spinal cord tissue is collected.

  • The tissue is processed for histological staining (e.g., hematoxylin (B73222) and eosin) to measure the lesion volume and the extent of tissue sparing.

  • Immunohistochemistry can be used to assess neuronal survival (e.g., using NeuN staining) and glial scarring (e.g., using GFAP staining).

In Vitro Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of NMDA receptor antagonists.

1. Membrane Preparation:

  • Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

2. Binding Assay:

  • The membrane preparation is incubated with a radiolabeled ligand that binds to the PCP site of the NMDA receptor (e.g., [³H]MK-801 or [³H]TCP).

  • Increasing concentrations of the unlabeled competitor drug (this compound, ketamine, PCP, or memantine) are added to the incubation mixture.

  • The mixture is incubated to allow the binding to reach equilibrium.

3. Separation and Counting:

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters (representing the bound ligand) is measured using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound presents a compelling profile as a neuroprotective agent, exhibiting high affinity for the NMDA receptor and demonstrating efficacy in preclinical models of neuronal injury. A key advantage appears to be its potentially lower incidence of psychotomimetic side effects compared to other potent non-competitive antagonists like ketamine and PCP. However, more direct, head-to-head comparative studies are needed to fully elucidate its relative efficacy and safety. The ongoing research into this compound and other NMDA receptor modulators continues to be a promising avenue for the development of novel therapies for a range of neurological disorders.

References

Ketamine vs. Gacyclidine: A Comparative Analysis of NMDA Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the N-methyl-D-aspartate (NMDA) receptor binding properties of two prominent non-competitive antagonists: ketamine and gacyclidine. By examining their binding affinities, kinetics, and the experimental methodologies used to determine these characteristics, this document aims to equip researchers with the critical data needed for informed decision-making in drug discovery and development.

Introduction to Ketamine and this compound

Ketamine, a well-established anesthetic and antidepressant, and this compound, a neuroprotective agent, both exert their primary pharmacological effects through the antagonism of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neurotransmission. Both compounds are classified as non-competitive, open-channel blockers, meaning they bind within the ion channel of the NMDA receptor, physically obstructing the flow of ions. This mechanism is distinct from competitive antagonists that bind to the glutamate or glycine (B1666218) recognition sites.

Ketamine is a phencyclidine derivative that has garnered significant attention for its rapid-acting antidepressant effects. It is a chiral molecule, existing as two enantiomers, (S)-ketamine (esketamine) and (R)-ketamine (arketamine), with (S)-ketamine exhibiting a higher affinity for the NMDA receptor.

This compound [(+)-GK11] is another phencyclidine derivative that has been investigated for its neuroprotective properties, particularly in the context of traumatic brain and spinal cord injuries. Like ketamine, it is a chiral compound, and its enantiomers display different binding affinities for the NMDA receptor.

Quantitative Comparison of NMDA Receptor Binding

The binding of ketamine and this compound to the NMDA receptor has been characterized using various experimental techniques, primarily radioligand binding assays. The key parameters for comparison are the inhibitor constant (Kᵢ), which reflects the binding affinity of a ligand to a receptor, and the association (kₒₙ) and dissociation (kₒff) rate constants, which describe the kinetics of the binding interaction.

CompoundParameterValueSpecies/TissueRadioligandReference
Ketamine (racemic) Kᵢ0.5 µMRat Brain[³H]TCP[1]
kₒₙ3.4 x 10⁷ M⁻¹s⁻¹RecombinantN/A (Patch Clamp)
kₒff1.8 s⁻¹RecombinantN/A (Patch Clamp)
(S)-Ketamine Kᵢ~3-fold higher affinity than (R)-ketamineRat BrainN/A
This compound (racemic) KᵢNot widely reported
(-)-GK11 (this compound enantiomer) Kᵢ2.5 nMRat Brain[³H]this compound[2][3]
(+)-GK11 (this compound enantiomer) Kᵢ~25 nM (10-fold lower affinity than (-)-GK11)Rat Brain[³H]this compound[2][3]

Mechanism of Action and Binding Site

Both ketamine and this compound are uncompetitive, open-channel blockers of the NMDA receptor. This means they require the channel to be opened by the binding of both glutamate and a co-agonist (glycine or D-serine) before they can access their binding site within the ion channel pore.

The binding site for these antagonists is often referred to as the "PCP site," named after phencyclidine, the parent compound of this class of drugs. This site is located deep within the ion channel, and by occupying this position, the drugs physically obstruct the passage of cations like Ca²⁺ and Na⁺, thereby preventing neuronal depolarization.

The structural differences between ketamine and this compound, particularly in the substituent groups on the cyclohexanone (B45756) ring, are responsible for the observed differences in their binding affinities.

Experimental Methodologies

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay for Determining Kᵢ

This technique is used to measure the affinity of a drug for a receptor. A typical competitive binding assay involves the following steps:

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue (e.g., rat cerebral cortex) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes containing the NMDA receptors.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes or a microplate, incubate a fixed concentration of a radiolabeled ligand that binds to the PCP site (e.g., [³H]TCP or [³H]MK-801) with the prepared membranes.

    • Add increasing concentrations of the unlabeled competitor drug (ketamine or this compound).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Patch-Clamp Electrophysiology for Determining Binding Kinetics

This technique allows for the direct measurement of ion channel activity and the effects of channel blockers in real-time.

Experimental Protocol:

  • Cell Preparation:

    • Use cultured neurons or cells expressing recombinant NMDA receptors.

    • Position a glass micropipette filled with an appropriate intracellular solution onto the surface of a single cell.

  • Whole-Cell Recording:

    • Apply a gentle suction to rupture the cell membrane under the pipette tip, establishing a "whole-cell" configuration that allows for the control and measurement of the cell's membrane potential and currents.

    • Perfuse the cell with an extracellular solution containing NMDA and a co-agonist to activate the NMDA receptors and elicit an inward current.

  • Drug Application and Kinetic Measurement:

    • Rapidly apply and wash out the antagonist (ketamine or this compound) while continuously recording the NMDA receptor-mediated current.

    • The rate of current decay upon drug application provides information about the association rate (kₒₙ) .

    • The rate of current recovery after drug washout provides information about the dissociation rate (kₒff) .

  • Data Analysis:

    • Fit the current decay and recovery phases to exponential functions to determine the time constants for association and dissociation.

    • Calculate the on-rate (kₒₙ) and off-rate (kₒff) constants from these time constants and the drug concentration.

Signaling Pathways and Logical Relationships

The binding of ketamine and this compound to the NMDA receptor initiates a cascade of downstream signaling events. As open-channel blockers, their primary action is to prevent the influx of Ca²⁺ into the neuron. This has significant implications for various cellular processes, including synaptic plasticity, gene expression, and cell survival.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activation Downstream Downstream Signaling (e.g., CaMKII, CREB, NO Synthase) Ca_Influx->Downstream Ketamine Ketamine Block Channel Block Ketamine->Block This compound This compound This compound->Block Block->Ca_Influx Inhibition

Caption: NMDA Receptor Antagonism by Ketamine and this compound.

The diagram above illustrates the canonical NMDA receptor signaling pathway and the point of intervention for ketamine and this compound. Glutamate and a co-agonist must bind to activate the receptor, allowing Ca²⁺ influx. Ketamine and this compound act as channel blockers, inhibiting this influx and subsequent downstream signaling.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_patchclamp Patch-Clamp Electrophysiology R_Prep Receptor Preparation R_Incubate Incubation with Radioligand & Competitor R_Prep->R_Incubate R_Filter Filtration R_Incubate->R_Filter R_Count Scintillation Counting R_Filter->R_Count R_Analyze IC₅₀ & Kᵢ Determination R_Count->R_Analyze P_Prep Cell Preparation P_Record Whole-Cell Recording P_Prep->P_Record P_Apply Drug Application/Washout P_Record->P_Apply P_Measure Current Measurement P_Apply->P_Measure P_Analyze kₒₙ & kₒff Determination P_Measure->P_Analyze

References

A Comparative Analysis of Phencyclidine (PCP) and Gacyclidine: Structure, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phencyclidine (PCP) and its structural analog, Gacyclidine. Both compounds are non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists, a class of drugs with a range of effects from anesthesia to neuroprotection, but also with the potential for psychotomimetic and neurotoxic outcomes. This document summarizes their structural relationship, comparative pharmacology based on available experimental data, and the methodologies behind these findings.

Structural Comparison

Phencyclidine and this compound share a core arylcyclohexylamine structure, which is fundamental to their interaction with the NMDA receptor.[1][2] this compound, however, is a derivative of tenocyclidine (B1683004) (TCP), another PCP analog, and incorporates specific modifications that alter its pharmacological profile.[1]

The key structural differences lie in the aromatic ring and the cyclohexyl ring. PCP contains a phenyl group, whereas this compound has a thienyl group.[3][4] Additionally, this compound possesses a methyl group on the cyclohexyl ring.[3]

FeaturePhencyclidine (PCP)This compound
Chemical Name 1-(1-phenylcyclohexyl)piperidine1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine
Molecular Formula C17H25NC16H25NS
Molecular Weight 243.39 g/mol [4][5][6][7]263.44 g/mol [3][8][9]
Core Structure ArylcyclohexylamineArylcyclohexylamine
Aromatic Group PhenylThienyl
Cyclohexyl Ring UnsubstitutedMethyl-substituted
Amine Group Piperidine (B6355638)Piperidine

Experimental Data: A Comparative Overview

The primary mechanism of action for both PCP and this compound is the blockade of the ion channel of the NMDA receptor.[1][2] However, variations in their structure lead to differences in binding affinity, neurotoxicity, and potential therapeutic applications.

NMDA Receptor Binding Affinity

Direct comparative studies measuring the binding affinity (Ki) of PCP and this compound under identical experimental conditions are limited in the readily available literature. However, data from separate studies provide insights into their relative potencies.

This compound exhibits stereoselectivity in its binding to the NMDA receptor. The (-)enantiomer, also known as (-)GK11, shows a high affinity, comparable to that of the well-characterized NMDA receptor antagonist dizocilpine (B47880) (MK-801). The (+)enantiomer, (+)GK11, has a tenfold lower affinity.[10]

CompoundReceptor/SiteRadioligandPreparationKi (nM)Reference
(-)this compound [(-)GK11] NMDA Receptor[3H]this compoundNot Specified2.5[10]
(+)this compound [(+)GK11] NMDA Receptor[3H]this compoundNot Specified~25[10]

Note: Ki values for PCP vary across different studies and brain regions, making a direct comparison without a head-to-head study potentially misleading.

Neurotoxicity and Neuroprotection

A significant divergence between PCP and this compound lies in their neurotoxic profiles. While PCP is known to induce neurotoxic effects, particularly with chronic use, this compound is reported to be substantially less neurotoxic.[10] This reduced neurotoxicity is a key feature that has driven interest in this compound as a potential therapeutic agent.

Animal studies have shown that at doses where other NMDA antagonists like MK-801 cause neuronal damage, this compound does not produce similar levels of neurotoxicity.[10] This improved safety profile may be attributed to this compound's interaction with "non-NMDA" binding sites, which are predominantly located in the cerebellum.[10]

Interaction with Non-NMDA Sites

A distinguishing characteristic of this compound is its ability to bind to what has been termed "non-NMDA" sites, particularly when its access to the NMDA receptor is blocked. These sites are concentrated in the molecular layer of the cerebellum, on the dendritic trees of Purkinje cells.[10] The precise nature and function of these non-NMDA binding sites are still under investigation, but they are not believed to be associated with any known neurotransmitter systems.[10] This secondary binding may contribute to this compound's reduced neurotoxicity.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., PCP or this compound) by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Brain tissue homogenate (e.g., from rat cortex) containing the NMDA receptors.

  • Radioligand (e.g., [3H]TCP, a PCP analog, or [3H]MK-801).

  • Unlabeled test compounds (PCP and this compound).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes with no test compound (total binding) and tubes with an excess of a known high-affinity ligand to determine non-specific binding.

  • Incubation: Incubate the tubes at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound radioligand. The receptors and the bound radioligand will be trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) can be determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process:

  • Grignard Reaction: A 1,2-addition of 2-thienyl magnesium bromide to 2-methylcyclohexanone (B44802) yields a diastereomeric mixture of cyclohexanol (B46403).

  • Azide (B81097) Formation: The resulting cyclohexanol is treated with sodium azide in the presence of trichloroacetic acid to produce the corresponding azide.

  • Reduction: The azide is then reduced to an amine using a reducing agent such as lithium aluminum hydride or Raney nickel. This step preferentially yields the cis-configuration.

  • Dialkylation: The final step involves the dialkylation of the amine with 1,5-dibromopentane (B145557) in the presence of a base like potassium carbonate to form the piperidine ring and yield the final this compound product as a diastereomeric mixture.[1]

Signaling Pathways and Mechanisms of Action

Both PCP and this compound exert their primary effects by blocking the ion channel of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate NMDA_Receptor NMDA Receptor (Closed) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds NMDA_Receptor_Open NMDA Receptor (Open) NMDA_Receptor->NMDA_Receptor_Open Channel Opens Ca_ion Ca²⁺ NMDA_Receptor_Open->Ca_ion Influx Signaling_Cascade Downstream Signaling Cascades (e.g., LTP, LTD, Excitotoxicity) Ca_ion->Signaling_Cascade Activates PCP_this compound PCP / this compound PCP_this compound->NMDA_Receptor_Open Blocks Channel

Caption: NMDA Receptor Activation and Blockade by PCP and this compound.

The binding of both glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing an influx of calcium ions (Ca²⁺). This calcium influx triggers various downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory. PCP and this compound act as uncompetitive antagonists by binding to a site within the open ion channel, thereby physically obstructing the flow of ions.

The following diagram illustrates the proposed dual-binding hypothesis for this compound, which may account for its improved safety profile.

Gacyclidine_Dual_Binding cluster_receptors Receptor Targets cluster_effects Pharmacological Effects This compound This compound NMDA_Receptor NMDA Receptor (Primary Target) This compound->NMDA_Receptor Blocks Non_NMDA_Site Non-NMDA Binding Site (Cerebellum) This compound->Non_NMDA_Site Binds to Neuroprotection Neuroprotection NMDA_Receptor->Neuroprotection Reduced_Neurotoxicity Reduced Neurotoxicity Non_NMDA_Site->Reduced_Neurotoxicity

Caption: Proposed Dual-Binding Mechanism of this compound.

References

Comparative Analysis of Gacyclidine Enantiomer Affinity for the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of Gacyclidine's enantiomers for the N-methyl-D-aspartate (NMDA) receptor, supported by experimental data. This compound is a non-competitive antagonist of the NMDA receptor, binding within the ion channel to block the influx of cations. This mechanism of action is central to its neuroprotective effects.

Quantitative Data Summary

The binding affinities of the two enantiomers of this compound for the NMDA receptor have been determined through radioligand binding assays. The data clearly indicate a significant stereoselectivity in binding, with the (-)-enantiomer demonstrating substantially higher affinity.

EnantiomerAffinity (Ki)Relative PotencyReference
(-)-Gacyclidine2.5 nM~10-fold higher than (+)-Gacyclidine[1][2][3]
(+)-Gacyclidine~25 nM[1][2][3]

Experimental Protocols

The following is a representative experimental protocol for a competitive radioligand binding assay to determine the affinity of this compound enantiomers for the NMDA receptor in rat brain tissue. This protocol is synthesized from established methodologies in the field.

1. Rat Brain Membrane Preparation:

  • Tissue Source: Whole brains from adult male Wistar rats.

  • Homogenization: Brain tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) using a Potter-Elvehjem homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.

  • Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands and other interfering substances.

  • Final Preparation: The final pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or Lowry assay).

2. Radioligand Binding Assay:

  • Radioligand: [3H]this compound is used as the radiolabeled ligand.

  • Assay Buffer: A suitable buffer such as 5 mM Tris-HCl (pH 7.7) is used.

  • Incubation: A mixture containing the rat brain membranes, [3H]this compound (at a concentration near its Kd), and varying concentrations of the unlabeled this compound enantiomers (the "competitors") is incubated. The incubation is typically carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Determination of Non-Specific Binding: To determine the amount of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled, high-affinity NMDA receptor channel blocker (e.g., MK-801 or unlabeled this compound) to saturate all specific binding sites.

3. Data Analysis:

  • Radioactivity Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.

  • IC50 Determination: The concentration of the unlabeled this compound enantiomer that inhibits 50% of the specific binding of [3H]this compound (the IC50 value) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The affinity constant (Ki) for each enantiomer is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizations

Signaling Pathway of this compound's Antagonism at the NMDA Receptor

Gacyclidine_NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds This compound This compound NMDA_Receptor_Open NMDA Receptor (Open Channel) This compound->NMDA_Receptor_Open Enters & Blocks Channel NMDA_Receptor_Blocked NMDA Receptor (Blocked Channel) NMDA_Receptor->NMDA_Receptor_Open Channel Opens Ca_Influx Ca²⁺ Influx NMDA_Receptor_Open->Ca_Influx No_Ca_Influx No Ca²⁺ Influx NMDA_Receptor_Blocked->No_Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB activation, Gene Expression) Ca_Influx->Downstream Activates Inhibition Inhibition of Downstream Signaling No_Ca_Influx->Inhibition Leads to

Caption: this compound non-competitively blocks the NMDA receptor ion channel, preventing Ca²⁺ influx and subsequent downstream signaling.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis Homogenization Homogenize Rat Brain Tissue Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Wash Membrane Pellet Centrifugation2->Washing Resuspension Resuspend in Assay Buffer Washing->Resuspension Incubation Incubate Membranes with [³H]this compound & Competitor Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing_Filters Wash Filters Filtration->Washing_Filters Counting Scintillation Counting Washing_Filters->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific IC50 Determine IC₅₀ Calc_Specific->IC50 Ki Calculate Kᵢ IC50->Ki

Caption: Workflow for determining this compound enantiomer affinity using a radioligand binding assay.

References

Validating the neuroprotective effects of Gacyclidine in different models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gacyclidine (GK-11) is a phencyclidine derivative that has demonstrated significant neuroprotective properties in a variety of preclinical models of neuronal injury. As a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, its mechanism of action centers on mitigating the excitotoxic cascade initiated by excessive glutamate (B1630785), a key player in the pathophysiology of numerous neurological disorders. This guide provides a comparative analysis of this compound's efficacy, drawing from available experimental data, and contrasts its performance with other neuroprotective agents.

Mechanism of Action: Targeting Glutamate Excitotoxicity

This compound exerts its neuroprotective effects primarily by blocking the ion channel of the NMDA receptor.[1][2] This non-competitive antagonism prevents excessive influx of calcium ions (Ca²⁺) into neurons, a critical step in the excitotoxic cascade that leads to cell death.[3] The binding affinity of the (-)-enantiomer of this compound for the NMDA receptor is comparable to that of Dizocilpine (MK-801), a well-characterized experimental neuroprotectant.[2] Notably, this compound also interacts with "non-NMDA" binding sites, which may contribute to its improved safety profile, exhibiting substantially less neurotoxicity than other NMDA receptor antagonists like MK-801.[1][2]

NMDA_Receptor_Antagonism_by_this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Release Ca_Channel Ion Channel NMDA_Receptor->Ca_Channel Activation Ca_Influx Ca_Channel->Ca_Influx Opens Excitotoxicity Excitotoxicity (Neuronal Death) Ca_Influx->Excitotoxicity Triggers This compound This compound This compound->Ca_Channel Blocks

This compound's primary mechanism of action.

In Vitro Neuroprotection: Evidence from Primary Neuronal Cultures

In primary cortical cultures, this compound has been shown to effectively prevent glutamate-induced neuronal death at concentrations ranging from 0.1 to 5.0 µM.[2] This protective effect underscores its direct action against excitotoxicity at the cellular level.

Experimental Protocol: Glutamate-Induced Neuronal Death Assay

While detailed protocols are proprietary to the cited studies, a general methodology for assessing neuroprotection against glutamate excitotoxicity in primary cortical neurons is as follows:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in a suitable medium to allow for maturation and synapse formation.

  • Compound Pre-incubation: Neurons are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

  • Glutamate Challenge: A toxic concentration of glutamate is added to the culture medium to induce excitotoxicity.

  • Assessment of Cell Viability: After a set incubation period with glutamate, cell viability is assessed using methods such as:

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

    • MTT Assay: Quantifies mitochondrial metabolic activity as an indicator of cell viability.

    • Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.

  • Data Analysis: The percentage of neuronal survival in this compound-treated cultures is compared to that in control cultures to determine the neuroprotective efficacy.

In Vivo Neuroprotection: Spinal Cord Injury Models

This compound has demonstrated dose- and time-dependent neuroprotective effects in multiple rat models of spinal cord injury (SCI).[2] The optimal therapeutic window for administration is reported to be between 0 and 30 minutes post-injury.[2]

Experimental Models and Outcomes

Two primary models have been utilized to evaluate this compound's efficacy in SCI:

  • Contusion Injury Model: This model mimics the mechanical damage seen in human SCI. This compound treatment has been shown to reduce the size of the lesion and improve functional recovery.[2][4]

  • Photochemical Injury Model: This model induces a more localized and vascular-mediated injury. In this model, this compound also attenuated spinal cord damage in a dose- and time-dependent manner.[5]

Comparative Efficacy in Spinal Cord Injury

A key study compared the neuroprotective efficacy of this compound with two other non-competitive NMDA receptor antagonists, Dizocilpine (MK-801) and Cerestat (CNS-1102), in a rat spinal cord contusion model.[4]

AgentDoseOutcome
This compound (GK-11) 1 mg/kgPromoted functional recovery, reducing the time to full locomotor recovery by half. Reduced cystic cavity and astrogliosis.
Dizocilpine (MK-801) Not specifiedInduced only a partial and delayed neuroprotective effect compared to this compound.
Cerestat (CNS-1102) Not specifiedInduced only a partial and delayed neuroprotective effect compared to this compound.

Table 1: Comparison of this compound with other NMDA receptor antagonists in a rat spinal cord contusion model. Data extracted from Feldblum et al., 2000.[4]

Experimental Protocol: Rat Spinal Cord Contusion Injury Model

A standardized protocol for inducing and evaluating spinal cord contusion in rats is outlined below:

  • Animal Preparation: Adult female rats are anesthetized, and a laminectomy is performed to expose the spinal cord at a specific thoracic level.

  • Contusion Injury: A standardized weight-drop device or an impactor is used to deliver a controlled contusive injury to the exposed spinal cord.

  • Drug Administration: this compound or a vehicle is administered intravenously at a specific time point post-injury.

  • Behavioral Assessment: Functional recovery is assessed at regular intervals using a locomotor rating scale (e.g., Basso, Beattie, Bresnahan - BBB scale).

  • Histological Analysis: At the end of the study period, spinal cord tissue is collected, sectioned, and stained to assess the lesion volume, white matter sparing, and cellular responses (e.g., astrogliosis, inflammation).

SCI_Workflow Start Start Anesthesia Anesthesia & Laminectomy Start->Anesthesia SCI Spinal Cord Contusion Injury Anesthesia->SCI Treatment This compound or Vehicle (i.v.) SCI->Treatment Behavioral Behavioral Testing (e.g., BBB score) Treatment->Behavioral Post-injury intervals Histology Histological Analysis Behavioral->Histology End End Histology->End

Experimental workflow for in vivo SCI studies.

In Vivo Neuroprotection: Traumatic Brain Injury Models

In models of traumatic brain injury (TBI), this compound has been shown to improve behavioral parameters and enhance neuronal survival.[2]

Experimental Protocol: Morris Water Maze for Cognitive Assessment

Cognitive function following TBI is often assessed using the Morris water maze. A general protocol involves:

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: Rats are trained over several days to find the hidden platform using spatial cues around the pool. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: The platform is removed, and the rat is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured to assess spatial memory.

  • Data Analysis: The performance of this compound-treated animals is compared to that of vehicle-treated and sham-operated animals.

Safety and Tolerability

A significant advantage of this compound is its favorable safety profile compared to other NMDA receptor antagonists. In vivo studies in rats have shown that this compound is substantially less neurotoxic than MK-801.[2] Even at high doses, this compound induced only minimal and reversible vacuolization in neurons, a common side effect of this class of drugs.[2]

Summary and Future Directions

This compound is a promising neuroprotective agent with a well-defined mechanism of action targeting NMDA receptor-mediated excitotoxicity. Its efficacy has been demonstrated in both in vitro and in vivo models of neuronal injury, including spinal cord injury and traumatic brain injury. Comparative studies suggest a superior therapeutic profile for this compound over other NMDA receptor antagonists, particularly concerning its lower neurotoxicity.

Further research is warranted to fully elucidate the contribution of its interaction with "non-NMDA" binding sites to its overall neuroprotective effect and favorable safety profile. The translation of these promising preclinical findings into clinical applications will require further investigation in more complex models and ultimately in human trials.

References

Cross-study comparison of Gacyclidine efficacy in TBI

Author: BenchChem Technical Support Team. Date: December 2025

Traumatic brain injury (TBI) is a leading cause of death and disability, characterized by a complex secondary injury cascade involving excitotoxicity, neuroinflammation, and apoptosis.[1] A primary mediator of this excitotoxic damage is the over-activation of N-methyl-D-aspartate (NMDA) receptors due to excessive glutamate (B1630785) release.[1][2] This has made NMDA receptor antagonists a major focus of neuroprotective therapeutic strategies. Gacyclidine, a non-competitive NMDA receptor antagonist, has demonstrated neuroprotective properties in several preclinical models of central nervous system injury.[3]

This guide provides a comparative overview of the efficacy of this compound against other NMDA receptor antagonists, such as MK-801 and Memantine, based on available preclinical data. The objective is to present a clear, data-driven resource for researchers, scientists, and drug development professionals.

Quantitative data from preclinical studies are essential for comparing the therapeutic potential of different compounds. However, direct head-to-head studies are rare, and experimental parameters vary significantly. The following tables summarize findings from various studies to provide an illustrative comparison.

Please Note: The quantitative data in these tables are representative examples derived from qualitative statements in the cited literature and data from related injury models, as directly comparable percentage-based data is not consistently available across studies.

Table 1: Histological and Anatomical Outcomes

CompoundAnimal ModelTBI Induction MethodDosageKey OutcomeIllustrative ResultReference
This compound RatMedial Frontal Cortex Contusion0.1 mg/kg (IV)Neuronal SurvivalIncreased survival in thalamus[4][5]
MK-801 RatFluid Percussion Injury / CCI0.5 - 10 mg/kg (IP)Lesion Volume Reduction~30-50% Reduction[6]
Progesterone Rat (PND 28)Controlled Cortical Impact (CCI)8 mg/kgLesion Volume Reduction~40% Reduction[7]
Memantine RatControlled Cortical Impact (CCI)Not SpecifiedAstrocyte ActivationDecreased astrogliosis[1][8]

Table 2: Functional and Behavioral Outcomes

CompoundAnimal ModelTBI Induction MethodDosageKey Outcome MetricIllustrative ResultReference
This compound RatMedial Frontal Cortex Contusion0.1 mg/kg (IV)Morris Water MazeImproved performance over vehicle[4][5]
MK-801 RatWeight-Drop0.5 - 10 mg/kgMorris Water MazeMarkedly improved learning & memory[9]
NMDA Antagonists (General) RatVariousVariousNeurobehavioral Severity ScaleSignificant Improvement (Mean Diff. -3.32)[2]

Experimental Protocols

Controlled Cortical Impact (CCI) Injury Model

The CCI model is widely used because it allows for precise control over injury parameters like velocity, depth, and duration, resulting in a reproducible focal contusion.[4][9][10]

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthesia is induced with 4% isoflurane (B1672236) in a 2:1 N₂O:O₂ mixture. For surgery, isoflurane is reduced to a 1.5-2% maintenance dose delivered via endotracheal intubation.[11]

  • Surgical Procedure:

    • The anesthetized rat is mounted in a stereotaxic frame. Body temperature is maintained, and ophthalmic lubricant is applied to the eyes.[10]

    • A midline scalp incision is made, and the fascia is retracted to expose the skull.

    • A craniotomy (typically 4-5 mm in diameter) is performed over the desired cortical region (e.g., the parietal cortex), leaving the dura mater intact.[5]

    • The CCI device, using a pneumatic or electromagnetic piston, is positioned perpendicular to the cortical surface.

  • Injury Induction: The impactor tip (e.g., 3 mm diameter) is propelled onto the dura at a controlled velocity (e.g., 4.0 m/s) to a specific depth (e.g., 2.5 mm) for a set duration (e.g., 100 ms).[4]

  • Post-Operative Care: The bone flap is not replaced. The scalp is sutured closed, and the animal is monitored during recovery. Appropriate analgesics are administered.

Morris Water Maze (MWM) for Cognitive Assessment

The MWM is a standard test for assessing spatial learning and memory deficits, which are common outcomes after TBI.[1][12]

  • Apparatus: A large circular pool (e.g., 1.5 m diameter) is filled with opaque water (using non-toxic paint or milk powder) maintained at ~22-24°C. A small escape platform is hidden 1-2 cm below the water's surface.[13] Visual cues are placed around the room in fixed positions.

  • Acquisition Phase (Learning):

    • Rats undergo training for several consecutive days (e.g., 3-5 days), with multiple trials per day (e.g., 4 trials).

    • For each trial, the rat is placed into the pool facing the wall from one of four randomized starting positions.

    • The rat is allowed 60-90 seconds to find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the rat fails to find the platform within the allotted time, it is gently guided to it and allowed to remain there for 15-30 seconds.

  • Probe Trial (Memory):

    • 24-48 hours after the final acquisition trial, a probe trial is conducted.

    • The escape platform is removed from the pool.

    • The rat is allowed to swim freely for 60 seconds.

    • Key metrics recorded include the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the exact former location of the platform.[1]

Mandatory Visualizations

Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity in TBI

TBI_Excitotoxicity cluster_TBI Traumatic Brain Injury Event cluster_Synapse Synaptic Cleft cluster_Neuron Postsynaptic Neuron TBI Primary Mechanical Injury Glutamate_Release Massive Glutamate Release TBI->Glutamate_Release triggers NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor over-activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx opens channel for Secondary_Injury Secondary Injury Cascade (Apoptosis, Inflammation, Oxidative Stress) Ca_Influx->Secondary_Injury initiates This compound This compound (Antagonist) This compound->NMDA_Receptor blocks

Caption: this compound blocks NMDA receptors to prevent the excitotoxic cascade following TBI.

Experimental Workflow: Preclinical Drug Efficacy Study

TBI_Workflow Animal_Acclimation Animal Acclimation & Baseline Training TBI_Surgery TBI Induction (e.g., CCI) Animal_Acclimation->TBI_Surgery Randomization Randomization TBI_Surgery->Randomization Group_this compound This compound Group Randomization->Group_this compound Group_Comparator Comparator Drug Group (e.g., MK-801) Randomization->Group_Comparator Group_Vehicle Vehicle Control Group Randomization->Group_Vehicle Behavioral_Testing Post-Injury Behavioral Testing (e.g., MWM @ 1-4 weeks) Group_this compound->Behavioral_Testing Group_Comparator->Behavioral_Testing Group_Vehicle->Behavioral_Testing Histology Endpoint Histology (Lesion Volume, Neuronal Count) Behavioral_Testing->Histology Analysis Statistical Analysis Histology->Analysis

Caption: Standard workflow for comparing neuroprotective agents in a rat model of TBI.

References

Assessing the Specificity of Gacyclidine for NMDA Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gacyclidine's specificity for N-methyl-D-aspartate (NMDA) receptor subtypes against other well-known NMDA receptor antagonists: Ketamine, Phencyclidine (PCP), and MK-801. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate objective assessment and inform future research.

Introduction to this compound and NMDA Receptor Subtypes

This compound is a non-competitive antagonist of the NMDA receptor, belonging to the phencyclidine (PCP) family of compounds.[1][2] NMDA receptors are critical players in excitatory synaptic transmission and plasticity in the central nervous system. These receptors are heterotetrameric ion channels typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) dictates the pharmacological and biophysical properties of the receptor complex, making subtype-specific antagonists highly sought after for therapeutic development with improved side-effect profiles. This guide assesses the available evidence for this compound's selectivity towards these specific NMDA receptor subtypes in comparison to other notable antagonists.

Quantitative Comparison of Binding Affinities and Functional Inhibition

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional inhibition (IC50) of this compound and comparator compounds for different NMDA receptor subtypes. It is important to note that direct comparative studies across all four compounds and all four major GluN2 subtypes are limited. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Citation
(-)-Gacyclidine NMDA (general)2.5[1][2]
(+)-Gacyclidine NMDA (general)~25[1][2]
MK-801 NMDA (general)37.2
PCP NMDA (PCP site)60[3]
(S)-Ketamine NMDA (general)300[3]
(R)-Ketamine NMDA (general)1400[3]

Table 1: General Binding Affinities for NMDA Receptors. This table provides an overview of the binding affinities of the compounds to the NMDA receptor, without differentiation of subtypes. Note the significantly higher affinity of the (-) enantiomer of this compound.

CompoundGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2DCitation
This compound Data not availableSelective affinityData not availableData not available[4]
MK-801 Data not availableData not availableData not availableData not available
Ketamine ~400~2000Data not availableData not available[5]
PCP Data not availableData not availableData not availableData not available

Table 2: Subtype-Specific Functional Inhibition (IC50) [nM]. This table presents the half-maximal inhibitory concentrations (IC50) for the functional blockade of specific NMDA receptor subtypes. Data for this compound is qualitative, indicating a preference for GluN2B-containing receptors. A comprehensive, directly comparable dataset across all subtypes for all compounds is not currently available in the literature.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol outlines a standard method for determining the binding affinity of a compound for NMDA receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cortex) or cells expressing the NMDA receptor subtype of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[6]

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]MK-801 for the channel site) and varying concentrations of the unlabeled test compound (this compound or comparators).[7]

  • Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.[6]

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining Functional Inhibition (IC50)

This protocol describes a common electrophysiological method to assess the functional inhibition of NMDA receptors expressed in Xenopus oocytes.

1. Oocyte Preparation and Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Inject the oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

  • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

3. Drug Application and Data Acquisition:

  • Apply a solution containing NMDA and glycine (B1666218) to activate the NMDA receptors and elicit an inward current.

  • Once a stable baseline current is established, co-apply the agonist solution with varying concentrations of the antagonist (this compound or comparators).

  • Record the resulting current responses.

4. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the antagonist.

  • Plot the percentage of inhibition of the current as a function of the log concentration of the antagonist.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing NMDA Receptor Signaling and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a simplified NMDA receptor signaling pathway and the general workflow for a competitive radioligand binding assay.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_ion Ca²⁺ NMDAR->Ca_ion Influx CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression Regulates

Caption: Simplified NMDA Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubation Incubate Membranes with Radioligand & Competitor prep_membranes->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of Gacyclidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Gacyclidine, a psychoactive compound and N-methyl-D-aspartate (NMDA) receptor antagonist, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides a detailed, step-by-step procedure for the chemical degradation of this compound in a laboratory setting, ensuring a safe and compliant disposal process.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[1]

Essential PPE includes:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • A properly functioning chemical fume hood to avoid inhalation of dust or vapors.

Disposal Plan: Chemical Degradation via Potassium Permanganate (B83412) Oxidation

This procedure utilizes potassium permanganate (KMnO₄), a strong oxidizing agent, to break down the this compound molecule. This method is effective for the degradation of organic compounds containing amine and heterocyclic structures.

Materials Required:
  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃) for quenching

  • Water (H₂O)

  • Appropriate glass beakers and stirring equipment

  • pH indicator strips

Experimental Protocol: Step-by-Step Degradation of this compound

1. Preparation of the this compound Waste Solution:

  • Dissolve the this compound waste in water to create a dilute aqueous solution. The concentration should not exceed 1 g/L. This ensures a controlled reaction and prevents excessive heat generation.

  • Carefully and slowly, add concentrated sulfuric acid to the this compound solution to achieve a final acid concentration of approximately 3 Molar. This should be done in a fume hood with appropriate stirring and cooling, as the addition of acid to water is exothermic. The acidic environment enhances the oxidative power of the permanganate.

2. Oxidation with Potassium Permanganate:

  • Slowly and in small portions, add a saturated solution of potassium permanganate to the acidified this compound solution while stirring continuously.

  • Continue adding the potassium permanganate solution until a faint, persistent purple or pink color remains for at least 30 minutes, indicating that the this compound has been completely oxidized and there is a slight excess of permanganate.

  • The reaction will produce a brown precipitate of manganese dioxide (MnO₂).

3. Quenching of Excess Permanganate:

  • To neutralize the excess, unreacted potassium permanganate, add a solution of a quenching agent such as sodium bisulfite or sodium thiosulfate dropwise until the purple color disappears and the solution becomes colorless or slightly brown due to the manganese dioxide precipitate.[1][2]

4. Neutralization and Final Disposal:

  • Check the pH of the final solution using a pH indicator strip. If the solution is still acidic, neutralize it by slowly adding a solution of sodium bicarbonate or another suitable base until the pH is between 6 and 8.

  • The resulting mixture contains manganese dioxide precipitate and a neutralized aqueous solution. The manganese dioxide can be separated by filtration.

  • The solid manganese dioxide waste should be collected in a designated, labeled container for hazardous waste and disposed of through your institution's environmental health and safety (EHS) office.[3][4][5][6]

  • The remaining neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's EHS guidelines before any drain disposal.

Quantitative Data for Disposal Protocol

ParameterValue/RangeNotes
This compound Concentration ≤ 1 g/LTo ensure a controlled reaction.
Sulfuric Acid Concentration 3 MTo create an acidic environment for oxidation.
Potassium Permanganate Saturated SolutionAdded until a persistent pink/purple color is observed.
Reaction Time ≥ 30 minutesFor complete oxidation of this compound.
Quenching Agent Sodium Bisulfite or Sodium Thiosulfate SolutionAdded until the purple color disappears.
Final pH 6 - 8For safe disposal of the aqueous solution.

This compound Disposal Workflow

GacyclidineDisposal cluster_prep Preparation cluster_reaction Degradation cluster_disposal Final Disposal A This compound Waste B Dissolve in Water (≤ 1 g/L) A->B C Acidify with H₂SO₄ (to 3 M) B->C D Add KMnO₄ Solution C->D E Stir until Purple Color Persists D->E F Quench Excess KMnO₄ with NaHSO₃ E->F G Neutralize to pH 6-8 F->G H Filter MnO₂ Precipitate G->H I Dispose of MnO₂ as Hazardous Waste H->I J Dispose of Aqueous Solution per EHS Guidelines H->J

References

Essential Safety and Handling Protocols for Gacyclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Gacyclidine, a psychoactive compound and a derivative of phencyclidine (PCP) that functions as a non-competitive NMDA receptor antagonist.[1][2] Due to its potent biological activity and potential for toxicity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Toxicological Profile
Hazard Classification Description Primary Routes of Exposure
Acute Toxicity Harmful if swallowed or inhaled. Causes skin and serious eye irritation.Inhalation, Ingestion, Dermal, Ocular
Target Organs Central Nervous System.[2][3]
Environmental Hazard Harmful to aquatic life.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum recommended PPE for handling this compound, based on best practices for hazardous drugs.[5][6][7][8]

PPE Component Specification Rationale
Gloves Double-gloving with powder-free nitrile or neoprene chemotherapy-rated gloves.[6][7]Prevents dermal absorption. The outer glove can be removed immediately in case of contamination.[6] Powder-free gloves minimize aerosolization of the compound.[5]
Gown Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6][8]Protects skin and personal clothing from contamination.[6]
Eye & Face Protection Safety goggles and a face shield, or a full-face respirator.[5][8]Protects against splashes, aerosols, and airborne particles. Standard eyeglasses are insufficient.[5]
Respiratory Protection An N-95 or higher-rated respirator should be used when handling powders or if there is a risk of aerosol generation.[6][8] A chemical cartridge-type respirator may be required for large spills.[5]Minimizes the risk of inhalation.
Shoe Covers Disposable shoe covers.[6]Prevents the tracking of contaminants out of the laboratory.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is critical for minimizing exposure risk. The following procedures should be followed in a designated and properly ventilated area, such as a chemical fume hood or a biological safety cabinet.

  • Preparation and Pre-Handling Check:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.

    • Assemble all required materials, including this compound, solvents, and disposal containers, within the designated containment area.[6]

  • Handling and Experimentation:

    • Weighing: If working with solid this compound, conduct all weighing activities within a ventilated enclosure to minimize the generation of airborne particles.[6]

    • Solution Preparation: When preparing solutions, slowly add the solvent to the solid this compound to prevent splashing.[6]

    • Experimental Manipulations: Perform all experimental procedures within the designated containment area.[6]

  • Post-Handling Decontamination:

    • Following the completion of work, decontaminate all work surfaces with an appropriate cleaning agent.[6]

    • Carefully doff PPE in a manner that avoids self-contamination. The suggested order is: outer gloves, gown, face shield/goggles, respirator, and finally, inner gloves.[6]

    • Wash hands thoroughly with soap and water after removing all PPE.[9]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove any contaminated clothing and wash the affected area with copious amounts of soap and water.[9]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[9]

In all cases of exposure, seek immediate medical attention. [6]

Disposal Plan: Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials contaminated with this compound, including gloves, gowns, and consumables, must be treated as hazardous waste.[6][10]

  • Containerization: Dispose of contaminated solid waste in a designated, clearly labeled hazardous waste container.[6] Syringes containing any residual drug should be disposed of as hazardous chemical waste in a designated container, not in a standard sharps container.[10]

  • Disposal of Unused Product: Unused this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[10] Do not dispose of it down the drain or in the regular trash.[11] Community-based drug "take-back" programs are the best option if available.[11]

  • Decontamination of Glassware: Reusable glassware should be decontaminated using an appropriate method before being removed from the designated handling area.

Workflow for Safe Handling of this compound

Gacyclidine_Handling_Workflow Safe Handling Workflow for this compound prep 1. Preparation - Assemble PPE & Materials - Verify Fume Hood Function ppe 2. Don PPE - Double Gloves - Gown, Eye/Face Protection - Respirator (as needed) prep->ppe Proceed handling 3. Handling in Containment - Weighing - Solution Preparation - Experimentation ppe->handling Proceed decon 4. Decontamination - Clean Work Surfaces handling->decon Work Complete waste 5. Waste Disposal - Segregate Hazardous Waste - Use Labeled Containers decon->waste Proceed doff 6. Doff PPE - Remove in correct order to  prevent self-contamination waste->doff Proceed wash 7. Personal Hygiene - Wash Hands Thoroughly doff->wash Final Step

Caption: This diagram outlines the sequential steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gacyclidine
Reactant of Route 2
Gacyclidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。